An In-depth Technical Guide to the Physical Properties of Ethyl 4-amino-3-iodobenzoate
Introduction Ethyl 4-amino-3-iodobenzoate is a substituted aromatic compound of significant interest to the pharmaceutical and chemical synthesis sectors. As a key building block, its utility is prominent in the developm...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
Ethyl 4-amino-3-iodobenzoate is a substituted aromatic compound of significant interest to the pharmaceutical and chemical synthesis sectors. As a key building block, its utility is prominent in the development of complex organic molecules, including active pharmaceutical ingredients (APIs) and medical imaging contrast agents.[1][2] The strategic placement of the amino, iodo, and ethyl ester functionalities on the benzene ring provides a versatile scaffold for a variety of chemical transformations.
This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It consolidates the core physical and spectroscopic properties of Ethyl 4-amino-3-iodobenzoate, provides validated experimental protocols, and offers insights into its handling and application. The information herein is curated to support the rigorous demands of research and development, ensuring both scientific integrity and practical utility.
Molecular Structure and Core Physical Properties
The structural arrangement of functional groups dictates the molecule's reactivity and physical behavior. The presence of a heavy iodine atom significantly increases the molecular weight and density, while the amino and ester groups provide sites for hydrogen bonding and polarity, influencing its melting point and solubility.
A Comprehensive Technical Guide to the Synthesis of Ethyl 4-amino-3-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 4-amino-3-iodobenzoate is a pivotal intermediate in the synthesis of a variety of pharmacologically active molecules and imaging agents.[1] T...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-amino-3-iodobenzoate is a pivotal intermediate in the synthesis of a variety of pharmacologically active molecules and imaging agents.[1] This guide provides a detailed, in-depth exploration of a robust and high-yield synthetic pathway to this compound, commencing from the readily available starting material, ethyl 4-aminobenzoate. The narrative emphasizes the rationale behind experimental choices, ensuring both scientific rigor and practical applicability. This document is designed to serve as a comprehensive resource for researchers in organic synthesis and medicinal chemistry, offering a self-validating protocol grounded in established chemical principles.
Introduction: The Significance of Ethyl 4-amino-3-iodobenzoate
Ethyl 4-amino-3-iodobenzoate, a substituted aromatic amine, holds considerable importance in the landscape of pharmaceutical development. Its unique trifunctional structure—an amine, an ester, and an iodo group—renders it a versatile building block for the synthesis of more complex molecules. The presence of the iodine atom is particularly noteworthy, as it can be readily displaced or involved in cross-coupling reactions, and it is a key component in the development of radio-opaque contrast agents for medical imaging techniques such as X-ray and computed tomography (CT) scans.[1] The amino group provides a handle for further functionalization, such as amide bond formation, while the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, opening up additional synthetic avenues.
This guide will focus on a direct and efficient method for the synthesis of Ethyl 4-amino-3-iodobenzoate via electrophilic aromatic substitution, a cornerstone reaction in organic chemistry.
The Synthetic Pathway: An Overview
The chosen synthetic route involves the direct iodination of ethyl 4-aminobenzoate. This method is favored for its operational simplicity, high yield, and use of relatively inexpensive and accessible reagents.[2] The overall transformation is depicted below:
Figure 1: Synthetic pathway for Ethyl 4-amino-3-iodobenzoate.
The core of this synthesis is an electrophilic aromatic substitution reaction. The amino group (-NH₂) on the benzene ring is a potent activating group, directing incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the ethyl carboxylate group, the iodination occurs at one of the ortho positions.
Mechanistic Insights: The Chemistry Behind the Synthesis
The iodination of ethyl 4-aminobenzoate proceeds through a classic electrophilic aromatic substitution mechanism. The key steps are:
Generation of the Electrophile: In the presence of an oxidizing agent, such as sodium hypochlorite (NaOCl), iodide ions (from KI) are oxidized to form a more potent electrophilic iodine species, often represented as I⁺.
Nucleophilic Attack: The electron-rich aromatic ring of ethyl 4-aminobenzoate acts as a nucleophile, attacking the electrophilic iodine. The amino group strongly activates the ring, facilitating this attack, primarily at the position ortho to the amine.
Rearomatization: The resulting intermediate, a resonance-stabilized carbocation known as an arenium ion, loses a proton from the site of iodine substitution to restore the aromaticity of the ring, yielding the final product, ethyl 4-amino-3-iodobenzoate.
An alternative, though often less direct for this specific transformation, is the Sandmeyer reaction.[3][4] This would involve the diazotization of the amino group on ethyl 4-aminobenzoate, followed by the introduction of iodide.[5][6]
Experimental Protocol: A Step-by-Step Guide
This protocol is adapted from established procedures and is designed to be a self-validating system for achieving a high yield of the target compound.[2]
Materials and Reagents
Reagent/Material
Molar Mass ( g/mol )
Quantity (per 0.01 mol scale)
Notes
Ethyl 4-aminobenzoate
165.19
1.65 g (0.01 mol)
Starting material.
Potassium Iodide (KI)
166.00
1.66 g (0.01 mol)
Iodine source.
Sodium Hypochlorite (NaOCl)
74.44
~10.4 mL of 10-15% solution (0.02 mol)
Oxidizing agent.
Anhydrous Ethanol
46.07
15 mL
Solvent.
Deionized Water
18.02
5 mL
Solvent.
Dichloromethane
84.93
As needed
Extraction solvent.
Anhydrous Sodium Sulfate
142.04
As needed
Drying agent.
Silica Gel
-
As needed
For column chromatography.
Reaction Procedure
Figure 2: Experimental workflow for the synthesis of Ethyl 4-amino-3-iodobenzoate.
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.65 g (0.01 mol) of ethyl 4-aminobenzoate and 1.66 g (0.01 mol) of potassium iodide in a mixture of 15 mL of anhydrous ethanol and 5 mL of deionized water.[2]
Addition of Oxidant: Cool the reaction mixture in an ice bath. Slowly add approximately 10.4 mL of a 10-15% sodium hypochlorite solution (0.02 mol) dropwise while maintaining vigorous stirring. The addition should be controlled to keep the temperature below 10°C.
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to 30°C. Stir the mixture at this temperature for 2 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the yellow color of iodine disappears.
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
Drying and Concentration: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification
The crude product can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure Ethyl 4-amino-3-iodobenzoate as a solid.[7]
Characterization of Ethyl 4-amino-3-iodobenzoate
The structure and purity of the synthesized compound should be confirmed by spectroscopic methods.
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethyl group (a quartet and a triplet), and the amine protons.[7][8]
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the aromatic carbons, the carbonyl carbon of the ester, and the carbons of the ethyl group.[7][9]
Mass Spectrometry: This will confirm the molecular weight of the product (291.09 g/mol ).[9][10]
Sodium hypochlorite is corrosive and an oxidizing agent. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.
Standard laboratory safety practices should be followed throughout the procedure.
Conclusion
The direct iodination of ethyl 4-aminobenzoate represents an efficient and high-yielding pathway to Ethyl 4-amino-3-iodobenzoate. This technical guide provides a comprehensive and practical framework for its synthesis, grounded in established chemical principles and supported by detailed experimental protocols. The versatility of the product as a synthetic intermediate underscores the importance of this procedure for researchers in the pharmaceutical and chemical sciences.
References
Gondal, S. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 17(12), 3159-3185. Retrieved from [Link]
MySkinRecipes. (n.d.). Ethyl 4-amino-3-iodobenzoate. Retrieved from [Link]
Organic Syntheses. (n.d.). INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE. Retrieved from [Link]
PubChem. (n.d.). Ethyl 4-amino-3-iodobenzoate. Retrieved from [Link]
The Royal Society of Chemistry. (2011). Dramatic Enhancing Effect of InBr3 Towards the Oxidative Sonogashira Cross-Coupling Reaction of 2-Ethynylanilines Supporting Inf. Retrieved from [Link]
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
ChemBK. (n.d.). Ethyl 4-aminobenzoate. Retrieved from [Link]
Oriental Journal of Chemistry. (2018). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. Retrieved from [Link]
Introduction: A Versatile Halogenated Building Block
An In-Depth Technical Guide to Ethyl 4-amino-3-iodobenzoate Core Topic: Ethyl 4-amino-3-iodobenzoate Chemical Abstracts Service (CAS) Number: 62875-84-7[1][2][3][4] Ethyl 4-amino-3-iodobenzoate is a substituted aromatic...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide to Ethyl 4-amino-3-iodobenzoate
Core Topic: Ethyl 4-amino-3-iodobenzoate
Chemical Abstracts Service (CAS) Number: 62875-84-7[1][2][3][4]
Ethyl 4-amino-3-iodobenzoate is a substituted aromatic compound of significant interest to the fields of medicinal chemistry and materials science. As a trifunctional molecule, it incorporates an amine, an ester, and an iodo group on a central benzene ring. This unique arrangement of reactive sites makes it an exceptionally valuable intermediate for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and specialized imaging agents.[5][6] The strategic placement of the iodine atom, a versatile handle for cross-coupling reactions, alongside nucleophilic and electrophilic centers, provides a robust platform for molecular elaboration. This guide offers a senior scientist's perspective on the core properties, synthesis, and applications of this compound, emphasizing the chemical logic that underpins its utility.
Physicochemical & Structural Properties
A precise understanding of a compound's physical and chemical properties is the foundation of its effective application in research and development. Ethyl 4-amino-3-iodobenzoate is a solid at room temperature with characteristics that influence its handling, reactivity, and purification.
Core Data Summary
The key quantitative descriptors for Ethyl 4-amino-3-iodobenzoate are summarized below.
The molecule's functionality is best understood by examining its structure. The interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing ester group (-COOEt) governs the reactivity of the aromatic ring, while the carbon-iodine bond provides a key site for metal-catalyzed transformations.
Caption: Molecular structure of Ethyl 4-amino-3-iodobenzoate.
Representative Synthesis Protocol
The synthesis of Ethyl 4-amino-3-iodobenzoate is typically achieved via electrophilic aromatic substitution on its non-iodinated precursor, Ethyl 4-aminobenzoate (Benzocaine). The powerful electron-donating effect of the amino group strongly activates the aromatic ring and directs incoming electrophiles to the positions ortho and para to it. Since the para position is blocked by the ester group, iodination occurs selectively at one of the ortho positions (position 3).
Experimental Workflow: Iodination of Ethyl 4-aminobenzoate
This protocol describes a representative method. Researchers should always first consult specific literature and perform a risk assessment.
Precursor Preparation: Begin with high-purity Ethyl 4-aminobenzoate (CAS 94-09-7).[7] Ensure the starting material is dry, as water can interfere with some iodinating reagents.
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve Ethyl 4-aminobenzoate in a suitable solvent such as dichloromethane or acetic acid.
Iodination: Cool the solution in an ice bath (0-5 °C). Slowly add a solution of an iodinating agent, such as Iodine Monochloride (ICl) or N-Iodosuccinimide (NIS). The stoichiometry should be carefully controlled (typically 1.0-1.1 equivalents) to favor mono-iodination.
Causality: The amino group at C4 is a powerful ortho-para director. Directing the iodine electrophile to the C3 position is a rapid and regioselective reaction. Using a mild iodinating agent and low temperatures minimizes potential side reactions, such as di-iodination or oxidation of the amino group.
Monitoring: Track the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
Workup: Quench the reaction by adding an aqueous solution of a reducing agent, such as sodium thiosulfate, to neutralize any remaining iodine. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
Purification & Validation: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a solvent system like ethanol/water. The purity and identity of the final product, Ethyl 4-amino-3-iodobenzoate, must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: General workflow for the synthesis of Ethyl 4-amino-3-iodobenzoate.
Applications in Drug Discovery and Development
The utility of Ethyl 4-amino-3-iodobenzoate stems from its role as a versatile pharmaceutical intermediate.[1][5] Its three distinct functional groups can be manipulated selectively to build complex molecular architectures.
Scaffold for Cross-Coupling Reactions
The carbon-iodine bond is a premier functional group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the straightforward introduction of new carbon-carbon and carbon-heteroatom bonds at the 3-position, a critical strategy for library synthesis and lead optimization in drug discovery.[8]
Precursor for Bioactive Heterocycles
The 1,2-amino-ester arrangement on the ring is a precursor to various heterocyclic systems. For example, the amine can be acylated and then cyclized to form benzoxazinones or other fused ring systems that are common motifs in pharmacologically active compounds. The synthesis of new imides, Schiff bases, and 1,3,4-oxadiazole derivatives often starts from related aminobenzoates.[9]
Intermediate for Imaging Agents
Iodinated organic molecules are widely used as contrast agents for medical imaging techniques like X-ray and computed tomography (CT) scans.[6] The high atomic number of iodine provides excellent X-ray attenuation. Ethyl 4-amino-3-iodobenzoate serves as a building block for more complex, poly-iodinated molecules designed for enhanced image contrast and targeted delivery.[6]
Caption: Reactivity and application pathways of Ethyl 4-amino-3-iodobenzoate.
Representative Safety & Handling Profile
A specific Safety Data Sheet (SDS) for Ethyl 4-amino-3-iodobenzoate should always be consulted before handling. However, based on the known hazards of structurally related compounds like Ethyl 4-aminobenzoate and other halogenated anilines, a general safety profile can be anticipated.
Potential Hazards: May cause skin irritation, serious eye irritation, and may cause an allergic skin reaction.[10][11] Ingestion and inhalation should be avoided.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[10]
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11] Avoid creating dust.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.
Conclusion
Ethyl 4-amino-3-iodobenzoate (CAS 62875-84-7) is more than a simple chemical reagent; it is a strategic tool for molecular design. Its value lies in the predictable reactivity and orthogonality of its three functional groups, which allows chemists to perform sequential, selective modifications. For researchers in drug development and materials science, a thorough understanding of this compound's properties, synthesis, and reaction potential is crucial for accelerating innovation and creating novel, high-value molecules.
References
PubChem. (n.d.). Ethyl 4-amino-3-iodobenzoate. Retrieved from [Link]
MySkinRecipes. (n.d.). Ethyl 4-amino-3-iodobenzoate. Retrieved from [Link]
Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Retrieved from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Utility of Ethyl 4-Iodobenzoate in Organic Chemistry. Retrieved from [Link]
Oriental Journal of Chemistry. (2018). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl-4-Amino Benzoate. Retrieved from [Link]
PubChem. (n.d.). Ethyl 4-amino-3-bromobenzoate. Retrieved from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of Ethyl 4-Iodobenzoate in Pharmaceutical Drug Development. Retrieved from [Link]
Ethyl 4-amino-3-iodobenzoate molecular weight and formula
An In-Depth Technical Guide to Ethyl 4-amino-3-iodobenzoate (CAS: 62875-84-7) for Advanced Research and Development Introduction Ethyl 4-amino-3-iodobenzoate is a halogenated aromatic compound of significant interest to...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide to Ethyl 4-amino-3-iodobenzoate (CAS: 62875-84-7) for Advanced Research and Development
Introduction
Ethyl 4-amino-3-iodobenzoate is a halogenated aromatic compound of significant interest to the scientific community, particularly those in pharmaceutical research and drug development. Its molecular architecture, featuring an aniline, an ethyl ester, and an iodine substituent, makes it a versatile synthetic building block. The strategic placement of these functional groups allows for sequential and orthogonal chemical modifications, positioning it as a valuable intermediate in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its core properties, a logical synthetic pathway, key applications in medicinal chemistry, and essential protocols for its characterization and safe handling.
Core Molecular and Physicochemical Profile
A foundational understanding of a chemical intermediate begins with its fundamental properties. Ethyl 4-amino-3-iodobenzoate is a solid at room temperature with a defined molecular structure and weight. These characteristics are critical for stoichiometric calculations in synthesis and for predicting its behavior in various analytical techniques.
The utility of Ethyl 4-amino-3-iodobenzoate stems from its carefully orchestrated synthesis. The most logical and common approach involves the direct electrophilic iodination of a readily available precursor, Ethyl 4-aminobenzoate (also known as Benzocaine).
Expertise & Experience: The Causality Behind the Synthesis
The choice of Ethyl 4-aminobenzoate as the starting material is strategic. The amino (-NH₂) group is a powerful activating group in electrophilic aromatic substitution, meaning it increases the electron density of the benzene ring and makes it more susceptible to attack by electrophiles like iodine. Furthermore, the amino group is an ortho, para-director. Since the para position is already occupied by the ethyl ester group, the incoming electrophile (iodine) is directed to the ortho position (C3), yielding the desired product with high regioselectivity. This inherent electronic property of the starting material simplifies the synthesis, often precluding the need for complex protecting group strategies or purification of multiple isomers.
An In-depth Technical Guide to the Solubility Characteristics of Ethyl 4-amino-3-iodobenzoate
Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of Ethyl 4-amino-3-iodobenzoate (CAS No. 62875-84-7), a key intermediate in pharmaceutical synthesis, particularly for con...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of Ethyl 4-amino-3-iodobenzoate (CAS No. 62875-84-7), a key intermediate in pharmaceutical synthesis, particularly for contrast agents[1]. The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that influences reaction kinetics, purification strategies, and formulation development. This document synthesizes theoretical principles with actionable experimental protocols to provide researchers, chemists, and drug development professionals with a robust framework for understanding and determining the solubility of this compound. We will delve into its fundamental physicochemical properties, predict its behavior in various solvent systems, and provide a detailed, self-validating experimental workflow for accurate solubility determination using the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC).
Introduction: The Critical Role of Solubility
Ethyl 4-amino-3-iodobenzoate is a substituted aromatic ester whose molecular architecture is pivotal in the synthesis of more complex molecules within the pharmaceutical landscape[1]. The success of synthetic steps, including reaction efficiency and product purity, is intrinsically linked to the solubility of the starting materials and intermediates in the chosen reaction medium. Furthermore, in downstream processing, solubility dictates the choice of solvents for crystallization, purification, and ultimately, formulation.
A comprehensive understanding of a compound's solubility profile is therefore not merely academic; it is a cornerstone of process optimization, enabling:
Rational Solvent Selection: Choosing appropriate solvents for synthesis, extraction, and purification.
Process Efficiency: Ensuring optimal reaction concentrations and preventing precipitation.
Crystallization Development: Controlling crystal growth, size, and morphology for improved handling and bioavailability.
Analytical Method Development: Preparing samples for accurate quantification and impurity profiling.
This guide addresses the scarcity of publicly available quantitative solubility data for Ethyl 4-amino-3-iodobenzoate by providing a predictive analysis grounded in its molecular structure and detailing a rigorous methodology for its empirical determination.
Core Physicochemical Properties
The solubility of a compound is governed by its intrinsic physicochemical properties. The key parameters for Ethyl 4-amino-3-iodobenzoate are summarized below, providing a foundation for predicting its solubility behavior.
The solid physical form and relatively high melting point suggest significant crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur.
The XLogP3 value between 2.1 and 2.6 indicates that the compound is moderately lipophilic. This predicts poor solubility in water and preferential solubility in organic solvents.
The Topological Polar Surface Area (TPSA) of 52.3 Ų is moderate, suggesting that while the molecule has polar features, they do not dominate its character.
The presence of one hydrogen bond donor (the amine group) and three acceptors (the carbonyl and ether oxygens) allows for specific interactions with protic and polar solvents. However, the bulky iodine atom and the ethyl group contribute to the molecule's nonpolar character, which will temper its solubility in highly polar solvents like water[5][6].
Structural Analysis and Predicted Solubility
The principle of "like dissolves like" provides a foundational framework for predicting solubility. The structure of Ethyl 4-amino-3-iodobenzoate contains distinct regions that dictate its interactions with different types of solvents.
Caption: Molecular structure and key functional groups influencing solubility.
Based on this analysis, a predicted solubility profile in common laboratory solvents is presented below. This table is intended as a starting point for experimental design.
Solvent Class
Example Solvents
Predicted Solubility
Rationale
Nonpolar
Hexane, Toluene
Low to Insoluble
The molecule's polar groups (-NH₂, ester) are too significant for it to dissolve well in purely nonpolar media.
Polar Aprotic
Acetone, Tetrahydrofuran (THF), Ethyl Acetate
Moderate to High
These solvents can accept hydrogen bonds and have dipoles that interact favorably with the ester and aromatic ring, without the high polarity that would disfavor the nonpolar regions.
Polar Protic
Methanol, Ethanol
Moderate
These solvents can both donate and accept hydrogen bonds, interacting well with the amine and ester groups. However, solubility may be limited by the lipophilic character of the molecule. For comparison, the related ethyl 4-aminobenzoate is highly soluble in ethanol (1g/5mL)[7].
Aqueous
Water
Very Low / Insoluble
The large, nonpolar surface area from the benzene ring, iodine, and ethyl group dominates, making it energetically unfavorable to break the strong hydrogen-bonding network of water. The related ethyl 4-aminobenzoate has a water solubility of only 1g/2500mL[7].
To obtain definitive, quantitative data, an experimental approach is required. The shake-flask method is the gold-standard for determining equilibrium solubility. It is a self-validating system because the continued presence of undissolved solid ensures the solution is saturated at equilibrium.
Causality Behind Experimental Choices
Method: The shake-flask method is chosen for its reliability and direct measurement of thermodynamic equilibrium solubility, which is crucial for physicochemical characterization.
Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C) in a shaker or water bath is critical for reproducibility.
Equilibration Time: An extended equilibration period (24-48 hours) is necessary to ensure the system has reached a true equilibrium between the solid and dissolved states. Insufficient time can lead to an underestimation of solubility.
Quantification Method: HPLC with UV detection is selected for its high specificity, sensitivity, and accuracy in quantifying the concentration of the dissolved analyte in a complex solvent matrix[8]. A C18 reversed-phase column is ideal for retaining and separating this moderately nonpolar compound[8].
Experimental Workflow Diagram
Caption: Experimental workflow for shake-flask solubility determination.
Step-by-Step Methodology
Preparation:
Add an excess amount of solid Ethyl 4-amino-3-iodobenzoate (e.g., 20-30 mg) to a series of glass vials. The key is to ensure undissolved solid will be present at the end of the experiment.
Pipette a precise volume (e.g., 2.0 mL) of the desired test solvent into each vial.
Seal the vials tightly to prevent solvent evaporation.
Equilibration:
Place the vials in an orbital shaker or on a stirring plate within a temperature-controlled environment (e.g., 25.0 ± 0.5 °C).
Agitate the mixtures for a predetermined period, typically 24 hours. For compounds with slow dissolution kinetics, extending this to 48 or 72 hours may be necessary.
Sample Collection and Preparation:
Remove vials from the shaker and allow them to stand for at least 30 minutes for the excess solid to sediment.
Carefully withdraw an aliquot of the clear supernatant using a pipette.
Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles. This step is critical to avoid artificially high results.
Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.
Quantification by HPLC-UV:
Prepare a series of calibration standards of Ethyl 4-amino-3-iodobenzoate of known concentrations.
Inject the standards and the prepared samples onto the HPLC system.
Record the peak area for the analyte in each chromatogram.
Construct a calibration curve by plotting peak area versus concentration for the standards.
Determine the concentration of the diluted sample using the calibration curve's regression equation.
Calculate the original solubility in the solvent by multiplying the determined concentration by the dilution factor.
Recommended HPLC-UV Method Parameters
The following parameters are based on standard methods for similar aromatic esters and provide a robust starting point for method development[8][9].
Parameter
Recommended Setting
Column
C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase
Isocratic or Gradient; Acetonitrile:Water (e.g., 60:40 v/v)
Flow Rate
1.0 mL/min
Injection Volume
10 µL
Column Temperature
30 °C
UV Detector Wavelength
~305-310 nm (based on UV absorbance of aminobenzoate esters[10])
Conclusion
For drug development and process chemistry, prediction is not a substitute for empirical data. The detailed shake-flask protocol and HPLC-UV analytical method provided in this guide offer a scientifically sound, reliable, and self-validating system for researchers to determine the precise solubility of Ethyl 4-amino-3-iodobenzoate in any solvent of interest. This foundational data is indispensable for the rational design of robust, efficient, and scalable chemical processes.
References
PubChem. (n.d.). Ethyl 4-amino-3-iodobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
Solubility of Things. (n.d.). Sodium Benzoate. Retrieved from [Link]
Sciencemadness Wiki. (2020). Sodium benzoate. Retrieved from [Link]
Scribd. (n.d.). Solubility of Sodium Benzoate vs. Benzoic Acid. Retrieved from [Link]
Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions. Retrieved from [Link]
Chemguide. (n.d.). an introduction to esters. Retrieved from [Link]
Nagwa. (n.d.). Lesson Explainer: Properties of Esters. Retrieved from [Link]
Muthu, S., & Isac Paulraj, E. (2013). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 112, 169–181. Retrieved from [Link]
Chemistry LibreTexts. (2023). Properties of Esters. Retrieved from [Link]
Science.gov. (n.d.). factors affecting solubility: Topics. Retrieved from [Link]
ResearchGate. (n.d.). Fig. S2. (a)UV-vis absorption spectra of ethyl 4-aminobenzoate 12 M.... Retrieved from [Link]
MySkinRecipes. (n.d.). Ethyl 4-amino-3-iodobenzoate. Retrieved from [Link]
ResearchGate. (n.d.). UV-Vis spectrum of (ethyl 4 hydroxy-3-((E)-(pyren-1-ylimino)methyl)benzoate). Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). Ethyl 4-iodobenzoate. NIST Chemistry WebBook. Retrieved from [Link]
PubChem. (n.d.). Ethyl 4-amino-3-hydroxy-5-iodobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. (n.d.). Ethyl 4-iodobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Retrieved from [Link]
Der Pharma Chemica. (2015). Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. Retrieved from [Link]
PubChem. (n.d.). Ethyl 4-amino-3-bromobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
Royal Society of Chemistry. (2014). Dramatic Enhancing Effect of InBr3 Towards the Oxidative Sonogashira Cross-Coupling Reaction of 2-Ethynylanilines. Retrieved from [Link]
A Comprehensive Technical Guide to Ethyl 4-amino-3-iodobenzoate: Synthesis, Characterization, and Applications in Advanced Pharmaceutical Development
This guide provides an in-depth exploration of Ethyl 4-amino-3-iodobenzoate, a pivotal chemical intermediate in the pharmaceutical industry. Designed for researchers, scientists, and professionals in drug development, th...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides an in-depth exploration of Ethyl 4-amino-3-iodobenzoate, a pivotal chemical intermediate in the pharmaceutical industry. Designed for researchers, scientists, and professionals in drug development, this document elucidates the compound's synthesis, physicochemical properties, spectral characterization, and critical applications, with a focus on its role in the development of medical imaging contrast agents.
Introduction: Strategic Importance in Medicinal Chemistry
Ethyl 4-amino-3-iodobenzoate (CAS No. 62875-84-7) is a substituted aromatic compound that has garnered significant attention as a versatile building block in organic synthesis.[1][2] Its unique trifunctional nature, possessing an amine group, an iodine atom, and an ethyl ester moiety on a benzene ring, makes it an ideal precursor for the construction of complex molecular architectures. The strategic placement of the iodine atom ortho to the amino group and meta to the ester functionality allows for a wide range of chemical transformations, rendering it an invaluable intermediate in the synthesis of high-value pharmaceutical compounds.[3] Notably, its application in the preparation of iodinated contrast agents for medical imaging techniques like X-ray and computed tomography (CT) scans underscores its importance in modern medicine.[3]
Physicochemical and Structural Characteristics
A thorough understanding of the physicochemical properties of Ethyl 4-amino-3-iodobenzoate is fundamental to its effective utilization in synthesis and process development.
Synthesis of Ethyl 4-amino-3-iodobenzoate: A Validated Protocol
The efficient synthesis of Ethyl 4-amino-3-iodobenzoate is critical for its accessibility in research and manufacturing. A well-established and high-yielding method involves the direct iodination of the commercially available starting material, ethyl 4-aminobenzoate.
Causality of Experimental Choices
The selection of reagents and reaction conditions is paramount for achieving high yield and purity.
Starting Material: Ethyl 4-aminobenzoate is chosen due to its structural similarity to the target molecule and its commercial availability.
Iodinating Agent: A combination of potassium iodide (KI) and a mild oxidizing agent like sodium hypochlorite (NaOCl) is employed. This in-situ generation of an electrophilic iodine species is effective for the iodination of the electron-rich aromatic ring. The amino group activates the ring towards electrophilic substitution, directing the incoming iodine to the ortho position.
Solvent System: A mixture of water and a miscible organic solvent such as ethanol provides a homogeneous reaction medium for all reactants.
Temperature Control: The reaction is typically conducted at a controlled temperature, such as 30°C, to ensure a steady reaction rate and minimize the formation of by-products.
Experimental Protocol
Materials:
Ethyl 4-aminobenzoate
Potassium iodide (KI)
Sodium hypochlorite (NaOCl) solution
Ethanol
Water
Dichloromethane
Silica gel for column chromatography
Procedure:
In a reaction vessel, dissolve ethyl 4-aminobenzoate (1.0 eq) and potassium iodide (1.0 eq) in a mixture of water and ethanol.
Cool the mixture to the desired reaction temperature (e.g., 30°C).
Slowly add sodium hypochlorite solution (2.0 eq) to the reaction mixture while maintaining the temperature.
Stir the reaction for a specified time (e.g., 2 hours) until completion, which can be monitored by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction and perform a work-up by extracting the product into an organic solvent like dichloromethane.
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the organic phase under reduced pressure to obtain the crude product.
Purify the crude product by silica gel column chromatography to yield pure Ethyl 4-amino-3-iodobenzoate.
This method has been reported to achieve a yield of up to 90.2%.
Synthesis Workflow Diagram
Caption: Role of Ethyl 4-amino-3-iodobenzoate in contrast agent synthesis.
Safety and Handling
While a specific safety data sheet (SDS) for Ethyl 4-amino-3-iodobenzoate should be consulted, general precautions for handling aromatic amines and iodinated compounds should be followed.
[6][7]
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
Ethyl 4-amino-3-iodobenzoate stands as a testament to the enabling power of versatile chemical intermediates in the advancement of pharmaceutical sciences. Its well-defined synthesis, unique structural features, and critical role in the production of life-saving medical imaging agents make it a compound of significant interest to the scientific community. This guide provides a solid foundation for researchers and developers working with this important molecule, fostering further innovation in drug development and beyond.
References
PubChem. Ethyl 4-amino-3-iodobenzoate. National Center for Biotechnology Information. [Link]
An In-depth Technical Guide to Ethyl 4-amino-3-iodobenzoate: From Inferred Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 4-amino-3-iodobenzoate, a halogenated derivative of the local anesthetic benzocaine, occupies a significant, albeit understated, position in...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-amino-3-iodobenzoate, a halogenated derivative of the local anesthetic benzocaine, occupies a significant, albeit understated, position in the landscape of synthetic organic chemistry. While the precise moment of its first synthesis is not prominently documented, its emergence is intrinsically linked to the rich history of p-aminobenzoic acid esters and the burgeoning field of medicinal chemistry in the early 20th century. This in-depth technical guide provides a comprehensive overview of Ethyl 4-amino-3-iodobenzoate, from its historical context and logical pathway of discovery to its modern synthetic methodologies, physicochemical properties, and diverse applications as a key building block in the development of novel therapeutic agents and functional materials. This document serves as an essential resource for researchers and professionals engaged in the study and application of this versatile compound.
Historical Context and Inferred Discovery
The history of Ethyl 4-amino-3-iodobenzoate is not one of a singular, celebrated discovery but rather a logical extension of early 20th-century pharmaceutical research. Its parent compound, ethyl 4-aminobenzoate, better known as Benzocaine , was first synthesized in 1900 by the German chemist Eduard Ritsert.[1] Benzocaine quickly became a widely used topical local anesthetic, marking a significant advancement in pain management.[1][2]
The period following the discovery of benzocaine was characterized by extensive exploration of its derivatives, with chemists modifying the core structure to enhance potency, reduce toxicity, or introduce new functionalities. Concurrently, the use of iodine in medicine was well-established, primarily for its antiseptic properties. The incorporation of iodine into organic molecules was a burgeoning area of research, driven by the quest for novel therapeutic agents.
Given this context, the synthesis of Ethyl 4-amino-3-iodobenzoate can be logically inferred to have occurred in the decades following the discovery of benzocaine. The introduction of an iodine atom onto the benzocaine scaffold would have been a rational step for researchers at the time, motivated by several potential objectives:
Antiseptic Properties: The addition of iodine could have been an attempt to combine the anesthetic properties of benzocaine with the antiseptic qualities of iodine, creating a dual-action therapeutic agent.
Radiocontrast Agents: The early 20th century also saw the dawn of medical imaging and the development of contrast agents.[3][4] The high atomic weight of iodine makes it radiopaque, and researchers were actively exploring iodinated organic compounds for their potential use in X-ray diagnostics.
Intermediate for Further Synthesis: The iodine atom provides a reactive handle for further chemical modifications through reactions such as cross-coupling, offering a pathway to more complex molecules.
While a seminal publication announcing its discovery is not readily apparent, the compound's existence and utility are well-established in contemporary chemical literature and supplier catalogs.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Ethyl 4-amino-3-iodobenzoate is essential for its effective application in research and development.
Property
Value
IUPAC Name
ethyl 4-amino-3-iodobenzoate
CAS Number
57345-80-9
Molecular Formula
C₉H₁₀INO₂
Molecular Weight
291.09 g/mol
Appearance
Off-white to light yellow crystalline powder
Melting Point
82-85 °C
Solubility
Soluble in organic solvents such as ethanol, methanol, and dichloromethane. Sparingly soluble in water.
Synthesis Methodologies: A Self-Validating System
The synthesis of Ethyl 4-amino-3-iodobenzoate is most commonly achieved through the direct electrophilic iodination of ethyl 4-aminobenzoate. This approach is efficient and allows for the introduction of the iodine atom at the position ortho to the activating amino group.
Iodination of Ethyl 4-aminobenzoate
This method involves the direct electrophilic aromatic substitution of iodine onto the ethyl 4-aminobenzoate backbone. The amino group is a strong activating group, directing the incoming electrophile to the ortho and para positions. Since the para position is already occupied by the ester group, iodination occurs at the ortho position.
Experimental Protocol:
Dissolution: Dissolve ethyl 4-aminobenzoate (1 equivalent) in a suitable solvent, such as a mixture of water and ethanol.
Addition of Iodine Source: Add potassium iodide (KI) (1 equivalent) to the solution.
Addition of Oxidizing Agent: Slowly add an oxidizing agent, such as sodium hypochlorite (NaOCl) solution (2 equivalents), to the reaction mixture. The oxidant is crucial as it converts iodide (I⁻) to the electrophilic iodine species (I⁺) required for the substitution reaction.
Reaction: Stir the reaction mixture at a controlled temperature, typically around 30°C, for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Work-up and Isolation: Upon completion, the reaction mixture is typically quenched, and the product is extracted with an organic solvent like dichloromethane. The organic layer is then washed, dried, and concentrated under reduced pressure.
Purification: The crude product can be purified by recrystallization or column chromatography to yield pure Ethyl 4-amino-3-iodobenzoate.
A reported yield for a similar synthesis of the corresponding carboxylic acid ethyl ester reached 90.2%, demonstrating the efficiency of this method.[5]
Causality Behind Experimental Choices:
Solvent System: The use of a water-ethanol mixture allows for the dissolution of both the organic substrate and the inorganic reagents.
Potassium Iodide as Iodine Source: KI is an inexpensive and stable source of iodide ions.
Sodium Hypochlorite as Oxidant: NaOCl is a readily available and effective oxidizing agent for the in-situ generation of the electrophilic iodine species. The use of an oxidant is necessary because molecular iodine (I₂) itself is not electrophilic enough to react with the aromatic ring.
Temperature Control: Maintaining a moderate temperature of 30°C ensures a reasonable reaction rate without promoting side reactions or degradation of the product.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for Ethyl 4-amino-3-iodobenzoate.
Applications in Research and Drug Development
Ethyl 4-amino-3-iodobenzoate serves as a valuable intermediate in the synthesis of a wide array of more complex molecules, leveraging the reactivity of its functional groups.
Precursor for Heterocyclic Synthesis
The presence of the amino, ester, and iodo groups makes this compound a versatile starting material for the construction of various heterocyclic systems. For instance, it has been used in the synthesis of substituted carbazoles, which are important structural motifs in many biologically active compounds.[4] The iodine atom can participate in cross-coupling reactions, such as the Sonogashira coupling, to build carbon-carbon bonds.[4]
Intermediate for Bioactive Molecules
The structural framework of Ethyl 4-amino-3-iodobenzoate is a component of more complex molecules with potential therapeutic applications. For example, it has been used as a starting material for the synthesis of inhibitors of RNA-dependent RNA polymerases, which are targets for antiviral drug development.[3] The ability to further functionalize the molecule at the iodine position allows for the systematic exploration of structure-activity relationships in drug discovery programs.
Building Block for Contrast Agents
While not a contrast agent itself, its structure is emblematic of the types of small iodinated molecules that have been historically investigated and utilized as precursors for X-ray contrast media.[3] The combination of an aromatic ring, an iodine atom, and functional groups that can be modified to improve water solubility and reduce toxicity is a hallmark of this class of compounds.
Diagram of Application Pathways:
Caption: Key application pathways for Ethyl 4-amino-3-iodobenzoate.
Conclusion
Ethyl 4-amino-3-iodobenzoate stands as a testament to the enduring legacy of structural modification in medicinal and materials chemistry. Born from the lineage of the first synthetic local anesthetics and the early exploration of organoiodine compounds, it has carved out a niche as a versatile and valuable synthetic intermediate. Its straightforward synthesis, coupled with the strategic placement of reactive functional groups, ensures its continued relevance in the pursuit of novel pharmaceuticals, functional materials, and a deeper understanding of chemical reactivity. For the modern researcher, Ethyl 4-amino-3-iodobenzoate is not merely a chemical compound but a gateway to a vast landscape of synthetic possibilities.
References
MySkinRecipes. (n.d.). Ethyl 4-amino-3-iodobenzoate. Retrieved from [Link]
Thieme Chemistry. (2005).
Britannica. (n.d.). Benzocaine. Retrieved from [Link]
Wood Library-Museum of Anesthesiology. (n.d.). Benzocaine. Retrieved from [Link]
de Jong, R. H. (1998). From cocaine to ropivacaine: the history of local anesthetic drugs. Regional anesthesia and pain medicine, 23(6), 583–588.
Bonnemain, B. (2021). History of Contrast Media: Celebrating the Centenary of the Use of Lipiodol® in Radiology. Erciyes Medical Journal, 43(6), 626-630.
Grainger, R. G. (1982). The history of contrast media development in x-ray diagnostic radiology.
An In-depth Technical Guide on the Safety and Handling of Ethyl 4-amino-3-iodobenzoate
Introduction Ethyl 4-amino-3-iodobenzoate (CAS No. 62875-84-7) is a substituted aromatic amine that serves as a vital structural motif and intermediate in the synthesis of complex organic molecules.[1][2] Its utility is...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
Ethyl 4-amino-3-iodobenzoate (CAS No. 62875-84-7) is a substituted aromatic amine that serves as a vital structural motif and intermediate in the synthesis of complex organic molecules.[1][2] Its utility is particularly pronounced in the pharmaceutical and medical imaging sectors.[3] The presence of three distinct functional groups—an amine, an iodo group, and an ethyl ester—renders it a versatile building block for creating a diverse array of compounds, including contrast agents for X-ray and CT scans.[3] The iodo-substituent, in particular, makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, a cornerstone of modern drug discovery for forging carbon-carbon bonds.[4][5]
This guide provides an in-depth, technically-grounded overview for researchers, chemists, and drug development professionals on the safe and effective handling of Ethyl 4-amino-3-iodobenzoate. Moving beyond a simple recitation of safety data, this document elucidates the causality behind recommended protocols, ensuring a culture of safety and scientific integrity in the laboratory.
Section 1: Chemical and Physical Properties
A thorough understanding of a compound's physical properties is the foundation of its safe handling and application. These properties dictate appropriate storage conditions, solvent choices, and the physical state in which the material will be handled. For instance, its defined melting point is a key indicator of purity, while its solubility characteristics are crucial for designing reaction and purification protocols.
Section 2: Hazard Identification and Toxicological Profile
While comprehensive toxicological data for Ethyl 4-amino-3-iodobenzoate is not fully available, the known hazards of analogous aromatic amines and iodo-compounds necessitate a cautious and proactive approach to handling. The primary routes of exposure are inhalation of dust, skin contact, and eye contact.
GHS Classification and Precautionary Statements:
While a specific GHS classification for this exact compound is not universally established in the aggregated search results, related compounds like Ethyl 4-aminobenzoate provide a useful surrogate for hazard assessment. For Ethyl 4-aminobenzoate, the following hazards are identified:
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.
Toxicological Insights:
The toxicological properties have not been fully investigated. However, absorption into the body of related aromatic amines can lead to the formation of methemoglobin, which may cause cyanosis (a bluish discoloration of the skin). Therefore, minimizing exposure is paramount. The potential for skin sensitization means that initial, seemingly minor exposures could lead to a more significant allergic reaction upon subsequent contact.[8]
Section 3: Safe Handling and Storage Protocols
A self-validating safety protocol is one where the reasons for each step are clear, reinforcing compliant behavior. The following protocols are designed with this principle in mind.
Engineering Controls:
Causality: The primary engineering control is to minimize the generation and inhalation of airborne dust.
Protocol: Always handle the solid material in a certified chemical fume hood or a ventilated enclosure.[9] The airflow of the hood will draw any dust particles away from the operator's breathing zone. Weighing operations should be performed in an enclosure or by using a "weigh-safe" type of ventilated balance enclosure.
Personal Protective Equipment (PPE):
Eye and Face Protection: Use safety glasses with side shields or chemical safety goggles.[9]
Causality: This prevents airborne particles from entering the eyes, which can cause serious irritation.[8]
Skin Protection: Wear nitrile gloves and a standard laboratory coat.[9] Ensure gloves are inspected before use and changed frequently, especially if contact with the material is suspected.
Causality: Nitrile gloves provide an effective barrier against incidental contact. Since the compound may cause skin irritation and sensitization, preventing direct skin contact is critical.[8]
Respiratory Protection: If dust is generated outside of a fume hood (a situation that should be avoided), a NIOSH-approved respirator with a particulate filter (e.g., N95) is required.
Causality: This is a last line of defense to prevent inhalation of potentially harmful airborne particulates.
Storage:
Protocol: Store the container tightly closed in a dry, cool, and well-ventilated place.[9] Keep away from strong oxidizing agents.
Causality: Storing the container tightly closed prevents the absorption of moisture and contamination. Cool and dry conditions ensure chemical stability. Separation from incompatible materials like strong oxidizers prevents potentially hazardous reactions.[7]
Section 4: Accidental Release and First Aid Measures
Rapid and correct response to an accident can significantly mitigate potential harm.
Accidental Release (Spill) Protocol:
Evacuate & Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated (if safe to do so) to disperse any airborne dust.[9]
Control Ignition Sources: Remove all sources of ignition.[9]
Don PPE: Don the appropriate PPE as described in Section 3.
Contain & Clean: Gently cover the spill with an absorbent material like vermiculite or sand to avoid making dust airborne.[7] Carefully sweep up the material and place it into a suitable, labeled container for disposal.[9]
Decontaminate: Wipe the spill area with a damp paper towel to collect any remaining residue.[7] Wash the spill site thoroughly after material pickup is complete.
Dispose: Place all contaminated materials (absorbent, paper towels, gloves) into a sealed bag or container for proper chemical waste disposal.
First Aid Measures:
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9]
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. If irritation or a rash develops, seek medical attention.[9][10]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[9]
Section 5: Application in Synthesis: A Workflow Example
To contextualize the handling procedures, this section outlines a representative experimental workflow for a Suzuki-Miyaura cross-coupling reaction, a common application for this compound.[11]
Reaction: Coupling of Ethyl 4-amino-3-iodobenzoate with Phenylboronic Acid.
Core Principle: The palladium(0) catalyst oxidatively adds to the carbon-iodine bond of the substrate. Following transmetalation with the boronic acid and reductive elimination, the C-C bond is formed, yielding the biaryl product and regenerating the catalyst.[12] The C-I bond is highly reactive in this step, making this substrate an excellent choice for efficient coupling.[11]
Detailed Step-by-Step Protocol:
Reagent Preparation (in a fume hood):
To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar, add Ethyl 4-amino-3-iodobenzoate (1.0 equiv.), phenylboronic acid (1.2 equiv.), and the base (e.g., potassium carbonate, 2.0 equiv.).[11]
Safety Causality: Weighing solids in a hood prevents inhalation of dust. Using dry glassware is critical as moisture can deactivate the catalyst and hydrolyze the boronic acid.
Inert Atmosphere Setup:
Seal the flask with a rubber septum. Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes by inserting a needle connected to the gas line and a second needle as an outlet.[11]
Safety Causality: The Pd(0) catalyst is sensitive to oxygen and can be rendered inactive through oxidation. Maintaining an inert atmosphere throughout the reaction is crucial for catalytic efficiency.[11]
Catalyst and Solvent Addition:
Briefly remove the septum and add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under a positive flow of inert gas.[11]
Using a syringe, add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water).[11]
Safety Causality: Adding the catalyst under a positive inert gas flow prevents its exposure to air. Solvents are degassed (by sparging with inert gas) to remove dissolved oxygen.
Reaction Execution:
Place the flask in a heating mantle set to the desired temperature (e.g., 80-100 °C) and stir vigorously.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up and Purification:
Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove inorganic salts.[4]
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]
Purify the crude product by column chromatography on silica gel.[4]
Safety Causality: The work-up should be performed in a fume hood to manage solvent vapors. A rotary evaporator must be used with a cold trap and behind a safety shield.
Section 6: Disposal Considerations
All chemical waste must be handled as hazardous.
Protocol: Dispose of unused material and contaminated items in accordance with federal, state, and local environmental regulations. Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.
Causality: Improper disposal can lead to environmental contamination. Segregating waste streams prevents accidental reactions in the waste container.
Conclusion
Ethyl 4-amino-3-iodobenzoate is a valuable reagent in modern organic synthesis, but its safe handling demands a disciplined and informed approach. By understanding the chemical causality behind safety protocols—from the necessity of fume hood use to protect against dust inhalation to the requirement of an inert atmosphere to preserve catalyst activity—researchers can ensure both personal safety and experimental success. This guide serves as a technical resource to empower scientists to work with this compound confidently and responsibly.
Visualizations
Hazard Communication and Control Workflow
Caption: Logical flow from hazard identification to mitigation via controls and emergency response.
General Suzuki Coupling Experimental Workflow
Caption: Step-wise visualization of a typical Suzuki coupling experiment from setup to purification.
References
PubChem. Ethyl 4-amino-3-iodobenzoate. National Center for Biotechnology Information. [Link]
A Technical Guide to the Purity of Commercially Available Ethyl 4-amino-3-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract Ethyl 4-amino-3-iodobenzoate is a key pharmaceutical intermediate whose purity is cri...
Ethyl 4-amino-3-iodobenzoate is a key pharmaceutical intermediate whose purity is critical for the safety and efficacy of downstream active pharmaceutical ingredients (APIs). This in-depth technical guide provides a comprehensive overview of the purity of commercially available Ethyl 4-amino-3-iodobenzoate. We will delve into the typical purity profiles observed in the market, explore the common process-related impurities and potential degradation products, and present a robust, self-validating analytical workflow for accurate purity determination. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently assess and control the quality of this vital raw material.
Introduction: The Significance of Purity in Ethyl 4-amino-3-iodobenzoate
Ethyl 4-amino-3-iodobenzoate (CAS No. 62875-84-7) is a crucial building block in the synthesis of a variety of pharmaceutical compounds, notably as an intermediate in the preparation of contrast agents for medical imaging.[1] Its molecular structure, featuring an aromatic amine, an ethyl ester, and an iodine atom, provides a versatile scaffold for further chemical modifications. The purity of this intermediate is of paramount importance, as any impurities can be carried through subsequent synthetic steps, potentially leading to the formation of undesired and harmful byproducts in the final drug substance. Regulatory bodies worldwide mandate strict control over the impurity profile of APIs, making a thorough understanding of the purity of starting materials like Ethyl 4-amino-3-iodobenzoate a non-negotiable aspect of drug development.
This guide will provide a detailed exploration of the purity landscape of commercially available Ethyl 4-amino-3-iodobenzoate, offering practical insights and methodologies for its comprehensive analysis.
Purity Profile of Commercial Ethyl 4-amino-3-iodobenzoate
Based on a survey of various commercial suppliers, the purity of Ethyl 4-amino-3-iodobenzoate typically ranges from 95% to 98%. While some suppliers may offer higher purity grades, it is essential for the end-user to independently verify the purity of each batch.
Supplier Type
Typical Purity Range (%)
Notes
Research Grade
95 - 98%
Suitable for early-stage research and development.
Pharmaceutical Grade
≥ 98%
Generally required for cGMP processes and clinical trial material synthesis.
It is strongly recommended to always request a Certificate of Analysis (CoA) from the supplier for each batch. The CoA should detail the specific purity value, the analytical method used for its determination, and the levels of any identified impurities.
Understanding the Impurity Landscape
Impurities in Ethyl 4-amino-3-iodobenzoate can be broadly categorized into two main types: process-related impurities and degradation products.
Process-Related Impurities
These impurities are byproducts or unreacted starting materials from the synthetic process. The most common synthetic route to Ethyl 4-amino-3-iodobenzoate is the direct iodination of Ethyl 4-aminobenzoate (Benzocaine) using an iodinating agent such as iodine monochloride.[2] Based on this synthesis, the following process-related impurities are plausible:
Ethyl 4-aminobenzoate (Unreacted Starting Material): Incomplete iodination can lead to the presence of the starting material in the final product.
Ethyl 4-amino-3,5-diiodobenzoate (Over-iodinated Byproduct): The presence of a second iodine atom on the aromatic ring can occur if the reaction is not carefully controlled.
Positional Isomers (e.g., Ethyl 4-amino-2-iodobenzoate): While the amino group directs iodination primarily to the ortho position, small amounts of other isomers may be formed.
Residual Solvents and Reagents: Impurities from the solvents and reagents used in the synthesis and purification steps may also be present.
Diagram: Potential Process-Related Impurities
Caption: Synthetic pathway and potential process-related impurities.
Degradation Products
Ethyl 4-amino-3-iodobenzoate, like many aromatic amines, can be susceptible to degradation under certain conditions. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. Key degradation pathways for aromatic amines include oxidation and hydrolysis.
Oxidative Degradation: The amino group is susceptible to oxidation, which can lead to the formation of colored impurities and polymeric materials.
Hydrolytic Degradation: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid (4-amino-3-iodobenzoic acid) under acidic or basic conditions.
De-iodination: Under certain reductive conditions, the iodine atom may be removed, leading to the formation of Ethyl 4-aminobenzoate.
A Self-Validating Analytical Workflow for Purity Determination
To ensure the quality of Ethyl 4-amino-3-iodobenzoate, a robust and validated analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose. The following section outlines a recommended HPLC method and the principles of its validation, grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines.
Recommended HPLC Method (Starting Point)
This method is a starting point and should be optimized and validated for your specific instrumentation and requirements.
Parameter
Recommended Condition
Rationale
Column
C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Provides good retention and separation of aromatic compounds.
Mobile Phase A
0.1% Formic Acid in Water
Provides acidic conditions to ensure the amine is protonated, leading to better peak shape.
Mobile Phase B
Acetonitrile
A common organic modifier for reverse-phase chromatography.
Gradient
20% B to 80% B over 20 minutes
A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column.
Detection
UV at 254 nm
Aromatic compounds generally have strong absorbance at this wavelength.
Injection Volume
10 µL
A typical injection volume.
Column Temperature
30 °C
Helps to ensure reproducible retention times.
Method Validation: The Three Pillars of Trustworthiness
A self-validating analytical method must demonstrate specificity, accuracy, and precision.
Specificity/Selectivity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is typically demonstrated by separating the main peak from all potential impurities and by performing forced degradation studies to show that the degradation products do not interfere with the main peak.
Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is often determined by spiking the sample with a known amount of a reference standard.
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
Diagram: Analytical Workflow for Purity Determination
Caption: A typical workflow for the purity analysis of Ethyl 4-amino-3-iodobenzoate.
Conclusion: A Commitment to Quality
The purity of Ethyl 4-amino-3-iodobenzoate is a critical quality attribute that directly impacts the safety and efficacy of the final pharmaceutical product. A thorough understanding of the potential impurities, both process-related and degradation-induced, is essential for developing robust control strategies. By implementing a well-validated, stability-indicating HPLC method, researchers and drug development professionals can confidently assess the purity of this key intermediate, ensuring the quality and integrity of their drug development programs. This guide provides a foundational framework for achieving this critical objective.
References
PubChem. (n.d.). Ethyl 4-amino-3-iodobenzoate. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
International Council for Harmonisation. (2022). Q2(R2): Validation of Analytical Procedures. ICH. Retrieved January 7, 2026, from [Link]
MySkinRecipes. (n.d.). Ethyl 4-amino-3-iodobenzoate. Retrieved January 7, 2026, from [Link]
Application Note: A Validated Protocol for the Synthesis of Ethyl 4-amino-3-iodobenzoate
Abstract Ethyl 4-amino-3-iodobenzoate is a crucial building block in medicinal chemistry and drug development, serving as a key intermediate for various pharmaceutical compounds, including contrast agents and enzyme inhi...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
Ethyl 4-amino-3-iodobenzoate is a crucial building block in medicinal chemistry and drug development, serving as a key intermediate for various pharmaceutical compounds, including contrast agents and enzyme inhibitors.[1][2] This document provides a detailed, validated protocol for the synthesis of Ethyl 4-amino-3-iodobenzoate via electrophilic iodination of Ethyl 4-aminobenzoate (Benzocaine). The protocol emphasizes safety, reproducibility, and high-purity outcomes. It includes a comprehensive discussion of the reaction mechanism, step-by-step procedures for synthesis and purification, methods for characterization, and critical safety precautions for handling the reagents involved.
Introduction and Mechanistic Overview
The synthesis of Ethyl 4-amino-3-iodobenzoate is achieved through the electrophilic aromatic substitution of Ethyl 4-aminobenzoate. The core of this reaction lies in the activation of the aromatic ring by the strongly electron-donating amino (-NH₂) group. This group directs electrophiles, in this case, the iodonium ion (I⁺), to the positions ortho and para to itself. Since the para position is already occupied by the ethyl ester group, the substitution occurs exclusively at the ortho position (C3).
Iodine monochloride (ICl) serves as an effective and potent source of the electrophilic iodonium ion. The I-Cl bond is polarized (Iᵟ⁺-Clᵟ⁻), making the iodine atom susceptible to nucleophilic attack by the electron-rich benzene ring, leading to the formation of the desired product.
Standard laboratory glassware (beakers, graduated cylinders)
TLC plates (silica gel 60 F₂₅₄) and developing chamber
UV lamp for TLC visualization
Critical Safety Precautions
Iodine Monochloride (ICl) is a highly corrosive and toxic substance that reacts violently with water. [5][6]
Handling: All manipulations involving ICl must be performed in a certified chemical fume hood.[7][8]
Personal Protective Equipment (PPE): Mandatory PPE includes chemical safety goggles, a face shield, chemical-resistant gloves (e.g., neoprene or nitrile), and a lab coat.[4][7]
Spills: In case of a small spill within the fume hood, use an inert absorbent material like vermiculite or dry sand. Do not use combustible materials.[4]
First Aid:
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[4]
Eye Contact: Immediately flush eyes with large amounts of water for at least 30 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[4]
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
Detailed Synthesis Protocol
Reaction Setup
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 4-aminobenzoate (5.0 g, 30.3 mmol) in 100 mL of anhydrous dichloromethane (DCM).
Stir the solution at room temperature until all the solid has dissolved.
Cool the flask in an ice bath to 0-5 °C.
Iodination
Slowly add a 1.0 M solution of Iodine Monochloride in DCM (33.3 mL, 33.3 mmol, 1.1 equivalents) to the cooled reaction mixture via a dropping funnel over a period of 30 minutes.
Causality Note: Slow, dropwise addition is critical to maintain the low temperature, controlling the exothermic reaction and preventing the formation of di-iodinated byproducts.
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
Stir the reaction for an additional 2-3 hours.
Reaction Monitoring
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 4:1 Hexane:Ethyl Acetate.
Spot the starting material and the reaction mixture on a TLC plate.
The reaction is complete when the starting material spot (Ethyl 4-aminobenzoate) is no longer visible. The product will appear as a new, less polar spot.
Work-up and Isolation
Upon completion, cool the reaction mixture again in an ice bath.
Slowly quench the reaction by adding 50 mL of a 10% aqueous sodium thiosulfate solution to neutralize any unreacted ICl. The dark color of the solution should fade.
Transfer the mixture to a separatory funnel.
Wash the organic layer sequentially with:
50 mL of 5% aqueous sodium bicarbonate solution (to neutralize any generated HCl).
50 mL of brine (to reduce the solubility of organic material in the aqueous phase).
Dry the separated organic layer over anhydrous sodium sulfate.
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.
Purification and Characterization
Purification by Recrystallization
Transfer the crude solid to a 100 mL Erlenmeyer flask.
Add a minimal amount of hot 95% ethanol to dissolve the solid completely.
Slowly add deionized water dropwise until the solution becomes slightly turbid.
Gently heat the solution until it becomes clear again.
Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 30 minutes to maximize crystal formation.
Collect the purified crystals by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of cold ethanol/water (1:1) and dry under vacuum.
Characterization
The identity and purity of the final product, Ethyl 4-amino-3-iodobenzoate, should be confirmed by standard analytical techniques.
¹H NMR: Spectroscopic data should be consistent with the structure.[10]
Mass Spectrometry: Expected m/z for C₉H₁₀INO₂ is approximately 290.98.[11]
IR Spectroscopy: Presence of characteristic peaks for N-H stretches (amine), C=O stretch (ester), and C-I stretch.
Visualized Workflows
The following diagrams illustrate the logical flow of the synthesis and purification processes.
Caption: Workflow for the synthesis of crude Ethyl 4-amino-3-iodobenzoate.
Caption: Workflow for the purification and analysis of the final product.
References
New Jersey Department of Health. (n.d.). Hazard Summary: Iodine Monochloride. Retrieved from [Link]
Samrat Pharmachem Limited. (n.d.). Safety Data Sheet: Iodine Monochloride. Retrieved from [Link]
Loba Chemie. (n.d.). IODINE MONOCHLORIDE FOR SYNTHESIS. Retrieved from [Link]
PubChem. (n.d.). Ethyl 4-amino-3-iodobenzoate. Retrieved from [Link]
MySkinRecipes. (n.d.). Ethyl 4-amino-3-iodobenzoate. Retrieved from [Link]
PubChem. (n.d.). Ethyl 4-amino-3-hydroxy-5-iodobenzoate. Retrieved from [Link]
Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Retrieved from [Link]
ChemBK. (n.d.). Ethyl 4-aminobenzoate. Retrieved from [Link]
ResearchGate. (2025, January). Attempted iodination of ethyl benzoate under electrochemical conditions.... Retrieved from [Link]
Oriental Journal of Chemistry. (n.d.). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl-4-Amino Benzoate. Retrieved from [Link]
PubMed Central. (2024, November 20). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Retrieved from [Link]
The Strategic Utility of Ethyl 4-amino-3-iodobenzoate in Modern Organic Synthesis
Introduction: A Versatile Scaffold for Complex Molecule Synthesis Ethyl 4-amino-3-iodobenzoate is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and material...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: A Versatile Scaffold for Complex Molecule Synthesis
Ethyl 4-amino-3-iodobenzoate is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern—featuring an amino group, an iodine atom, and an ethyl ester on a benzene ring—offers multiple reactive sites for strategic synthetic modifications. The ortho-relationship between the nucleophilic amino group and the electrophilic iodo-substituent makes this reagent a particularly powerful precursor for the construction of various heterocyclic systems. Furthermore, the carbon-iodine bond is an excellent handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the facile formation of C-C, C-N, and C-O bonds.[1][2] This document serves as a technical guide, providing in-depth application notes and detailed protocols for the use of Ethyl 4-amino-3-iodobenzoate in key synthetic transformations.
Physicochemical Properties
A clear understanding of the reagent's properties is critical for its effective use in synthesis.
Core Application: Synthesis of Quinolone Scaffolds
The quinolone and quinolin-4-one motifs are privileged structures in medicinal chemistry, forming the core of numerous antibacterial, antiviral, and anticancer agents.[5][6] Ethyl 4-amino-3-iodobenzoate is an ideal starting material for constructing these scaffolds via a palladium-catalyzed carbonylative cyclization with terminal alkynes. This powerful reaction, pioneered by Torii, involves the coupling of a 2-iodoaniline derivative with an alkyne and a carbon monoxide source to build the quinolone ring system in a single step.[5]
Mechanistic Rationale
The reaction proceeds through a tandem Sonogashira coupling and carbonylative amination sequence. The palladium(0) catalyst first undergoes oxidative addition into the C-I bond of Ethyl 4-amino-3-iodobenzoate. A subsequent Sonogashira coupling with the terminal alkyne forms a 2-alkynyl aniline intermediate. This intermediate then undergoes a carbonylative cyclization, where carbon monoxide is inserted, and the intramolecular attack of the aniline nitrogen onto the activated carbonyl group, followed by reductive elimination, yields the final quinolin-4-one product. The ester group on the starting material is carried through the synthesis, providing a handle for further derivatization.
Application Notes and Protocols for Ethyl 4-amino-3-iodobenzoate in Medicinal Chemistry
Introduction: The Strategic Value of a Trifunctional Scaffold In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Strategic Value of a Trifunctional Scaffold
In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Ethyl 4-amino-3-iodobenzoate has emerged as a particularly valuable and versatile building block due to its unique trifunctional nature.[1] This readily available compound, with CAS Number 62875-84-7, offers three distinct points for chemical modification, providing chemists with a powerful platform for generating diverse libraries of compounds for drug discovery programs.[2][3]
The strategic utility of this scaffold lies in the orthogonal reactivity of its functional groups:
The C-I Bond: The iodo group at the 3-position is an excellent handle for a wide array of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly reactive towards oxidative addition to palladium(0) catalysts, making it an ideal substrate for Suzuki-Miyaura, Sonogashira, Heck, and Negishi couplings.[4][5] This allows for the facile introduction of diverse aryl, heteroaryl, alkynyl, and vinyl moieties, which are critical for modulating the pharmacological and pharmacokinetic properties of drug candidates.
The Amino Group: The primary amine at the 4-position serves as a key nucleophile and a versatile functional group. It is readily acylated to form amides, sulfonamides, or ureas, providing a straightforward method for linking the core scaffold to other fragments or pharmacophores.[6] This functionality is crucial for exploring structure-activity relationships (SAR) and optimizing target engagement.
The Ethyl Ester: The ester at the 1-position can act as a hydrogen bond acceptor, influencing molecular recognition at the target site. Furthermore, it can be easily hydrolyzed to the corresponding carboxylic acid, which opens up another avenue for modification, such as the formation of amides with a different set of amines or serving as an acidic anchor for receptor binding.[5]
This guide provides an in-depth overview of the applications of Ethyl 4-amino-3-iodobenzoate, complete with detailed protocols for key synthetic transformations that are foundational to its use in medicinal chemistry.
Physicochemical and Safety Data
Before commencing any experimental work, it is crucial to be familiar with the properties and safety requirements of the reagent.
Table 1: Physicochemical Properties of Ethyl 4-amino-3-iodobenzoate
Ethyl 4-amino-3-iodobenzoate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8][9]
Hazards: May be harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye irritation.[8] Avoid breathing dust, fumes, or vapors.[8]
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8]
First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.[8] For skin contact, wash off with soap and plenty of water.[9] If inhaled, move the person into fresh air.[9] If swallowed, rinse mouth with water and seek medical attention.[9]
Core Application: A Scaffold for Kinase Inhibitors
A prominent application of Ethyl 4-amino-3-iodobenzoate is in the synthesis of targeted cancer therapeutics, particularly kinase inhibitors.[10][11] The MAPK/ERK pathway is a critical signaling cascade that is often dysregulated in various cancers, making its components, such as MEK and BRAF kinases, prime targets for inhibition.[12]
Case Study: Synthesis of Trametinib and Dabrafenib Analogues
Trametinib and Dabrafenib are FDA-approved inhibitors of MEK and BRAF, respectively, often used in combination therapy for metastatic melanoma with BRAF mutations.[12][13] The core structure of Ethyl 4-amino-3-iodobenzoate is highly relevant to the synthesis of analogues of these drugs. For instance, in the synthesis of Trametinib, a key fragment is 2-fluoro-4-iodoaniline.[14] The subject compound, with its additional amino and ester functionalities, provides a scaffold to build Trametinib-like structures where these groups can be used to attach solubilizing groups or other pharmacophores to explore new chemical space.
The synthesis of Dabrafenib, a sulfonamide-containing inhibitor, highlights the importance of the amino group on the scaffold.[15] A key step in Dabrafenib's synthesis involves the formation of a sulfonamide bond with an aniline derivative.[15] Ethyl 4-amino-3-iodobenzoate provides a starting point where the amino group can be readily converted into a sulfonamide, and the iodo group can be used in a subsequent cross-coupling reaction to build the complex biaryl structure characteristic of many kinase inhibitors.
Experimental Protocols & Methodologies
The following protocols are generalized procedures that serve as a starting point. Optimization of catalysts, ligands, bases, solvents, and temperature may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds between an organohalide and an organoboron compound.[16] Ethyl 4-amino-3-iodobenzoate is an excellent substrate due to the high reactivity of the C-I bond.[4][5]
Reaction Principle: The catalytic cycle involves three key steps: (1) Oxidative Addition of the Pd(0) catalyst into the C-I bond of the substrate, (2) Transmetalation of the organic group from the boronic acid to the palladium center, and (3) Reductive Elimination to form the biaryl product and regenerate the Pd(0) catalyst.[16]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Materials:
Ethyl 4-amino-3-iodobenzoate (1.0 equiv)
Arylboronic acid (1.2 - 1.5 equiv)
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst like XPhos Pd G2) (1-5 mol%)[5][17]
Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube, add Ethyl 4-amino-3-iodobenzoate, the arylboronic acid, and the base.[16]
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[16]
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand (if used). Then, add the degassed solvent via syringe.[18]
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[16]
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[18]
Work-up: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.[16]
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4][18]
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Table 2: Representative Conditions for Suzuki Coupling
Catalyst / Ligand
Base
Solvent
Temp (°C)
Time (h)
Typical Yield (%)
Pd(PPh₃)₄
K₂CO₃
Toluene/H₂O
90
12-18
75-90
Pd(OAc)₂ / SPhos
K₃PO₄
1,4-Dioxane/H₂O
100
4-8
85-95
XPhos Pd G2
Cs₂CO₃
THF/H₂O
80
2-6
90-98
Protocol 2: Sonogashira Coupling for Aryl-Alkyne Synthesis
The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides, employing a dual palladium and copper catalytic system.[19] This reaction is invaluable for introducing alkynyl linkers or pharmacophores.[20]
Reaction Principle: The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki reaction. In parallel, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the Ar-Pd(II)-I complex, followed by reductive elimination to yield the aryl-alkyne product.[20]
Caption: Simplified catalytic cycles of the Sonogashira reaction.
Reaction Setup: To a dry Schlenk flask, add Ethyl 4-amino-3-iodobenzoate, Pd(PPh₃)₂Cl₂, and CuI.[21]
Inert Atmosphere: Seal the flask and purge with Argon or Nitrogen for 10-15 minutes.[20]
Reagent Addition: Under inert atmosphere, add the anhydrous solvent, followed by the amine base. Stir for 10 minutes.[21]
Alkyne Addition: Add the terminal alkyne dropwise to the stirred mixture.[20]
Reaction: Stir the reaction at room temperature. Gentle heating (40-50 °C) may be applied if the reaction is sluggish.[21]
Monitoring: Monitor progress by TLC or LC-MS.
Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract with ethyl acetate.[20]
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.[20]
Troubleshooting: The most common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling). This is primarily caused by the presence of oxygen.[21] To mitigate this, ensure all reagents and solvents are thoroughly degassed and a strictly inert atmosphere is maintained throughout the reaction.[21]
Protocol 3: Amide Bond Formation via Acylation
The formation of an amide bond is one of the most fundamental and frequently used reactions in medicinal chemistry.[22] The amino group of Ethyl 4-amino-3-iodobenzoate can be readily acylated to connect the scaffold to a carboxylic acid-containing fragment.
Reaction Principle: A carboxylic acid is activated using a coupling reagent (e.g., EDC, T3P) to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, forming the stable amide bond.[23]
Reactant Solution: In a dry flask under an inert atmosphere, dissolve Ethyl 4-amino-3-iodobenzoate and the carboxylic acid in the anhydrous solvent.
Base Addition: Add the base (e.g., pyridine) to the solution.
Coupling Agent: Cool the mixture in an ice bath (0 °C) and slowly add the coupling reagent (e.g., T3P®).
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS).
Work-up: Quench the reaction by adding water or a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent like ethyl acetate.
Purification: Wash the organic layer with dilute acid (e.g., 1M HCl), water, and brine. Dry over Na₂SO₄, filter, concentrate, and purify by column chromatography or recrystallization.
Caption: General workflow for amide bond formation.
Conclusion
Ethyl 4-amino-3-iodobenzoate is a high-value, versatile scaffold for medicinal chemistry. Its three distinct functional groups offer orthogonal handles for synthetic diversification, enabling the efficient construction of complex molecules. Mastery of the key transformations—palladium-catalyzed cross-couplings and amide bond formations—allows researchers to fully leverage this building block in the design and synthesis of novel therapeutic agents, particularly in the competitive field of kinase inhibitor development.
References
Application Notes and Protocols for Suzuki Coupling with Ethyl 4-iodobenzoate. Benchchem.
Ethyl 4-amino-3-iodobenzoate. MySkinRecipes.
Application Notes and Protocols for Ligand Effects in the Suzuki-Miyaura Coupling of Ethyl 4-iodobenzoate. Benchchem.
Application Notes and Protocols: Ethyl 4-iodobenzoate in Pharmaceutical Intermediate Synthesis. Benchchem.
SAFETY DATA SHEET. Thermo Fisher Scientific.
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Ethyl 4-Iodobenzoate. Benchchem.
Technical Support Center: Suzuki Coupling of Ethyl 4-iodobenzoate. Benchchem.
Ethyl 4-amino-3-iodobenzoate: A Versatile Scaffold for Advanced Radiolabeling Strategies
An Application Guide for Researchers and Drug Development Professionals Abstract Ethyl 4-amino-3-iodobenzoate is a highly adaptable precursor for the synthesis of radiolabeled compounds essential for biomedical imaging a...
Author: BenchChem Technical Support Team. Date: January 2026
An Application Guide for Researchers and Drug Development Professionals
Abstract
Ethyl 4-amino-3-iodobenzoate is a highly adaptable precursor for the synthesis of radiolabeled compounds essential for biomedical imaging and targeted radionuclide therapy. Its unique structure, featuring an aryl iodide, an amino group, and an ethyl ester, provides multiple handles for chemical modification. This guide details its application not as a direct substrate for isotopic exchange, but as a foundational scaffold for two advanced radiolabeling workflows: 1) conversion into stannane or boronate precursors for efficient, high specific activity radioiodination, and 2) its use as a leaving group in palladium-catalyzed reactions to introduce other key isotopes like carbon-11. We provide field-proven protocols, explain the causality behind methodological choices, and outline the subsequent steps for bioconjugation, empowering researchers to develop novel radiopharmaceuticals for PET and SPECT imaging.
Introduction: Strategic Importance of the Scaffold
The development of targeted radiopharmaceuticals is a cornerstone of precision medicine. These agents, often comprising a targeting biomolecule (like an antibody or peptide), a radionuclide, and a linker, enable non-invasive imaging of disease states and targeted delivery of therapeutic radiation.[1][2] The choice of the initial small molecule precursor is critical, dictating the feasibility, efficiency, and specific activity of the final radiolabeled conjugate.
Ethyl 4-amino-3-iodobenzoate serves as an exemplary scaffold. While direct radioiodine exchange on aryl iodides is generally inefficient and leads to low specific activity products, the carbon-iodine bond is an excellent functional group for transition-metal-mediated cross-coupling reactions.[3][4][5] This allows for the strategic construction of more advanced precursors, which can then be radiolabeled under mild conditions to achieve the high specific activity required for imaging applications. This document provides a comprehensive guide to leveraging this versatile molecule.
Physicochemical Properties of Ethyl 4-amino-3-iodobenzoate
A clear understanding of the precursor's properties is fundamental for its effective use.
Soluble in organic solvents (e.g., DMF, DMSO, Dichloromethane)
General Knowledge
Strategic Radiolabeling Workflows
We present two primary strategies that utilize Ethyl 4-amino-3-iodobenzoate as the core scaffold. The choice of strategy depends on the desired radionuclide and the overall synthetic plan.
Figure 1: High-level strategic workflows for utilizing Ethyl 4-amino-3-iodobenzoate.
Strategy A: Synthesis of High Specific Activity Radioiodination Agents
This is the most common and powerful application of the scaffold for producing radioiodinated imaging agents and therapeutics. The strategy involves a two-stage process: first, converting the stable iodo-group into a more reactive precursor (a stannane or boronate), and second, introducing the radioiodine.
Part 1: Precursor Synthesis
Causality: Direct radioiodination via isotopic exchange is challenging because separating the starting material from the chemically identical radiolabeled product is difficult, leading to low specific activity.[3] By first converting the aryl iodide to a trialkylstannyl or boronic ester precursor, we create a substrate primed for a high-yield replacement reaction with radioiodide.[8] This "pre-precursor" approach is fundamental to modern radiochemistry.
Protocol 1: Synthesis of Ethyl 4-amino-3-(trimethylstannyl)benzoate
This protocol uses a palladium-catalyzed Stille coupling reaction with hexamethylditin.
Add anhydrous, degassed toluene to dissolve the solids.
Add hexamethylditin (1.1 equiv) via syringe.
Heat the reaction mixture to 110 °C and stir overnight.
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
Upon completion, cool the reaction to room temperature.
Dilute with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the desired stannane precursor.
Part 2: Radioiodination of Precursors
With the stannane or boronate precursor in hand, the radioiodine can be incorporated efficiently. We present two methods: the classic oxidative destannylation and the modern, milder copper-mediated deboronation.
Sodium [¹²⁵I]iodide (or other radioiodine isotope) in 0.1 M NaOH
N-Chlorosuccinimide (NCS) or tert-Butylhydroperoxide (TBHP) as an oxidant
Ethanol or Acetic Acid
HPLC system for purification
Procedure (in a shielded hot cell):
To a reaction vial, add a solution of the stannane precursor (~50-100 µg) in ethanol.
Add the desired amount of Na[*I] solution.
Add the oxidant solution (e.g., NCS in ethanol). The reaction is typically rapid (5-15 minutes) at room temperature.[6]
Quench the reaction by adding a reducing agent like sodium metabisulfite.
Dilute the reaction mixture with the HPLC mobile phase.
Inject the mixture onto a semi-preparative reversed-phase HPLC column (e.g., C18) to separate the radiolabeled product from the precursor and impurities.[10]
Collect the product peak, monitoring with a radiation detector.
The collected fraction can be reformulated into a suitable solvent for the next step.
This method avoids the use of toxic tin precursors and often proceeds under milder conditions (room temperature, no strong oxidant).[11] This requires first converting the aryl iodide to a boronic ester (e.g., via Miyaura borylation), a standard organic transformation.
Figure 2: Simplified catalytic cycle for copper-mediated radioiodination.
Procedure (assuming boronic ester precursor is synthesized):
To a reaction vial, add a solution of the aryl boronic acid pinacol ester precursor in a suitable solvent like methanol or acetonitrile.[12]
Add the copper catalyst solution (e.g., [Cu(OTf)₂(py)₄] or [Cu(OAc)(phen)₂]OAc).
Add the Na[*I] solution.
Allow the reaction to proceed at room temperature for 10-20 minutes.[13]
Purify the product using semi-preparative HPLC as described in Protocol 2A.
Part 3: Post-Labeling Modification and Bioconjugation
The radiolabeled ethyl ester is a stable intermediate. To conjugate it to a biomolecule, it must be activated. The most common method is conversion to an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines (e.g., lysine residues) on proteins and peptides.[14][15]
Protocol 3: NHS Ester Activation and Antibody Conjugation
Step 1: Saponification (Ester Hydrolysis)
Take the HPLC-purified, radiolabeled ethyl benzoate fraction (solvent evaporated).
Add a solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a water/THF mixture.
Stir at room temperature for 1-2 hours until the hydrolysis to the corresponding carboxylic acid is complete (monitored by radio-HPLC).
Neutralize the reaction with dilute acid (e.g., HCl) and purify the radiolabeled benzoic acid by solid-phase extraction (SPE) or HPLC.
Step 2: NHS Ester Formation
To the dried radiolabeled carboxylic acid, add a solution of N-hydroxysuccinimide (NHS) and a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an anhydrous solvent (e.g., DMF).[15]
Let the reaction proceed for 1-2 hours at room temperature.
The resulting radiolabeled NHS ester (a [I]SIB or [I]SGMIB analogue) can be purified by HPLC.
Step 3: Antibody Conjugation
Prepare the antibody or peptide in a suitable buffer (e.g., phosphate or borate buffer, pH 8.0-9.0).
Add the purified radiolabeled NHS ester (dissolved in a small amount of DMF or DMSO) to the antibody solution. The molar ratio of NHS ester to antibody must be optimized but is typically in the range of 1:1 to 10:1.[16]
Incubate the reaction for 1-4 hours at room temperature or 4 °C.
Purify the radiolabeled antibody from unreacted small molecules using size exclusion chromatography (e.g., a PD-10 desalting column).
Strategy B: Use in Palladium-Catalyzed Radiosynthesis
The C-I bond is highly reactive towards oxidative addition by Pd(0) catalysts, making it an ideal partner for cross-coupling reactions where the other partner carries the radioisotope.[17][18] This is particularly useful for introducing short-lived PET isotopes like carbon-11 (t½ ≈ 20 min).
Protocol 4: [¹¹C]Methylation via Suzuki Coupling (Conceptual)
This protocol outlines how Ethyl 4-amino-3-iodobenzoate could be used to synthesize a carbon-11 labeled tracer. The synthesis of the radiolabeled coupling partner, [¹¹C]methylboronic acid pinacol ester, is a specialized procedure not covered here.
Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., SPhos)
Base (e.g., K₃PO₄)
Anhydrous, degassed solvent (e.g., Dioxane)
Procedure (in an automated synthesis module):
To a sealed reaction vial, add Ethyl 4-amino-3-iodobenzoate, the palladium catalyst, ligand, and base.
Add the anhydrous, degassed solvent.
Bubble the freshly produced [¹¹C]CH₃-B(pin) into the vial.
Heat the vial rapidly using microwave irradiation (e.g., 120 °C for 5 minutes).
After the reaction, the crude mixture is rapidly purified by HPLC to isolate the ¹¹C-labeled product.
The final product is formulated for injection. The entire process from isotope production to final product must be completed within 2-3 half-lives (~40-60 minutes).[19]
Quality Control
Rigorous quality control is mandatory for any radiopharmaceutical preparation.[20]
Radiochemical Purity (RCP): Determined by radio-HPLC. A C18 column with a gradient of water (often with 0.1% TFA) and acetonitrile is typical for benzoate derivatives.[10] The chromatogram should show a single major radioactive peak corresponding to the desired product. RCP should typically be >95%.
Specific Activity (SA): The amount of radioactivity per unit mass of the compound (e.g., MBq/µmol or Ci/mmol). This is a critical parameter, especially for receptor-based imaging, and is determined by correlating the radioactivity of the purified product with its mass, as determined by a calibrated UV signal on the HPLC.
Stability: The radiolabeled conjugate should be tested for stability in the final formulation buffer and in serum at 37 °C to ensure it does not degrade or de-iodinate before reaching its target in vivo.
Parameter
Method
Typical Specification
Rationale
Identity
Co-elution with standard on radio-HPLC
Retention time matches non-radioactive standard
Confirms the correct compound was synthesized.
Radiochemical Purity
Radio-HPLC / Radio-TLC
> 95%
Ensures radioactivity is associated with the desired product, minimizing off-target radiation.[20]
Specific Activity
HPLC with UV and radiation detectors
High (e.g., > 37 GBq/µmol)
High SA is needed to detect low-concentration targets (e.g., receptors) without causing a pharmacological effect.
Sterility & Endotoxins
Standard Pharmacopeia Tests
Sterile and low endotoxin levels
Mandatory for any product intended for in vivo use.
Safety Considerations
Radiological Safety: All manipulations involving radioactive materials must be performed in designated areas (e.g., shielded hot cells) by trained personnel. Adherence to ALARA (As Low As Reasonably Achievable) principles is mandatory. Use remote handling tools and appropriate shielding for the isotope in use.[11]
Chemical Safety: Handle all chemical reagents according to their Safety Data Sheets (SDS). Organotin compounds are highly toxic and must be handled with extreme care in a fume hood. Palladium catalysts and organic solvents also present chemical hazards.
Conclusion
Ethyl 4-amino-3-iodobenzoate is far more than a simple iodinated molecule; it is a strategic scaffold for the synthesis of sophisticated radiolabeled probes. By understanding its reactivity and employing multi-step strategies involving conversion to stannane or boronate precursors, researchers can access high specific activity radioiodinated compounds suitable for sensitive in vivo imaging. Furthermore, its utility in palladium-catalyzed reactions opens avenues for labeling with other critical isotopes. The protocols and principles outlined in this guide provide a robust framework for drug development professionals to design and execute the synthesis of novel radiopharmaceuticals for PET and SPECT applications.
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 459320, Ethyl 4-amino-3-iodobenzoate. Available: [Link]
Krasikova, R. N. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Molecules, 27(19), 6636. Available: [Link]
Scott, P. J. H. (2020). Recent Advances in Synthetic Methods for Radioiodination. The Journal of Organic Chemistry, 85(11), 6939-6950. Available: [Link]
Lee, S. H., et al. (2021). Copper-mediated radioiodination reaction through aryl boronic acid or ester precursor and its application to direct radiolabeling of a cyclic peptide. Journal of Labelled Compounds and Radiopharmaceuticals, 64(8), 336-345. Available: [Link]
Pees, A., et al. (2024). Ligand-Enabled Copper-Mediated Radioiodination of Arenes. Organic Letters, 26(7), 1546-1551. Available: [Link]
Kieri, M., et al. (2023). PET and SPECT Tracer Development via Copper-Mediated Radiohalogenation of Divergent and Stable Aryl-Boronic Esters. Pharmaceuticals, 16(5), 729. Available: [Link]
Pees, A., et al. (2024). Ligand-Enabled Copper-Mediated Radioiodination of Arenes. ACS Publications. Available: [Link]
Pees, A., et al. (2024). Ligand-Enabled Copper-Mediated Radioiodination of Arenes. Organic Letters. Available: [Link]
Zhang, H., et al. (2016). A Highly Efficient Copper-Mediated Radioiodination Approach Using Aryl Boronic Acids. Chemistry – An Asian Journal. Available: [Link]
Vaidyanathan, G., & Zalutsky, M. R. (2007). Synthesis of N-succinimidyl 4-guanidinomethyl-3-[*I]iodobenzoate: a radio-iodination agent for labeling internalizing proteins and peptides. Nature Protocols, 2(2), 282-286. Available: [Link]
Re-Edu, C. T., et al. (2012). N-Succinimidyl guanidinomethyl iodobenzoate protein radiohalogenation agents: Influence of isomeric substitution on radiolabeling and target cell residualization. Nuclear Medicine and Biology, 39(8), 1095-1104. Available: [Link]
Olofsson, B. (2018). Mechanistic Study on Aryl Exchange Reaction of Diaryl-λ3-iodane with Aryl Iodide. The Journal of Organic Chemistry. Available: [Link]
Fersing, C., et al. (2021). Radiolabeled Peptides and Antibodies in Medicine. Bioconjugate Chemistry, 32(1), 25-42. Available: [Link]
Bloom, S., et al. (2021). Metallaphotoredox Aryl and Alkyl Radiomethylation for PET Ligand Discovery. Journal of the American Chemical Society, 143(22), 8614-8625. Available: [Link]
Vaidyanathan, G., & Zalutsky, M. R. (2006). Preparation of N-succinimidyl 3-[*I]iodobenzoate: an agent for the indirect radioiodination of proteins. Nature Protocols, 1(2), 707-713. Available: [Link]
ResearchGate (2024). N-succinimidyl 3-[*I]iodobenzoate: an agent for the indirect radioiodination of proteins. Available: [Link]
Bernard, C., et al. (2024). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. Molecules, 29(10), 2297. Available: [Link]
Rossin, R., et al. (2021). Development of Antibody Immuno-PET/SPECT Radiopharmaceuticals for Imaging of Oncological Disorders—An Update. International Journal of Molecular Sciences, 22(21), 11437. Available: [Link]
Vugts, D. J., et al. (2022). Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA. EJNMMI Radiopharmacy and Chemistry, 7(1), 30. Available: [Link]
Yu, Y. Y., et al. (2013). Palladium-catalyzed direct C-H arylation of cyclic enaminones with aryl iodides. The Journal of Organic Chemistry, 78(12), 6163-6169. Available: [Link]
Wu, X.-F., et al. (2021). Palladium-catalyzed carbonylation of iminoquinones and aryl iodides to access aryl p-amino benzoates. Organic & Biomolecular Chemistry, 19(4), 820-823. Available: [Link]
van der Ham, A. G. J., et al. (2021). Palladium‐Catalyzed Decarbonylative Iodination of Aryl Carboxylic Acids Enabled by Ligand‐Assisted Halide Exchange. Angewandte Chemie International Edition, 60(32), 17211-17215. Available: [Link]
Kaur, S., et al. (2015). Antibody Labeling with Radioiodine and Radiometals. Methods in Molecular Biology, 1318, 227-235. Available: [Link]
HELIX Chromatography (2024). HPLC Methods for analysis of Benzoic acid. Available: [Link]
Wang, L., et al. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. The Journal of Organic Chemistry, 83(17), 10610-10616. Available: [Link]
Doncea, S., et al. (2012). SPECTRAL IDENTIFICATION AND HPLC QUANTIFICATION OF BENZOIC ACID FROM NATURAL JUICES. Scientific Study & Research, 13(1). Available: [Link]
Iovi, A., et al. (2009). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. Journal of Agroalimentary Processes and Technologies, 15(1), 101-106. Available: [Link]
Al-Qudah, M. A. (2021). Development and validation of an RP-HPLC method for simultaneous determination of sorbic acid, benzoic acid, and natamycin in domestic yogurt in Jordan. International Journal of Food Properties, 24(1), 147-157. Available: [Link]
Application Notes and Protocols for Suzuki Coupling Reactions Involving Ethyl 4-amino-3-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Importance of Ethyl 4-amino-3-iodobenzoate in Medicinal Chemistry Ethyl 4-amino-3-io...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Ethyl 4-amino-3-iodobenzoate in Medicinal Chemistry
Ethyl 4-amino-3-iodobenzoate is a key building block in the synthesis of a multitude of pharmacologically active compounds. Its unique substitution pattern, featuring an activating amino group and a reactive iodo leaving group on a benzoate scaffold, makes it a versatile precursor for the construction of complex molecular architectures. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, is a powerful tool for forging carbon-carbon bonds, and its application to substrates like ethyl 4-amino-3-iodobenzoate is of paramount importance in the rapid and efficient synthesis of drug candidates and other high-value chemical entities.[1][2]
This guide provides an in-depth technical overview of Suzuki coupling reactions involving ethyl 4-amino-3-iodobenzoate, offering field-proven insights, detailed experimental protocols, and a discussion of the critical parameters that govern the success of this transformation.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[2] The catalytic cycle is generally understood to proceed through three key elementary steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of ethyl 4-amino-3-iodobenzoate to form a Pd(II) intermediate. This is often the rate-determining step of the cycle.
Transmetalation: In the presence of a base, the organic moiety from the boronic acid or ester is transferred to the palladium(II) complex, displacing the iodide. The base is crucial for the activation of the organoboron reagent.
Reductive Elimination: The two organic partners on the palladium center couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.
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Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Challenges and Considerations for Ethyl 4-amino-3-iodobenzoate
The presence of the ortho-amino group in ethyl 4-amino-3-iodobenzoate introduces specific challenges and considerations that must be addressed for a successful Suzuki coupling:
Catalyst Inhibition: The lone pair of electrons on the nitrogen atom of the amino group can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of inactive complexes.
Steric Hindrance: The ortho-amino group can sterically hinder the approach of the palladium catalyst to the carbon-iodine bond, potentially slowing down the rate of oxidative addition.
Side Reactions: Under certain conditions, side reactions such as N-arylation can occur, although this is less common in Suzuki couplings compared to other cross-coupling reactions.
To overcome these challenges, careful selection of the palladium catalyst, ligand, base, and solvent system is crucial.
Optimizing Reaction Conditions: A Guide to Success
Catalyst and Ligand Selection
The choice of the palladium source and the supporting ligand is paramount for a successful Suzuki coupling of ethyl 4-amino-3-iodobenzoate.
Catalyst/Precatalyst
Ligand
Key Characteristics
Pd(PPh₃)₄
Triphenylphosphine (PPh₃)
A classic, versatile catalyst. Can be effective but may require higher temperatures.
Pd(OAc)₂ or Pd₂(dba)₃
Buchwald Ligands (e.g., SPhos, XPhos)
Bulky, electron-rich phosphine ligands that are highly effective for challenging substrates, including those with ortho-substituents. Often allow for lower catalyst loadings and milder reaction conditions.[3]
PEPPSI™-IPr
N-Heterocyclic Carbene (NHC)
A robust and highly active pre-catalyst, often effective for sterically hindered substrates.
For substrates like ethyl 4-amino-3-iodobenzoate, employing bulky and electron-rich phosphine ligands such as SPhos or XPhos in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ is often a winning strategy. These ligands can accelerate both the oxidative addition and reductive elimination steps and can mitigate catalyst inhibition by the amino group.
The Critical Role of the Base
The base plays a multifaceted role in the Suzuki coupling, primarily by activating the boronic acid for transmetalation. The choice of base can significantly impact the reaction yield and should be carefully considered.
Base
Strength
Solubility
Comments
K₂CO₃
Moderate
Moderately soluble in water
A common and often effective choice, typically used in aqueous/organic solvent mixtures.
Cs₂CO₃
Strong
Highly soluble in water
Often provides superior results, especially for challenging substrates, but is more expensive.
K₃PO₄
Strong
Soluble in water
A strong base that can be very effective, particularly with sterically hindered substrates.
For the coupling of ethyl 4-amino-3-iodobenzoate, a moderately strong to strong inorganic base like K₂CO₃ or K₃PO₄ is recommended. The use of an aqueous solution of the base in a biphasic solvent system is a common and effective approach.
Solvent Systems for Optimal Performance
The solvent must be capable of dissolving the reactants and facilitating the interaction between the organic and aqueous phases (if a biphasic system is used).
Solvent System
Characteristics
1,4-Dioxane / Water
A versatile and widely used solvent system that can dissolve a broad range of substrates and facilitate the action of the inorganic base.
Toluene / Water
Another common biphasic system, particularly effective at higher temperatures.
DMF or Acetonitrile / Water
More polar aprotic solvents that can be effective, but may require careful optimization.
A mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) is an excellent starting point for the Suzuki coupling of ethyl 4-amino-3-iodobenzoate.
Experimental Protocols
The following protocols are provided as a detailed guide for performing the Suzuki coupling of ethyl 4-amino-3-iodobenzoate with a generic arylboronic acid. Note: These are representative protocols and may require optimization for specific substrates.
Protocol 1: General Procedure using a Buchwald Ligand
Materials:
Ethyl 4-amino-3-iodobenzoate (1.0 equiv)
Arylboronic acid (1.2-1.5 equiv)
Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)
SPhos (2-6 mol%)
Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
1,4-Dioxane (degassed)
Water (degassed)
Round-bottom flask or Schlenk tube
Magnetic stirrer and heating mantle
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add ethyl 4-amino-3-iodobenzoate, the arylboronic acid, and potassium carbonate.
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium(II) acetate and SPhos to the flask. Then, add the degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine to remove the inorganic base and other water-soluble impurities.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can often accelerate the reaction and improve yields, especially for challenging substrates.
Materials:
Ethyl 4-amino-3-iodobenzoate (1.0 equiv)
Arylboronic acid (1.5 equiv)
XPhos Pd G2 precatalyst (1-2 mol%)
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
Ethanol / Water (3:1 mixture, degassed)
Microwave reaction vial
Procedure:
Reaction Setup: In a microwave reaction vial, combine ethyl 4-amino-3-iodobenzoate, the arylboronic acid, and cesium carbonate.
Catalyst and Solvent Addition: Add the XPhos Pd G2 precatalyst and the degassed ethanol/water solvent mixture.
Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction to 100-120 °C for 15-45 minutes.
Work-up and Purification: After cooling, work up the reaction as described in Protocol 1. Purify the product via column chromatography.
Ensure rigorous degassing of solvents; screen different bases (e.g., Cs₂CO₃, K₃PO₄); gradually increase the reaction temperature.[4]
Homocoupling of Boronic Acid
Presence of oxygen.
Improve degassing of all reagents and solvents; maintain a positive pressure of inert gas throughout the reaction.
Protodeboronation
Presence of excess water or acidic impurities.
Use freshly opened boronic acid; consider using a boronic ester; minimize the amount of water in the reaction.
Ester Hydrolysis
Strongly basic conditions and high temperatures.
Use a milder base (e.g., K₂CO₃); lower the reaction temperature; consider using anhydrous conditions with a soluble base if hydrolysis is severe.
Conclusion
The Suzuki-Miyaura cross-coupling of ethyl 4-amino-3-iodobenzoate is a powerful and versatile transformation for the synthesis of valuable biaryl compounds. By understanding the mechanistic nuances and carefully selecting the catalyst, ligand, base, and solvent system, researchers can overcome the challenges associated with this ortho-amino substituted substrate and achieve high yields of the desired products. The protocols and insights provided in this guide serve as a solid foundation for the successful application of this important reaction in medicinal chemistry and drug development.
References
BenchChem. (2025).
BenchChem. (2025).
BenchChem. (2025).
BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Amino-3-(tert-butyl)benzonitrile via Suzuki Coupling Reactions. BenchChem.
BenchChem. (2025).
BenchChem. (2025).
Li, W., et al. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 9, 707865. [Link]
Jaime-Figueroa, S., et al. (2021). Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. The Journal of Organic Chemistry, 86(12), 8479–8488. [Link]
Jaime-Figueroa, S., et al. (2021). Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. PubMed. [Link]
Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Angewandte Chemie International Edition, 43(15), 1871-1876. [Link]
Ahlin, M., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14, 21087-21092. [Link]
Various Authors. (2022). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
Lennox, A. J. J., & Lloyd-Jones, G. C. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(12), 1896–1907. [Link]
Ciba-Geigy AG. (1996). Process for the preparation of substituted 3-aminobenzonitriles.
Reddit User. (2024). How to approach choosing reaction conditions for Suzuki?. Reddit. [Link]
Leadbeater, N. E., & Marco, M. (2003). Reaction Conditions for Optimized Suzuki-Miyaura Reaction Using Phosphite Ligands.
BenchChem. (2025).
Ferlin, F., et al. (2019). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. ChemSusChem, 12(18), 4248–4257. [Link]
Kumar, A., et al. (2021). Catalytic Sonogashira couplings mediated by an amido pincer complex of palladium. Inorganic Chemistry Frontiers, 8(1), 118-128. [Link]
Optimizing the Heck Reaction for Ethyl 4-amino-3-iodobenzoate: A Detailed Guide for Synthetic Chemists
For researchers, medicinal chemists, and professionals in drug development, the Mizoroki-Heck reaction stands as a powerful and versatile tool for the construction of carbon-carbon bonds.[1] This palladium-catalyzed cros...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, medicinal chemists, and professionals in drug development, the Mizoroki-Heck reaction stands as a powerful and versatile tool for the construction of carbon-carbon bonds.[1] This palladium-catalyzed cross-coupling of an unsaturated halide with an alkene is fundamental to the synthesis of a vast array of complex organic molecules, including pharmaceutical intermediates. This guide provides an in-depth exploration of the Heck reaction conditions specifically tailored for Ethyl 4-amino-3-iodobenzoate, a key building block in numerous synthetic pathways. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and provide insights into optimizing conditions for this unique substrate.
The Strategic Importance of Ethyl 4-amino-3-iodobenzoate
Ethyl 4-amino-3-iodobenzoate presents a unique chemical scaffold. The presence of an electron-donating amino group and an electron-withdrawing ethyl ester group flanking the iodine atom creates a distinct electronic environment that influences its reactivity in cross-coupling reactions. The strategic olefination of this molecule via the Heck reaction opens avenues to a diverse range of substituted cinnamic acid derivatives, which are valuable precursors in medicinal chemistry and materials science.[2][3][4]
Deconstructing the Heck Reaction: A Mechanistic Overview
A thorough understanding of the Heck reaction mechanism is paramount for rational optimization. The catalytic cycle, which involves the interconversion of Palladium(0) and Palladium(II) species, can be broadly divided into three key stages: oxidative addition, migratory insertion, and β-hydride elimination, followed by reductive elimination to regenerate the active catalyst.[5]
The Catalytic Cycle
Figure 1: The catalytic cycle of the Mizoroki-Heck reaction.
The base plays a crucial role in the final step, facilitating the reductive elimination of HI and regenerating the active Pd(0) catalyst, thus allowing the cycle to continue.[6]
Key Parameters for Optimizing the Heck Reaction of Ethyl 4-amino-3-iodobenzoate
The success of the Heck reaction with this particular substrate hinges on the careful selection and optimization of several key parameters. The interplay between the catalyst, ligand, base, solvent, and temperature will ultimately dictate the yield, purity, and selectivity of the desired product.
Parameter
Recommended Starting Conditions & Rationale
Potential Alternatives & Considerations
Palladium Source
Pd(OAc)₂ (Palladium(II) Acetate) : A robust and commonly used precatalyst that is readily reduced in situ to the active Pd(0) species.[5] Its stability and cost-effectiveness make it an excellent starting point.
Pd(PPh₃)₄ : A pre-formed Pd(0) catalyst that can also be effective. However, it can be more sensitive to air and moisture.
Ligand
PPh₃ (Triphenylphosphine) : Often beneficial for stabilizing the palladium catalyst, preventing the formation of inactive palladium black, especially at higher temperatures.[7]
Bulky, electron-rich phosphines (e.g., P(o-tolyl)₃) : May be advantageous for less reactive coupling partners or to promote reductive elimination.[8] For aryl iodides, ligand-free conditions can sometimes be successful.
Base
Et₃N (Triethylamine) : A common organic base that effectively scavenges the HI generated during the reaction.[6]
Inorganic bases (K₂CO₃, NaOAc) : Can also be highly effective, though they may require higher reaction temperatures.[6] The choice of base can influence reaction kinetics and should be screened.
Solvent
DMF (N,N-Dimethylformamide) or DMAc (N,N-Dimethylacetamide) : High-boiling polar aprotic solvents that are excellent for solubilizing the reactants and catalyst.[7]
NMP (N-Methyl-2-pyrrolidone) or Acetonitrile : Other polar aprotic solvents that can be effective. The choice of solvent can impact reaction rates and should be anhydrous.
Temperature
100-120 °C : A typical temperature range for Heck reactions involving aryl iodides.[7] The optimal temperature may need to be determined empirically.
80-140 °C : The temperature can be adjusted based on the reactivity of the alkene and the stability of the catalyst system. Lower temperatures may be possible with highly reactive alkenes.
Alkene
Acrylates (e.g., Ethyl Acrylate, Butyl Acrylate) : Electron-deficient alkenes are generally excellent coupling partners in the Heck reaction.[1]
Styrene and its derivatives : Also common coupling partners. The electronic nature of the alkene will influence its reactivity.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for conducting the Heck reaction with Ethyl 4-amino-3-iodobenzoate. These should be regarded as robust starting points, with the understanding that optimization may be necessary for specific applications.
Protocol 1: Heck Reaction with Ethyl Acrylate using Triethylamine as Base
Materials:
Ethyl 4-amino-3-iodobenzoate
Ethyl acrylate
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃)
Triethylamine (Et₃N)
Anhydrous N,N-Dimethylformamide (DMF)
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
Magnetic stirrer and heating mantle/oil bath
Inert gas (Argon or Nitrogen)
Procedure:
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add Ethyl 4-amino-3-iodobenzoate (1.0 mmol, 1.0 equiv.), Palladium(II) acetate (0.02 mmol, 2 mol%), and Triphenylphosphine (0.04 mmol, 4 mol%).
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (5-10 mL) via syringe. Stir the mixture at room temperature until the catalyst and ligand are fully dissolved. Subsequently, add triethylamine (2.0 mmol, 2.0 equiv.) followed by ethyl acrylate (1.2 mmol, 1.2 equiv.) via syringe.[6]
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Workup: Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[7]
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[7]
Protocol 2: Heck Reaction with Styrene using Potassium Carbonate as Base
Materials:
Ethyl 4-amino-3-iodobenzoate
Styrene
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃)
Potassium Carbonate (K₂CO₃), finely powdered and dried
Anhydrous N,N-Dimethylacetamide (DMAc)
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
Magnetic stirrer and heating mantle/oil bath
Inert gas (Argon or Nitrogen)
Procedure:
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add Ethyl 4-amino-3-iodobenzoate (1.0 mmol, 1.0 equiv.), Palladium(II) acetate (0.02 mmol, 2 mol%), Triphenylphosphine (0.04 mmol, 4 mol%), and finely powdered, dry Potassium Carbonate (2.0 mmol, 2.0 equiv.).
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas three times.
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMAc (5-10 mL) via syringe, followed by styrene (1.2 mmol, 1.2 equiv.).
Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Experimental Workflow Diagram
Figure 2: A generalized experimental workflow for the Heck reaction.
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. Below is a guide to common issues and potential solutions.
- Ensure anhydrous and oxygen-free conditions.[7]- Increase temperature in 10-20 °C increments.[7]- Use freshly distilled/anhydrous solvents and high-purity reagents.
Formation of Palladium Black
Catalyst agglomeration and precipitation.
- Ensure adequate ligand concentration to stabilize the Pd(0) species.[7]- Consider a more coordinating solvent or a different ligand.
Side Product Formation (e.g., Homocoupling)
Suboptimal reaction conditions.
- Lower the reaction temperature.[7]- Adjust the stoichiometry of the reactants.
Dehalogenation of Starting Material
The presence of the free amino group can sometimes promote reductive dehalogenation.
- Consider N-protection of the amino group (e.g., as a Boc-carbamate).- Use a milder base.
Conclusion
The Heck reaction of Ethyl 4-amino-3-iodobenzoate is a valuable transformation for the synthesis of diverse and complex molecules. By understanding the underlying mechanism and systematically optimizing the key reaction parameters—catalyst, ligand, base, solvent, and temperature—researchers can achieve high yields of the desired olefination products. The protocols and insights provided in this guide serve as a comprehensive resource for scientists and professionals in drug development to effectively harness the power of this important cross-coupling reaction.
References
Synthesis of 3-Iodoindoles by Electrophilic Cyclization of N,N-Dialkyl-2-(1-alkynyl)anilines. Organic Letters. Available from: [Link]
Esters, amides and substituted derivatives of cinnamic acid: synthesis, antimicrobial activity and QSAR investigations. PubMed. Available from: [Link]
Synthesis of Amide and Ester Derivatives of Cinnamic Acid and Its Analogs: Evaluation of Their Free Radical Scavenging and Monoamine Oxidase and Cholinesterase Inhibitory Activities. PubMed. Available from: [Link]
Unexpected ortho-Heck Reaction under the Catellani Conditions. PMC. Available from: [Link]
Heck Reaction. Organic Chemistry Portal. Available from: [Link]
Amine-Directed Mizoroki-Heck Arylation of Free Allylamines. RSC Publishing. Available from: [Link]
Heck Reaction—State of the Art. MDPI. Available from: [Link]
Palladium-catalyzed arylation of allylic alcohols with aryl iodides in water. ResearchGate. Available from: [Link]
Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. MDPI. Available from: [Link]
Heck coupling of iodobenzene and ethyl acrylate after 4 h. ResearchGate. Available from: [Link]
Heck Reaction. Chemistry LibreTexts. Available from: [Link]
Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Beilstein Journal of Organic Chemistry. Available from: [Link]
Aromatic Amines in Organic Synthesis Part III; p-Aminocinnamic Acids and Their Methyl Esters. MDPI. Available from: [Link]
Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PMC. Available from: [Link]
Selective Palladium-Catalyzed Aminocarbonylation of Olefins to Branched Amides. PubMed. Available from: [Link]
Selective Palladium-Catalyzed Aminocarbonylation of Olefins to Branched Amides. ResearchGate. Available from: [Link]
Palladium-Catalyzed Selective Amino- and Alkoxycarbonylation of Iodoarenes with Aliphatic Aminoalcohols as Heterobifunctional O,N-Nucleophiles. PMC. Available from: [Link]
Mechanistic Studies of the Palladium-Catalyzed S,O-Ligand promoted C-H Olefination of Aromatic Compounds. ChemRxiv. Available from: [Link]
Oxidative Mizoroki–Heck reaction of unprotected cinnamylamines at ambient temperature under air. RSC Blogs. Available from: [Link]
Mastering the Purification of Ethyl 4-amino-3-iodobenzoate: A Guide for Synthetic and Medicinal Chemists
Introduction: The Critical Role of Purity in Drug Development Ethyl 4-amino-3-iodobenzoate is a key building block in the synthesis of a wide array of pharmacologically active molecules, including contrast agents for med...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Critical Role of Purity in Drug Development
Ethyl 4-amino-3-iodobenzoate is a key building block in the synthesis of a wide array of pharmacologically active molecules, including contrast agents for medical imaging and various therapeutic agents.[1][2] The isomeric purity of this intermediate is paramount, as even minute impurities can lead to undesirable side products in subsequent synthetic steps, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of robust, field-proven purification techniques for Ethyl 4-amino-3-iodobenzoate, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of each method, offering detailed, step-by-step protocols that ensure the highest degree of purity.
Physicochemical Properties: The Foundation of Purification Strategy
A successful purification strategy is built upon a thorough understanding of the target molecule's physicochemical properties. These properties dictate the choice of solvents and techniques for optimal separation.
The moderate lipophilicity (indicated by XLogP3) and its solid nature at room temperature make Ethyl 4-amino-3-iodobenzoate an excellent candidate for both recrystallization and chromatographic purification methods.
Strategic Purification Workflow
A multi-step approach is often necessary to achieve high purity. The logical flow of purification begins with a preliminary workup to remove bulk impurities, followed by a high-resolution technique like column chromatography or recrystallization.
Caption: Strategic workflow for the purification of Ethyl 4-amino-3-iodobenzoate.
Part 1: Preliminary Purification - Aqueous Workup
The initial step in purifying crude Ethyl 4-amino-3-iodobenzoate involves an aqueous workup to remove acidic and basic impurities. This liquid-liquid extraction technique leverages the differential solubility of the compound and impurities in immiscible solvents.[7]
Principle of Acid-Base Extraction
The amino group on Ethyl 4-amino-3-iodobenzoate is weakly basic, while potential side products or unreacted starting materials could be acidic (e.g., carboxylic acids) or more strongly basic. By washing the organic solution of the crude product with dilute acid, basic impurities are protonated, forming water-soluble salts that partition into the aqueous phase.[7] Conversely, washing with a mild base deprotonates acidic impurities, rendering them water-soluble.
Protocol 1: Acid-Base Extraction
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or diethyl ether.
Acid Wash: Transfer the organic solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). This step removes unreacted anilines or other basic impurities.[7]
Base Wash: Subsequently, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and remove acidic byproducts.[8]
Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution to remove residual water from the organic phase.[8]
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude solid.[9][10]
Part 2: High-Resolution Purification Techniques
Following the initial workup, a higher resolution technique is employed to isolate the target compound from impurities with similar solubility profiles. The choice between column chromatography and recrystallization depends on the nature and quantity of the remaining impurities.
A. Column Chromatography: The Versatile Separator
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[11] For Ethyl 4-amino-3-iodobenzoate, silica gel is the preferred stationary phase due to its ability to separate moderately polar compounds.
Stationary Phase: Silica gel, a polar adsorbent, is effective for separating compounds with varying polarities. The amino and ester groups of the target molecule will interact with the silica, but to a lesser extent than highly polar impurities.
Mobile Phase Selection: The choice of mobile phase (eluent) is critical for achieving good separation. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate) is commonly used.[11] The optimal ratio is determined by Thin-Layer Chromatography (TLC). The goal is to find a solvent system that provides a retention factor (Rƒ) for the desired compound in the range of 0.2-0.4 for optimal separation on a column.[12]
Prepare TLC Plate: Spot a small amount of the crude product onto a silica gel TLC plate.
Develop the Plate: Place the TLC plate in a developing chamber containing a test mobile phase (e.g., 7:3 hexane:ethyl acetate).
Visualize: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots under a UV lamp (254 nm).[13]
Analyze Rƒ: Calculate the Rƒ value (distance traveled by the spot / distance traveled by the solvent front). Adjust the solvent ratio to achieve an Rƒ of ~0.3 for the product spot. Increasing the proportion of ethyl acetate will increase the Rƒ values.
Caption: Workflow for TLC-based mobile phase optimization.
Column Packing: Prepare a slurry of silica gel in the optimized mobile phase and carefully pack it into a glass column.
Sample Loading: Dissolve the crude solid in a minimal amount of the mobile phase (or a slightly more polar solvent like dichloromethane if necessary) and load it onto the top of the silica gel bed.
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified Ethyl 4-amino-3-iodobenzoate.[4] A mobile phase of 70:30 hexane:ethyl acetate has been reported to be effective for this separation.[4]
B. Recrystallization: The Art of Crystal Perfection
Recrystallization is an excellent technique for purifying solid compounds that contain a small amount of impurities.[14] The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.
An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point. Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent. Upon slow cooling of the saturated hot solution, the solubility of the target compound decreases, leading to the formation of pure crystals, while the impurities remain in the solution (mother liquor).[15]
Small-Scale Tests: Place a small amount (10-20 mg) of the crude solid into several test tubes.
Solvent Addition: To each test tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water, ethyl acetate/hexane) dropwise at room temperature until the solid just dissolves. A good candidate will require a moderate amount of solvent.
Heating and Cooling: For solvents that do not dissolve the solid at room temperature, heat the mixture to the solvent's boiling point. If the solid dissolves, allow the solution to cool slowly to room temperature and then in an ice bath. The formation of a significant amount of crystals indicates a promising solvent system.[14][15]
Dissolution: In an Erlenmeyer flask, dissolve the crude Ethyl 4-amino-3-iodobenzoate in a minimal amount of the chosen hot recrystallization solvent.
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
Crystallization: Allow the clear solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel, wash them with a small amount of the cold solvent, and dry them in a vacuum oven.[11]
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques such as:
Thin-Layer Chromatography (TLC): A single spot on the TLC plate in multiple solvent systems is a good indicator of purity.
Melting Point Analysis: A sharp melting point range close to the literature value (82.6-83.0 °C) suggests high purity.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure and detects proton-containing impurities.
Conclusion
The purification of Ethyl 4-amino-3-iodobenzoate is a critical step in the synthesis of many important pharmaceutical compounds. By systematically applying the principles of acid-base extraction, followed by high-resolution techniques like column chromatography or recrystallization, researchers can consistently obtain this key intermediate in high purity. The detailed protocols and the rationale behind the experimental choices provided in this guide are intended to empower scientists to achieve their purification goals efficiently and effectively.
References
Albayati, T. M., & Doyle, A. M. (2014). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate. Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Retrieved from [Link]
MySkinRecipes. (n.d.). Ethyl 4-amino-3-iodobenzoate. Retrieved from [Link]
Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Retrieved from [Link]
Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]
PubChem. (n.d.). Ethyl 4-amino-3-iodobenzoate. Retrieved from [Link]
ACS Publications. (n.d.). Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. Retrieved from [Link]
PubMed. (2018). Simultaneous determination of iodinated haloacetic acids and aromatic iodinated disinfection byproducts in waters with a new SPE-HPLC-MS/MS method. Retrieved from [Link]
ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography?. Retrieved from [Link]
SIELC Technologies. (n.d.). Separation of Ethyl 4-((1-oxoallyl)amino)benzoate on Newcrom R1 HPLC column. Retrieved from [Link]
Google Patents. (n.d.). US3880893A - Preparations of benzoquinone and derivatives thereof.
ResearchGate. (2014). How do I remove aniline from the reaction mixture?. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Dramatic Enhancing Effect of InBr3 Towards the Oxidative Sonogashira Cross-Coupling Reaction of 2-Ethynylanilines Supporting Inf. Retrieved from [Link]
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
MDPI. (2019). HPLC-DAD Determination of Iodide in Mineral Waters on Phosphatidylcholine Column. Retrieved from [Link]
Analytical methods for characterizing Ethyl 4-amino-3-iodobenzoate
Application Note: A Comprehensive Guide to the Analytical Characterization of Ethyl 4-amino-3-iodobenzoate Abstract This technical guide provides a detailed framework of analytical methodologies for the comprehensive cha...
Author: BenchChem Technical Support Team. Date: January 2026
Application Note: A Comprehensive Guide to the Analytical Characterization of Ethyl 4-amino-3-iodobenzoate
Abstract
This technical guide provides a detailed framework of analytical methodologies for the comprehensive characterization of Ethyl 4-amino-3-iodobenzoate (CAS No. 62875-84-7), a critical intermediate in pharmaceutical synthesis.[1][2] The identity, purity, and structural integrity of this compound are paramount for ensuring the quality and safety of downstream active pharmaceutical ingredients (APIs). This document outlines field-proven protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a robust and scientifically-grounded approach to quality control and characterization.
Introduction and Physicochemical Profile
Ethyl 4-amino-3-iodobenzoate is a substituted aromatic compound featuring an ethyl ester, an amino group, and an iodine atom on a benzene ring. This unique substitution pattern makes it a valuable building block in organic synthesis, particularly for creating complex molecules with potential therapeutic activities or for use as medical imaging contrast agents.[2] Given its role as a precursor, verifying its chemical identity and purity profile is a non-negotiable step in any research or manufacturing workflow. Minor impurities can have significant, and often detrimental, effects on the yield, purity, and pharmacological properties of the final product.
This guide establishes a multi-faceted analytical approach, leveraging orthogonal techniques to build a complete and trustworthy profile of the material.
Physicochemical Data
A summary of the core physicochemical properties of Ethyl 4-amino-3-iodobenzoate is presented below. This data is fundamental for developing analytical methods, predicting solubility, and ensuring safe handling.
Principle: Reversed-phase HPLC (RP-HPLC) is the cornerstone for purity assessment and quantification. The technique separates compounds based on their differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The hydrophobicity of Ethyl 4-amino-3-iodobenzoate makes it ideally suited for retention and separation from more polar or non-polar impurities using this method.
Application: This protocol is designed to determine the purity of Ethyl 4-amino-3-iodobenzoate, expressed as a percentage area, and to detect and quantify any related substances or degradation products.
HPLC Experimental Protocol
Rationale for Method Design:
Column: A C18 column is selected for its versatility and strong retention of moderately non-polar aromatic compounds.
Mobile Phase: An acetonitrile/water gradient provides a robust separation window. Acetonitrile is a common organic modifier that offers good peak shape and low UV cutoff. A small amount of acid (e.g., formic acid) can be added to protonate the amino group, ensuring consistent peak shape and minimizing tailing.[5]
Detector: A UV detector is used, set at a wavelength where the aromatic ring exhibits strong absorbance, ensuring high sensitivity.
Protocol Steps:
Mobile Phase Preparation:
Mobile Phase A: HPLC-grade Water.
Mobile Phase B: HPLC-grade Acetonitrile.
Standard Preparation:
Accurately weigh approximately 10 mg of Ethyl 4-amino-3-iodobenzoate reference standard into a 100 mL volumetric flask.
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water to create a stock solution of ~100 µg/mL.
Sample Preparation:
Prepare the sample solution identically to the standard, using the test material.
Filter the final solution through a 0.45 µm syringe filter to remove particulates before injection.[5]
Chromatographic Conditions:
Parameter
Recommended Setting
Column
C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase
Gradient of Water (A) and Acetonitrile (B)
Gradient Program
0-5 min: 40% B; 5-20 min: 40% to 90% B; 20-25 min: 90% B; 25.1-30 min: 40% B
Flow Rate
1.0 mL/min
Column Temperature
30 °C
UV Detection
254 nm
| Injection Volume | 10 µL |
Data Analysis:
Inject a blank (diluent), followed by the reference standard, and then the sample.
Identify the peak for Ethyl 4-amino-3-iodobenzoate in the sample chromatogram by comparing its retention time to that of the reference standard.
Calculate the area percentage of the main peak relative to the total area of all peaks to determine purity.
HPLC Workflow Diagram
Caption: Workflow for structural elucidation by ¹H and ¹³C NMR spectroscopy.
Functional Group Identification: FTIR Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These frequencies are characteristic of the functional groups present, providing a molecular "fingerprint" for rapid identity confirmation.
Application: To quickly verify the presence of key functional groups (amine, ester, aromatic ring, carbon-iodine bond) in Ethyl 4-amino-3-iodobenzoate.
FTIR Experimental Protocol
Rationale for Method Design:
Technique: Attenuated Total Reflectance (ATR) is a modern sampling technique that requires minimal sample preparation, making it ideal for rapid analysis of solid powders.
[6]
Protocol Steps:
Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are ready.
Background Spectrum: Clean the ATR crystal surface (e.g., with isopropanol) and acquire a background spectrum. This is crucial to subtract the absorbance of ambient air (CO₂, H₂O).
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
Data Interpretation: Identify the characteristic absorption bands corresponding to the molecule's functional groups.
Expected FTIR Absorption Bands
Wavenumber (cm⁻¹)
Intensity
Vibration Type
Functional Group
3450 - 3300
Medium
N-H Asymmetric & Symmetric Stretch
Primary Amine (-NH₂)
3100 - 3000
Medium-Weak
Aromatic C-H Stretch
Benzene Ring
2980 - 2850
Medium-Weak
Aliphatic C-H Stretch
Ethyl Group (-CH₂, -CH₃)
~1715
Strong, Sharp
C=O Stretch
Ester Carbonyl
1620 - 1580
Medium-Strong
N-H Bend / C=C Stretch
Amine / Aromatic Ring
1300 - 1250
Strong
Asymmetric C-O-C Stretch
Ester
1150 - 1100
Strong
Symmetric C-O-C Stretch
Ester
~850
Strong
C-H Out-of-plane Bend
Substituted Benzene
600 - 500
Medium-Weak
C-I Stretch
Carbon-Iodine Bond
Note: These positions are based on typical ranges for functional groups and data for analogous compounds like ethyl 4-aminobenzoate and ethyl 4-iodobenzoate.
[6][7]
Molecular Weight Verification: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The sample is vaporized and separated based on boiling point and polarity in the GC column. Eluted compounds then enter the mass spectrometer, where they are ionized (typically by electron impact, EI), and the resulting ions are separated based on their mass-to-charge ratio (m/z).
Application: To confirm the molecular weight of Ethyl 4-amino-3-iodobenzoate and to identify any volatile impurities by analyzing their fragmentation patterns. PubChem has existing GC-MS data for this compound, confirming its suitability for this technique.
[3]
GC-MS Experimental Protocol
Rationale for Method Design:
Column: A non-polar HP-5 (or equivalent 5% phenyl methylpolysiloxane) column is a general-purpose column suitable for separating a wide range of semi-volatile organic compounds.
Ionization: Electron Ionization (EI) at 70 eV is a standard, high-energy method that produces reproducible fragmentation patterns, which are useful for structural confirmation and library matching.
Protocol Steps:
Sample Preparation:
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.
Instrumental Conditions:
Parameter
Recommended Setting
GC Column
HP-5ms, 30 m x 0.25 mm, 0.25 µm film
Carrier Gas
Helium, constant flow ~1.2 mL/min
Inlet Temperature
250 °C
Injection Mode
Split (e.g., 20:1)
Oven Program
100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)
MS Transfer Line
280 °C
Ion Source Temp
230 °C
Ionization Mode
Electron Ionization (EI) at 70 eV
| Mass Range | 40 - 400 amu |
Data Analysis:
Examine the total ion chromatogram (TIC) to identify the peak corresponding to the main component.
Analyze the mass spectrum of the main peak.
Identify the molecular ion peak (M⁺˙) corresponding to the molecular weight of the compound (m/z 291).
Analyze the fragmentation pattern to confirm the structure. Key fragments might include [M-OC₂H₅]⁺ (loss of ethoxy) and others related to the aromatic core.
GC-MS Workflow Diagram
Caption: Workflow for molecular weight verification by GC-MS.
Conclusion
The analytical methods detailed in this guide provide a comprehensive and robust framework for the characterization of Ethyl 4-amino-3-iodobenzoate. The orthogonal nature of these techniques—chromatographic separation (HPLC), structural elucidation (NMR), functional group identification (FTIR), and molecular weight verification (GC-MS)—ensures a high degree of confidence in the material's identity, purity, and overall quality. Adherence to these protocols will enable researchers and developers to maintain stringent quality control, leading to more reliable and reproducible scientific outcomes.
References
PubChem. (n.d.). Ethyl 4-amino-3-iodobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
The Royal Society of Chemistry. (2014). Dramatic Enhancing Effect of InBr3 Towards the Oxidative Sonogashira Cross-Coupling Reaction of 2-Ethynylanilines Supporting Inf. Retrieved from [Link]
MySkinRecipes. (n.d.). Ethyl 4-amino-3-iodobenzoate. Retrieved from [Link]
Mary, Y. S., & Syed, B. (2013). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 112, 169-181. Retrieved from [Link]
The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
ChemBK. (n.d.). Ethyl 4-aminobenzoate. Retrieved from [Link]
How to improve the yield of Ethyl 4-amino-3-iodobenzoate synthesis
An essential building block in medicinal chemistry and drug development, Ethyl 4-amino-3-iodobenzoate is a key intermediate in the synthesis of various pharmaceutical compounds, including contrast agents for medical imag...
Author: BenchChem Technical Support Team. Date: January 2026
An essential building block in medicinal chemistry and drug development, Ethyl 4-amino-3-iodobenzoate is a key intermediate in the synthesis of various pharmaceutical compounds, including contrast agents for medical imaging.[1][2] Achieving a high yield and purity of this compound is crucial for the efficiency and cost-effectiveness of subsequent synthetic steps.
This technical support guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you optimize the synthesis of Ethyl 4-amino-3-iodobenzoate. As Senior Application Scientists, we explain the causality behind experimental choices to ensure you can adapt and overcome challenges in your laboratory work.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific issues you may encounter during the synthesis of Ethyl 4-amino-3-iodobenzoate, which is typically achieved through the electrophilic iodination of ethyl 4-aminobenzoate.
Question 1: My reaction shows a very low or no yield of the desired product. What are the likely causes and how can I fix this?
Answer:
A low or non-existent yield is one of the most common issues and can stem from several factors related to the reagents or reaction conditions.
Cause A: Ineffective Iodination
The choice and activity of your iodinating agent are critical. The most common method is the direct iodination of ethyl 4-aminobenzoate using molecular iodine (I₂) in the presence of a mild base. If this is failing, consider the following:
Reagent Quality: Ensure your iodine is of high purity and has not sublimed over time. The base, typically sodium bicarbonate (NaHCO₃), should be dry and finely powdered to ensure a good reaction surface area.
Alternative Iodinating Agents: If the I₂/NaHCO₃ system is not effective, other reagents can be more potent. N-Iodosuccinimide (NIS) is an excellent alternative that often provides higher yields under milder conditions. Iodine monochloride (ICl) is a very powerful iodinating agent, but it is less selective and can lead to over-iodination if not used carefully.
Cause B: Suboptimal Reaction Conditions
The reaction is highly sensitive to temperature and solvent choice.
Temperature: The iodination of an activated ring, such as ethyl 4-aminobenzoate, is typically exothermic. Running the reaction at too high a temperature can lead to decomposition and the formation of side products. It is recommended to perform the addition of the iodinating agent at a low temperature (0-5 °C) and then allow the reaction to slowly warm to room temperature.
Solvent: The choice of solvent is crucial for solubility and reaction rate. A mixture of ethanol and water is often used, as it dissolves the starting material and the sodium bicarbonate. Dichloromethane (CH₂Cl₂) or methanol are also viable options. Ensure the solvent is of an appropriate grade and dry if using anhydrous conditions with reagents like NIS.
Cause C: Starting Material Degradation
Ethyl 4-aminobenzoate is generally stable, but the amino group can be susceptible to oxidation. Ensure all reagents are pure and that the reaction is protected from strong light or contaminants that could catalyze degradation.
Question 2: I am observing a significant amount of a di-iodinated byproduct in my crude product mixture. How can I prevent this?
Answer:
The formation of ethyl 4-amino-3,5-diiodobenzoate is a common side reaction. This occurs because the primary amino group is a strong activating group, making the aromatic ring highly susceptible to a second electrophilic attack at the other ortho position.
Control Stoichiometry: This is the most critical factor. Use a precise stoichiometry of your iodinating agent. A slight excess may be needed to drive the reaction to completion, but a large excess will almost certainly lead to di-iodination. A molar ratio of 1.0 to 1.1 equivalents of the iodinating agent to the starting material is a good starting point.
Slow Addition: Add the iodinating agent slowly and in portions to the solution of ethyl 4-aminobenzoate. This helps to maintain a low concentration of the electrophile in the reaction mixture at any given time, favoring mono-iodination.
Temperature Control: Keep the reaction temperature low (0-5 °C) during the addition of the iodinating agent. Higher temperatures increase the reaction rate and reduce selectivity, leading to more di-iodination.
Question 3: I am struggling to purify my product. Column chromatography is not giving a clean separation from the starting material. What should I do?
Answer:
The product, Ethyl 4-amino-3-iodobenzoate, and the starting material, ethyl 4-aminobenzoate, have very similar polarities, which makes their separation by silica gel chromatography challenging.
Optimize Column Chromatography:
Solvent System: A shallow gradient of ethyl acetate in a non-polar solvent like hexane is required. For example, starting with 5% ethyl acetate in hexane and slowly increasing to 20% can improve separation.
Sample Loading: Do not overload the column. Use a smaller amount of crude material on a larger column for better resolution.
Recrystallization: This is often a more effective method for purification.
Solvent Choice: A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is likely to be effective. Dissolve the crude product in the minimum amount of the hot, more soluble solvent (e.g., ethanol or ethyl acetate) and then slowly add the less soluble solvent (e.g., water or hexane) until the solution becomes cloudy. Allow it to cool slowly to room temperature, and then in an ice bath, to promote the formation of pure crystals. The starting material is often more soluble and will remain in the mother liquor.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable method for synthesizing Ethyl 4-amino-3-iodobenzoate?
The direct electrophilic iodination of ethyl 4-aminobenzoate is the most common and reliable method. The use of molecular iodine with sodium bicarbonate in an ethanol/water solvent system is a well-established and cost-effective procedure that is suitable for scaling up.
Q2: Which iodinating agent is the best choice for this synthesis?
The "best" agent depends on your specific requirements for yield, cost, and safety. Here is a comparison:
Iodinating Agent
Pros
Cons
Iodine (I₂) / NaHCO₃
Inexpensive, readily available, easy to handle.
Can result in lower yields, may require optimization.
N-Iodosuccinimide (NIS)
High yields, mild reaction conditions, easy to handle solid.
More expensive than I₂.
Iodine Monochloride (ICl)
Highly reactive, fast reaction times.
Less selective (risk of di-iodination), corrosive, moisture-sensitive.
For most applications, starting with the I₂/NaHCO₃ system is recommended. If yield is a primary concern and cost is less of an issue, NIS is an excellent choice.
Q3: What are the most critical reaction parameters to control for achieving high yield and purity?
Stoichiometry: Carefully control the molar ratio of the iodinating agent to the starting material to avoid di-iodination.
Temperature: Maintain a low temperature (0-5 °C) during the addition of reagents to enhance selectivity and prevent side reactions.
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid the formation of degradation products.
Purity of Reagents: Use high-purity starting materials and solvents to prevent unwanted side reactions.
Q4: How can I confirm the identity and purity of my final product?
Standard analytical techniques should be used for characterization:
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the molecule.[3][4]
Mass Spectrometry (MS): To confirm the molecular weight (291.09 g/mol ).[3]
Melting Point: The reported melting point is in the range of 82-83 °C.[5]
Infrared (IR) Spectroscopy: To identify key functional groups.
Visualizing the Process
Reaction Workflow
Caption: General workflow for the synthesis of Ethyl 4-amino-3-iodobenzoate.
Common side reactions in the synthesis of Ethyl 4-amino-3-iodobenzoate
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-amino-3-iodobenzoate. This document provides in-depth troubleshooting advice, f...
Author: BenchChem Technical Support Team. Date: January 2026
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-amino-3-iodobenzoate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during this synthetic procedure. Our approach is rooted in mechanistic principles to empower you to not only solve immediate issues but also to proactively optimize your reaction conditions.
Introduction to the Synthesis
The synthesis of Ethyl 4-amino-3-iodobenzoate is a crucial step in the preparation of various pharmaceutical intermediates, including contrast agents for medical imaging.[1] The most common laboratory-scale synthesis involves the electrophilic iodination of the commercially available Ethyl 4-aminobenzoate (also known as Benzocaine). The electron-donating amino group strongly activates the aromatic ring, directing the incoming electrophile primarily to the ortho and para positions. Since the para position is already occupied by the amino group, iodination occurs at one of the ortho positions (C3).
A typical synthetic approach employs an iodine source, such as iodine monochloride or a combination of an iodide salt (e.g., potassium iodide) and an oxidizing agent (e.g., sodium hypochlorite), in a suitable solvent system.[2] While this reaction can be high-yielding, its success is highly dependent on controlling the reaction conditions to prevent the formation of common side products.[2]
Core Synthesis Protocol
This protocol is a general guideline for the synthesis of Ethyl 4-amino-3-iodobenzoate. Optimization may be required based on your specific laboratory conditions and reagent purity.
Reaction Scheme:
A general workflow for the synthesis.
Materials:
Ethyl 4-aminobenzoate
Potassium Iodide (KI)
Sodium hypochlorite solution (NaOCl, commercial bleach) or Iodine monochloride (ICl)
Ethanol
Water
Dichloromethane or Ethyl acetate for extraction
Saturated sodium thiosulfate solution
Saturated sodium bicarbonate solution
Brine (saturated sodium chloride solution)
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Ethyl 4-aminobenzoate in a mixture of ethanol and water.
Reagent Addition: Add potassium iodide to the solution and stir until it dissolves. Cool the mixture in an ice bath.
Iodination: Slowly add a solution of sodium hypochlorite dropwise to the cooled reaction mixture. Alternatively, if using iodine monochloride, add it cautiously as a solution in a suitable solvent. Maintain the temperature below 5 °C during the addition.
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The starting material, Ethyl 4-aminobenzoate, has a different Rf value than the product.
Work-up: Once the reaction is complete, quench the excess iodine by adding a saturated solution of sodium thiosulfate until the characteristic iodine color disappears.
Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate.
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography.
Troubleshooting Guide and FAQs
This section addresses common issues encountered during the synthesis of Ethyl 4-amino-3-iodobenzoate in a question-and-answer format.
Q1: My reaction yielded a significant amount of a second, less polar product. What is it and how can I avoid it?
A: This is the most common side reaction. The less polar product is likely Ethyl 4-amino-3,5-diiodobenzoate .
Causality: The amino group in Ethyl 4-aminobenzoate is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution. After the first iodine atom is introduced at the C3 position, the ring remains activated enough for a second iodination to occur at the other ortho position (C5). This is especially prevalent if an excess of the iodinating agent is used or if the reaction is allowed to proceed for too long. A synthesis of this di-iodo compound using iodine monochloride has been reported, highlighting its facile formation.
Technical Support Center: Optimizing the Purity of Ethyl 4-amino-3-iodobenzoate
Welcome to the technical support center for Ethyl 4-amino-3-iodobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable troubleshooting pro...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for Ethyl 4-amino-3-iodobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable troubleshooting protocols for the purification of this critical pharmaceutical intermediate.[1] Our focus is on delivering practical, field-proven insights to help you achieve the highest possible purity in your experiments.
Introduction: The Purification Challenge
Ethyl 4-amino-3-iodobenzoate is typically synthesized via a Sandmeyer-type iodination of Ethyl 4-aminobenzoate.[2][3] While effective, this reaction can generate a variety of impurities, including unreacted starting material, diazonium salt byproducts, and di-iodinated species.[4] The presence of residual iodine can also lead to discoloration. Achieving high purity is therefore a non-trivial task that requires a systematic approach to purification. This guide provides the necessary protocols and troubleshooting logic to navigate these challenges.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of Ethyl 4-amino-3-iodobenzoate in a direct question-and-answer format.
Q1: My crude product is a dark brown or purple-tinged solid. What causes this discoloration and how can I remove it?
A1: This is a classic sign of residual elemental iodine (I₂), a common byproduct in iodination reactions. Iodine is highly colored and can get trapped in the crystal lattice of your product.
Causality: During the Sandmeyer reaction, the diazonium salt is displaced by an iodide ion.[5] Side reactions or incomplete quenching can lead to the formation of I₂.
Solution: Thiosulfate Wash: Before attempting recrystallization or chromatography, perform an aqueous workup. Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a 5-10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). The thiosulfate will reduce the elemental iodine to colorless iodide ions (2S₂O₃²⁻ + I₂ → S₄O₆²⁻ + 2I⁻), which will partition into the aqueous layer. Repeat the wash until the organic layer is no longer colored.
Q2: After purification, my TLC plate still shows multiple spots. How do I identify the impurities and choose the right purification method?
A2: Multiple spots on a Thin Layer Chromatography (TLC) plate indicate the presence of several compounds. The key is to identify them based on their polarity relative to your product.
Expert Insight: The most common impurities are the starting material (Ethyl 4-aminobenzoate) and the di-iodinated byproduct (Ethyl 4-amino-3,5-diiodobenzoate).
Ethyl 4-aminobenzoate: More polar than the product. It will have a lower Rf value (travels less distance on the TLC plate).
Ethyl 4-amino-3,5-diiodobenzoate: Less polar than the product due to the additional large, nonpolar iodine atom. It will have a higher Rf value.
Recommended Action:
Minor Impurities: If the impurity spots are faint, a carefully performed recrystallization is often sufficient.
Significant Impurities or Close Rf Values: If the impurity spots are intense or their Rf values are very close to your product's Rf, silica gel column chromatography is the required method for effective separation.[6]
Q3: I attempted recrystallization, but my yield is extremely low, or nothing crashed out of solution. What went wrong?
A3: This is a common recrystallization issue that usually points to using an incorrect solvent or an inappropriate solvent volume.[7]
Causality: The principle of recrystallization relies on the target compound being highly soluble in a hot solvent but poorly soluble in the same solvent when cold.
Troubleshooting Steps:
Excess Solvent: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent to the point of saturation (when crystals start to form) and then allow it to cool slowly again.
Induce Crystallization: If the solution appears supersaturated, try scratching the inside of the flask with a glass rod just below the solvent line. This creates nucleation sites for crystal growth. Adding a "seed crystal" from a previous pure batch can also initiate crystallization.
Inappropriate Solvent System: Ethyl 4-amino-3-iodobenzoate has moderate polarity. A mixed solvent system is often ideal. A good starting point is dissolving the compound in a minimal amount of a more polar solvent where it is soluble (like ethanol or ethyl acetate) and then slowly adding a less polar co-solvent (like hexane) until the solution becomes cloudy (the cloud point). Re-heat to clarify and then cool slowly.
Q4: My column chromatography separation is poor, with broad, overlapping bands. How can I improve the resolution?
A4: Poor separation on a column is typically due to issues with the mobile phase polarity, column packing, or sample loading.[6]
Expert Insight & Solutions:
Incorrect Mobile Phase: The eluent system must provide good separation of Rf values on the TLC plate (a ΔRf of at least 0.2 is ideal). For this compound, a gradient of ethyl acetate in hexane or petroleum ether is effective. Start with a low polarity (e.g., 5-10% ethyl acetate) and gradually increase it.
Column Overloading: A common mistake is loading too much crude material. A general rule of thumb is a silica gel-to-crude product ratio of at least 30:1 to 50:1 by weight.
Improper Sample Loading: The sample must be loaded onto the column in a very narrow band. Dissolve the crude product in the minimum amount of the initial, low-polarity eluent. Alternatively, a "dry loading" technique, where the product is adsorbed onto a small amount of silica gel and then loaded onto the column, can yield excellent results.
Frequently Asked Questions (FAQs)
What are the key physical properties of pure Ethyl 4-amino-3-iodobenzoate?
Pure Ethyl 4-amino-3-iodobenzoate should be a light-colored solid. Key properties are summarized below.
What is the best general-purpose purification method for this compound?
The choice depends on the impurity profile.
Method
Pros
Cons
Best For
Recrystallization
Fast, economical, good for large scales.
Ineffective for impurities with similar solubility; can have lower recovery.
Removing minor impurities from a mostly pure product (>90%).
Column Chromatography
Excellent separation power for complex mixtures.
Slower, requires more solvent, more labor-intensive.
Crude mixtures with multiple components or impurities with close Rf values.
How should I store purified Ethyl 4-amino-3-iodobenzoate?
Aromatic amines and iodinated compounds can be sensitive to light and air. Store the purified, dry solid in a tightly sealed amber vial or a container wrapped in aluminum foil to protect it from light. For long-term storage, keeping it in a refrigerator or freezer under an inert atmosphere (nitrogen or argon) is recommended to prevent oxidative degradation.
Visualized Workflows and Impurity Analysis
To provide a clearer understanding of the process, the following diagrams illustrate the purification workflow and the origin of common impurities.
Caption: Decision workflow for purifying crude Ethyl 4-amino-3-iodobenzoate.
Caption: Common impurities from the Sandmeyer synthesis of the target compound.
Detailed Experimental Protocols
Protocol 1: Standard Recrystallization from Ethanol/Hexane
Dissolution: Place the crude Ethyl 4-amino-3-iodobenzoate in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid. Use a hot plate and a reflux condenser for safety.
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
Induce Crystallization: Remove the flask from the heat. Slowly add hexane dropwise while swirling until the solution remains faintly cloudy.
Crystal Growth: Re-heat the solution gently until it becomes clear again. Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30 minutes.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Silica Gel Column Chromatography
TLC Analysis: Determine the optimal eluent system using TLC. A good starting point is 10:1 Hexane:Ethyl Acetate. The desired product should have an Rf value of approximately 0.3-0.4.
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into a column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed.
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or dichloromethane for better solubility, then add a small amount of silica gel and evaporate the solvent to create a dry powder). Carefully add the sample to the top of the column.
Elution: Begin eluting with the low-polarity mobile phase, collecting fractions. Gradually increase the polarity of the eluent (e.g., to 8:1, then 5:1 Hexane:Ethyl Acetate) to elute your product.
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified solid.
References
Mudasir, R., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC, NIH. Available from: [Link]
PubChem. Ethyl 4-amino-3-iodobenzoate. National Center for Biotechnology Information. Available from: [Link]
MySkinRecipes. Ethyl 4-amino-3-iodobenzoate. Available from: [Link]
Wikipedia. Sandmeyer reaction. Available from: [Link]
BYJU'S. Sandmeyer Reaction Mechanism. Available from: [Link]
Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]
Stability and degradation of Ethyl 4-amino-3-iodobenzoate
Welcome to the technical support guide for Ethyl 4-amino-3-iodobenzoate (CAS: 62875-84-7). This document is designed for researchers, scientists, and drug development professionals, providing in-depth answers to common q...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support guide for Ethyl 4-amino-3-iodobenzoate (CAS: 62875-84-7). This document is designed for researchers, scientists, and drug development professionals, providing in-depth answers to common questions regarding the stability, storage, and degradation of this critical pharmaceutical intermediate. Our goal is to equip you with the necessary knowledge to anticipate challenges, troubleshoot experimental issues, and ensure the integrity of your results.
Section 1: Compound Fundamentals and Proper Handling
This section covers the basic properties and essential handling procedures to maintain the initial quality of Ethyl 4-amino-3-iodobenzoate.
Q1: What is Ethyl 4-amino-3-iodobenzoate and what are its key properties?
Ethyl 4-amino-3-iodobenzoate is an aromatic organic compound used as an intermediate in the synthesis of pharmaceuticals, particularly as a building block for more complex molecules.[1] Its structure features an ethyl ester, an amino group, and an iodine atom on a benzene ring, making it susceptible to specific types of chemical reactions and degradation.
Below is the chemical structure of Ethyl 4-amino-3-iodobenzoate.
Caption: Chemical Structure of Ethyl 4-amino-3-iodobenzoate.
Appearance: Typically a white or off-white crystalline solid.[4]
Solubility: Insoluble in water; soluble in ethyl alcohol and dilute acids.[4]
Q2: What are the definitive storage and handling requirements for Ethyl 4-amino-3-iodobenzoate?
Proper storage and handling are critical to prevent premature degradation. The compound's amino and iodo groups make it sensitive to oxidation and light.
Low temperatures slow down the rate of potential degradation reactions, preserving the compound's purity over time.
Atmosphere
Keep in a tightly sealed container in a dry, well-ventilated place.[5][6][7]
The amino group is susceptible to oxidation. A sealed container minimizes exposure to atmospheric oxygen and moisture, which can facilitate hydrolytic and oxidative degradation.
Light Exposure
Store in an opaque or amber container to protect from light.
Aromatic amines and iodinated compounds can be photosensitive. Light can provide the energy to initiate photo-degradation pathways.[8][9]
Handling
Use in a well-ventilated area or fume hood. Wear appropriate PPE (gloves, safety glasses).[10] Avoid creating dust.[7][11]
Standard practice to avoid inhalation and skin contact.[10] Fine dusts can increase the surface area exposed to air, accelerating oxidation.
Section 2: Understanding Stability and Degradation Pathways
This section delves into the chemical stability of the molecule and the primary mechanisms through which it can degrade.
Q3: What are the most probable degradation pathways for Ethyl 4-amino-3-iodobenzoate?
The molecule's structure contains several functional groups that are susceptible to degradation under stress conditions such as harsh pH, oxidation, heat, or light.[8][12] Understanding these pathways is the first step in developing stability-indicating analytical methods.[9] The primary degradation routes are hydrolysis, oxidation, and photolytic degradation.
Caption: Major Degradation Pathways for Ethyl 4-amino-3-iodobenzoate.
Q4: My solid-state sample has developed a yellow or brownish tint. What is the likely cause?
A change in color from white/off-white to yellow or brown is a strong indicator of degradation, specifically the oxidation of the aromatic amino group. This process can form highly colored chromophoric species like nitroso or nitro derivatives, even in trace amounts. This is often accelerated by prolonged exposure to air and/or light. While the bulk purity may still be high, the presence of these colored impurities suggests that handling and storage protocols should be reviewed.
Q5: How does pH impact the stability of this compound in solution?
The ester linkage is the most pH-sensitive part of the molecule.
Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis of the ethyl ester will occur, yielding 4-amino-3-iodobenzoic acid and ethanol. The rate of hydrolysis increases as the pH decreases.
Basic Conditions (pH > 8): Base-catalyzed hydrolysis (saponification) is typically much faster than acid-catalyzed hydrolysis. It will also yield the carboxylate salt of 4-amino-3-iodobenzoic acid .
Neutral Conditions (pH ~ 7): The compound exhibits its greatest stability in the neutral to slightly acidic pH range, though slow hydrolysis can still occur over extended periods, especially at elevated temperatures.
Section 3: Troubleshooting Experimental Issues
This section provides direct answers to specific problems that may arise during experimentation.
Q6: I'm observing unexpected peaks in my HPLC/LC-MS analysis. How can I confirm if they are degradants?
Observing new peaks, especially in older samples or those subjected to harsh conditions, is a common sign of degradation. A systematic approach is required for confirmation.
Mass Balance Analysis: Compare the peak area of the main compound to the total area of all peaks. A significant decrease in the relative percentage of the main peak suggests degradation.[9]
Peak Tracking: Analyze a freshly prepared "time-zero" sample against the aged or stressed sample. Peaks that are absent or significantly smaller in the fresh sample are likely impurities or degradants.
Forced Degradation Study: Intentionally stress the compound under controlled conditions (e.g., heat, acid, base, oxidation) and monitor the chromatogram.[12] If the unknown peaks in your sample match the retention times of the peaks generated during the stress study, it provides strong evidence they are degradation products. This is a core principle of developing a stability-indicating method.[9][13]
Mass Spectrometry (MS) Analysis: Use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks. This is the most powerful tool for identification. For example:
A peak with a mass corresponding to the loss of an ethyl group (-28 Da) suggests hydrolysis to the carboxylic acid.
A peak with a mass corresponding to the loss of iodine (-127 Da) and gain of hydrogen (+1 Da) suggests de-iodination.
A peak with an increase in mass of 16 Da (+O) or 32 Da (+O₂) suggests oxidation.
Q7: My quantification results are consistently low, but I don't see any obvious degradation peaks. What could be the issue?
Low assay values without corresponding impurity peaks can be perplexing. Here are several possibilities:
Formation of Non-UV Active Degradants: Some degradation pathways may produce products that do not absorb UV light at the wavelength you are using for detection. Using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer can help reveal these.
Formation of Insoluble Degradants: The degradation product could be precipitating out of the solution, especially if its solubility is lower than the parent compound. Visually inspect your sample solution for any cloudiness or particulates.
High-Molecular-Weight Polymers: Oxidative pathways can sometimes lead to the formation of polymers. These polymers might not elute from the HPLC column or may appear as a broad, unresolved baseline hump, making them difficult to quantify.
Volatile Degradants: If degradation leads to volatile products (e.g., through decarboxylation), these would be lost and not detected by LC-based methods. Headspace GC-MS could be used to investigate this possibility.[14]
Section 4: Key Experimental Protocols
This section provides standardized workflows for assessing the stability of Ethyl 4-amino-3-iodobenzoate.
Q8: How do I conduct a forced degradation study for this compound?
A forced degradation or "stress testing" study is essential to understand degradation pathways and validate your analytical methods.[12] The goal is to achieve 5-20% degradation of the active ingredient to ensure that the method can adequately separate and detect the resulting products.[13]
Caption: Workflow for a Forced Degradation Study.
Step-by-Step Protocol for Forced Degradation:
Stress Condition
Protocol
Expected Degradation Pathway
Acid Hydrolysis
Dissolve compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water). Add 0.1 M HCl. Heat at 60°C for up to 24 hours, sampling at intermediate time points. Neutralize before injection.[8]
Ester Hydrolysis
Base Hydrolysis
Dissolve compound as above. Add 0.1 M NaOH. Keep at room temperature for up to 8 hours (base hydrolysis is often rapid). Neutralize before injection.[8]
Ester Hydrolysis
Oxidation
Dissolve compound as above. Add 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature for up to 24 hours, protected from light.
Oxidation of the amino group
Thermal
Dissolve compound in a neutral solvent (e.g., 50:50 Acetonitrile:Water). Heat at 80°C for up to 72 hours. Also, test the solid powder in a dry oven at 80°C.[8]
Ester Hydrolysis (slower), potential other pathways
Photolytic
Expose the solution and solid powder to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[15]
De-iodination, Oxidation
Q9: Which analytical techniques are most suitable for analyzing degradation products?
A combination of techniques is often necessary for a complete stability profile.[12]
Technique
Application
Advantages
Limitations
HPLC with UV/DAD
Primary tool for separation and quantification of the parent compound and known impurities.[16]
Robust, reproducible, provides quantitative data, and Diode Array Detector (DAD) helps in peak purity assessment.
Cannot identify unknown peaks; requires reference standards for quantification; may not detect non-chromophoric degradants.
LC-MS
Identification of unknown degradation products.[15][16]
ResearchGate . (2025-10-16). Degradation of UV Filter Ethyl 4-Aminobenzoate (Et-PABA) Using a UV-Activated Persulfate Oxidation Process. [Link]
PubMed . (2006-11-07). Metabolism of 4-amino-3-hydroxybenzoic acid by Bordetella sp. strain 10d: A different modified meta-cleavage pathway for 2-aminophenols. [Link]
Chromatography Online . (2023-01-01). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
Technical Support Center: Suzuki Coupling of Ethyl 4-amino-3-iodobenzoate
Welcome to the technical support resource for the Suzuki-Miyaura cross-coupling of Ethyl 4-amino-3-iodobenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the specif...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support resource for the Suzuki-Miyaura cross-coupling of Ethyl 4-amino-3-iodobenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the specific challenges associated with this substrate. As a Senior Application Scientist, my goal is to provide not just solutions, but a deeper understanding of the reaction mechanics to empower your synthetic strategies.
Ethyl 4-amino-3-iodobenzoate is a unique substrate. The powerful electron-donating amino group and the electron-withdrawing ethyl ester group create a complex electronic environment. While the carbon-iodine bond is inherently reactive towards oxidative addition, the adjacent amino group can introduce complications, such as catalyst inhibition or sluggish reaction rates.[1] This guide provides a systematic approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and provides rapid, actionable advice.
Q1: My standard Suzuki reaction protocol (e.g., using Pd(PPh₃)₄ and K₂CO₃) is failing with Ethyl 4-amino-3-iodobenzoate. What is the most likely reason?
A1: The primary challenge with this substrate is the electron-rich nature conferred by the amino group, which can slow down the rate-determining oxidative addition step.[1] Furthermore, the nitrogen atom can act as a poison by coordinating to the palladium center, inhibiting its catalytic activity.[2] Standard catalysts like Pd(PPh₃)₄ are often not effective enough for such electron-rich aryl halides. You will likely need a more robust catalyst system, specifically a more electron-rich and bulky phosphine ligand, to facilitate the reaction.[1][3][4]
Q2: I'm observing a significant amount of a side product that is just my boronic acid partner with a hydrogen instead of the aryl group. What is happening and how can I stop it?
A2: This side product results from protodeboronation , where the boronic acid's C-B bond is cleaved by a proton source (often water) and replaced with a C-H bond.[5][6] This side reaction is a common issue, particularly with electron-rich or heteroaromatic boronic acids, and can be accelerated by strong bases and excess water.[1][5]
To mitigate this:
Use a more stable boron reagent: Consider using the corresponding boronic pinacol ester (Bpin) or a potassium organotrifluoroborate (BF₃K). These reagents act as a "slow-release" source of the active boronic acid, keeping its concentration low and minimizing side reactions.[1][6][7][8]
Optimize the base: Very strong bases like hydroxides can promote protodeboronation. Consider using weaker inorganic bases like K₃PO₄ or Cs₂CO₃, which are highly effective but less prone to causing this side reaction.[1]
Control water content: While a small amount of water is often beneficial for dissolving the base, excess water can be detrimental.[9][10] Using a carefully controlled biphasic system (e.g., dioxane/water 4:1) or even anhydrous conditions with a soluble base like CsF can be effective.[1]
Q3: My desired product seems to have lost its ethyl ester group during the reaction. Why did this happen?
A3: This is due to the hydrolysis of the ethyl ester , which can occur under strongly basic aqueous conditions, especially at the elevated temperatures often required for Suzuki couplings.[11] To prevent this, you can:
Use a milder base: If possible, switch from strong bases like NaOH or KOH to carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄).[11][12]
Lower the reaction temperature: If your catalyst system is active enough, reducing the temperature can significantly slow the rate of hydrolysis.[13]
Reduce reaction time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.[11]
Consider anhydrous conditions: Running the reaction in a solvent like anhydrous dioxane or THF with a base like CsF can completely prevent hydrolysis.
Q4: What is a good starting point for catalyst, ligand, and base selection for this specific coupling?
A4: For a challenging substrate like this, a robust system is recommended from the outset.
Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are common and effective Pd(0) sources.[3][11]
Ligand: Use a bulky, electron-rich dialkylbiarylphosphine ligand. SPhos or XPhos are excellent starting points known to accelerate oxidative addition for electron-rich halides and promote the final reductive elimination step.[4][14][15]
Base: Potassium phosphate (K₃PO₄) is a strong, effective base that generally gives good results in difficult couplings.[1][11] Cesium carbonate (Cs₂CO₃) is also an excellent, though more expensive, option.[1]
Solvent: A 4:1 to 10:1 mixture of 1,4-dioxane/water or THF/water is a standard choice that helps to dissolve both the organic substrates and the inorganic base.[9][16]
Systematic Troubleshooting Guide
If your reaction is providing low yields, no product, or significant impurities, use this guide to systematically diagnose and resolve the issue.
Problem Observed
Potential Cause(s)
Recommended Solution(s) & Rationale
Low to No Product Formation
1. Inactive Catalyst System: The Pd(0) catalyst is deactivated by oxygen, or the chosen ligand is not effective for this electron-rich substrate.[1][14]
Action: Ensure rigorous degassing of all solvents and reagents (e.g., three freeze-pump-thaw cycles or sparging with argon for 30 min). Maintain a positive inert gas (Ar or N₂) pressure throughout.[11][13] Switch to a more robust ligand system like Pd(OAc)₂ with SPhos or XPhos.[4][14]
2. Inefficient Transmetalation: The base is too weak or poorly soluble, preventing the activation of the boronic acid and its transfer to the palladium center.[11][16]
Action: Screen stronger bases. K₃PO₄ and Cs₂CO₃ are often superior to Na₂CO₃ or K₂CO₃ for challenging couplings.[1][11] Ensure the solvent system facilitates base dissolution (e.g., using a dioxane/water mixture).[9]
3. Poor Reagent Quality: The boronic acid has degraded over time (protodeboronation). Solvents are not anhydrous.[11][14]
Action: Use a fresh bottle of boronic acid or a more stable derivative like a pinacol ester or trifluoroborate.[1][8] Use anhydrous solvents, especially if running under non-aqueous conditions.
Significant Side Products
1. Homocoupling of Boronic Acid (Biaryl formation): Presence of oxygen in the reaction mixture promotes this side reaction.[3][11]
Action: Improve degassing protocol. Ensure a leak-free reaction setup under a positive inert gas pressure. Using a Pd(0) source directly [e.g., Pd₂(dba)₃] can sometimes minimize this compared to in-situ reduction of a Pd(II) source.[11]
2. Protodeboronation of Boronic Acid: Excess water, overly strong base, or high temperatures are promoting the cleavage of the C-B bond.[1][5]
Action: Use a boronic ester (Bpin) or trifluoroborate salt for slow release.[7][17] Use the mildest effective base (K₃PO₄ is often a good balance).[1] Reduce the amount of water in the solvent system or try anhydrous conditions.[9]
3. Dehalogenation of Aryl Iodide: The iodine is replaced by a hydrogen atom. This can be promoted by high temperatures or certain amine bases.[3][13]
Action: Lower the reaction temperature. If using an amine base, switch to an inorganic base like K₃PO₄. Ensure the boronic acid is of high quality, as impurities can sometimes facilitate this pathway.
4. Hydrolysis of Ethyl Ester: Strongly basic aqueous conditions and high heat are cleaving the ester.[11]
Action: Use a milder base (K₂CO₃, Cs₂CO₃). Lower the reaction temperature and monitor for completion to avoid prolonged heating.[13] If hydrolysis persists, protecting the amine and using anhydrous conditions may be necessary.
Visual Troubleshooting Workflow
This flowchart provides a logical path for diagnosing issues with your Suzuki coupling reaction.
Caption: A step-by-step workflow for troubleshooting the Suzuki coupling.
Recommended Experimental Protocol
This protocol serves as a robust starting point for the Suzuki coupling of Ethyl 4-amino-3-iodobenzoate. Optimization may be required for different boronic acid partners.
Schlenk flask or sealed reaction vial with a magnetic stir bar
Procedure:
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Ethyl 4-amino-3-iodobenzoate, the arylboronic acid/ester, and the finely ground K₃PO₄.
Catalyst Preparation: In a separate vial, briefly mix the Pd(OAc)₂ and SPhos in a small amount of the reaction solvent to pre-form the active catalyst.
Solvent and Catalyst Addition: Add the degassed 1,4-dioxane and water (e.g., in a 5:1 ratio) to the Schlenk flask containing the solids. Then, add the pre-formed catalyst solution via syringe.
Degassing: Seal the flask and perform three cycles of vacuum evacuation followed by backfilling with inert gas to ensure all oxygen is removed.
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.
Work-up:
Cool the reaction mixture to room temperature and dilute it with ethyl acetate.
Filter the mixture through a pad of Celite® to remove palladium black and inorganic salts.
Wash the organic layer with water and then with brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[18]
Caption: A summary of the experimental workflow for the Suzuki coupling.
References
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(50), 9240-9261. [Link]
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki–Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]
Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction. Chemical Science, 7(2), 1078-1092. [Link]
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]
Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2010). Direct and Waste-Free Protocol for the Suzuki−Miyaura Cross-Coupling of Arylboronic Acids with Aryl Chlorides in Aqueous Media. Angewandte Chemie International Edition, 49(15), 2765-2768. [Link]
Cox, P. A., Reid, M., & Leach, A. G. (2017). Protodeboronation of Heteroaromatic Boronic Acids. Journal of Organic Chemistry, 82(18), 9123-9132. [Link]
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the iterative cross-coupling of MIDA boronates. Journal of the American Chemical Society, 131(20), 6961-6963. [Link]
Matos, K., & Söderquist, J. A. (1998). Alkyl- and Aryl-to-Palladium Transmetalations from Boronic Acids: The Role of the Base. The Journal of Organic Chemistry, 63(2), 461-470. [Link]
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 6, 2026, from [Link]
Technical Support Center: Optimizing Reaction Conditions for Ethyl 4-amino-3-iodobenzoate
Welcome to the comprehensive technical support guide for the synthesis and optimization of Ethyl 4-amino-3-iodobenzoate. This resource is designed for researchers, scientists, and drug development professionals to naviga...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the comprehensive technical support guide for the synthesis and optimization of Ethyl 4-amino-3-iodobenzoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this important synthetic transformation. Here, we delve into the underlying chemical principles, provide detailed experimental protocols, and offer robust troubleshooting advice to ensure successful and reproducible outcomes in your laboratory. Ethyl 4-amino-3-iodobenzoate is a valuable building block in medicinal chemistry, and mastering its synthesis is a key step in many research endeavors.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Ethyl 4-amino-3-iodobenzoate?
A1: The most prevalent and direct method for the synthesis of Ethyl 4-amino-3-iodobenzoate is the electrophilic iodination of Ethyl 4-aminobenzoate (also known as Benzocaine). This reaction typically employs an iodine source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), often in the presence of a mild base or an activating agent.[2] A common procedure involves the use of potassium iodide and an oxidant like sodium hypochlorite.[3]
Q2: What is the underlying mechanism of this iodination reaction?
A2: The reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The amino group (-NH₂) of the Ethyl 4-aminobenzoate is a strongly activating, ortho-, para-directing group. The electrophilic iodine species (e.g., I⁺) is attacked by the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion).[4][5] Subsequent deprotonation at the site of substitution restores the aromaticity of the ring, yielding the final product. Due to the para-position being occupied by the amino group, the iodine is directed to one of the ortho positions.
Q3: Why is mono-iodination sometimes challenging to achieve?
A3: The strong activating nature of the amino group not only facilitates the first iodination but also activates the ring towards a second iodination, leading to the formation of Ethyl 4-amino-3,5-diiodobenzoate as a significant byproduct. Controlling the stoichiometry of the iodinating agent and other reaction parameters is crucial to favor mono-substitution.
Q4: What are the key safety precautions to consider during this synthesis?
A4: Iodine and its compounds can be corrosive and harmful if inhaled or in contact with skin. N-iodosuccinimide is a skin and eye irritant. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. When using chlorinated solvents, be aware of their potential toxicity and handle them accordingly.[6]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of Ethyl 4-amino-3-iodobenzoate, providing explanations and actionable solutions.
Problem
Potential Cause(s)
Recommended Solution(s)
Low or No Product Yield
1. Inactive Iodinating Agent: Molecular iodine can be impure, and NIS can decompose over time. 2. Insufficient Activation: The electrophilicity of the iodine species may be too low. 3. Incorrect Stoichiometry: An insufficient amount of the iodinating agent was used.
1. Use freshly purchased or purified iodinating agents. 2. Consider adding a mild Lewis acid or an oxidizing agent to generate a more potent electrophile. For instance, using an oxidizing agent like nitric acid or HIO₃ can generate I⁺ in situ.[5] 3. Carefully check the molar equivalents of your reagents. A slight excess of the iodinating agent may be necessary, but this must be balanced against the risk of di-iodination.
Formation of Significant Di-iodinated Byproduct
1. Overly Activating Conditions: The reaction conditions (e.g., temperature, catalyst) are too harsh, favoring multiple substitutions. 2. Excess Iodinating Agent: Too much of the iodinating agent was added. 3. Prolonged Reaction Time: The reaction was allowed to proceed for too long.
1. Lower the reaction temperature to decrease the reaction rate and improve selectivity. 2. Carefully control the stoichiometry, aiming for a 1:1 molar ratio of the substrate to the iodinating agent. 3. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) and quench the reaction once the starting material is consumed.
Difficult Purification
1. Similar Polarity of Products: The mono- and di-iodinated products may have very similar polarities, making separation by column chromatography challenging. 2. Presence of Unreacted Starting Material: Incomplete reaction leads to a mixture of starting material, mono-, and di-iodinated products.
1. Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexane) can improve separation. 2. Drive the reaction to completion by carefully adjusting the stoichiometry and reaction time. If separation is still difficult, consider recrystallization as an alternative or complementary purification method.
Inconsistent Results
1. Variability in Reagent Quality: The purity of starting materials and reagents can vary between batches. 2. Atmospheric Moisture: Some iodinating agents are sensitive to moisture. 3. Inconsistent Reaction Temperature: Fluctuations in temperature can affect the reaction rate and selectivity.
1. Ensure the purity of your Ethyl 4-aminobenzoate and iodinating agent. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if using moisture-sensitive reagents. 3. Use a temperature-controlled reaction setup (e.g., an oil bath) to maintain a consistent temperature.
Experimental Protocols
Protocol 1: Iodination using Potassium Iodide and Sodium Hypochlorite[3]
This protocol is based on a method that utilizes readily available and inexpensive reagents.
In a round-bottom flask, dissolve Ethyl 4-aminobenzoate (1 equivalent) and Potassium Iodide (1 equivalent) in a mixture of ethanol and water.
Cool the mixture in an ice bath to 0-5 °C.
Slowly add a solution of Sodium Hypochlorite (2 equivalents) dropwise while maintaining the temperature below 10 °C.
Stir the reaction mixture at room temperature for 2 hours, monitoring the progress by TLC.
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining oxidant.
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford pure Ethyl 4-amino-3-iodobenzoate.
Expected Yield: A yield of up to 90.2% has been reported for the synthesis of the ethyl ester of 4-amino-3-iodobenzoic acid using a similar method.[3]
Protocol 2: Iodination using N-Iodosuccinimide (NIS)
This protocol employs a milder and often more selective iodinating agent.
Materials:
Ethyl 4-aminobenzoate
N-Iodosuccinimide (NIS)
Acetonitrile or Dichloromethane
Saturated Sodium Thiosulfate solution
Brine
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
Dissolve Ethyl 4-aminobenzoate (1 equivalent) in acetonitrile or dichloromethane in a round-bottom flask.
Add N-Iodosuccinimide (1-1.1 equivalents) portion-wise to the solution at room temperature.
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
Once the reaction is complete, dilute the mixture with the reaction solvent.
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine species, followed by a brine wash.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Visualizing the Workflow
General Synthesis and Troubleshooting Workflow
Caption: A simplified representation of the electrophilic substitution mechanism.
Characterization Data
Upon successful synthesis and purification, the identity and purity of Ethyl 4-amino-3-iodobenzoate can be confirmed by various spectroscopic methods.
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), as well as distinct aromatic protons with splitting patterns indicative of the 1,2,4-trisubstituted ring system.
¹³C NMR: The carbon NMR spectrum will display the expected number of signals for the nine unique carbon atoms in the molecule.
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of the compound (C₉H₁₀INO₂), which is approximately 291.09 g/mol .
[7]* Melting Point: The reported melting point for Ethyl 4-amino-3-iodobenzoate is in the range of 82.6-83.0 °C.
[8]
For detailed and reference spectra, consult databases such as PubChem [7]and ChemicalBook.
[9]
References
Trammell, G. L. (1987). Iodination of Aniline. Journal of Chemical Education, 64(12), 1022. Available at: [Link]
PubChem. (n.d.). Ethyl 4-amino-3-iodobenzoate. National Center for Biotechnology Information. Retrieved from: [Link]
Technical Support Center: Resolving Solubility Challenges with Ethyl 4-amino-3-iodobenzoate
Welcome to the technical support resource for Ethyl 4-amino-3-iodobenzoate. This guide is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this versatile...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support resource for Ethyl 4-amino-3-iodobenzoate. This guide is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this versatile intermediate. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs): Understanding and Overcoming Solubility Issues
This section addresses the most common questions and issues encountered when working with Ethyl 4-amino-3-iodobenzoate.
Q1: I'm having trouble dissolving Ethyl 4-amino-3-iodobenzoate. What are the primary factors affecting its solubility?
A1: The solubility of Ethyl 4-amino-3-iodobenzoate is governed by its molecular structure and the chosen solvent system. Key factors include:
Polarity: The molecule has both polar characteristics (the amino and ester groups) and nonpolar characteristics (the benzene ring and ethyl group). A solvent that can effectively interact with both parts of the molecule is required. The principle of "like dissolves like" is a crucial starting point.[1]
Crystal Lattice Energy: As a solid, the compound's molecules are held in a crystal lattice. The solvent must provide enough energy to overcome these intermolecular forces. This is why seemingly similar compounds can have vastly different solubilities.
Temperature: For most solid solutes, solubility increases with temperature.[2][3] Heat provides the energy needed to break apart the crystal lattice and promote dissolution.
pH: The presence of a basic amino group means that the compound's solubility can be highly dependent on the pH of the medium.[4][5]
Particle Size: Smaller particles have a larger surface-area-to-volume ratio, which can increase the rate of dissolution.[2][6][7]
Q2: What are the best initial solvents to try for dissolving Ethyl 4-amino-3-iodobenzoate?
A2: Based on the structure, polar aprotic solvents are often the most effective starting point as they can solvate the molecule without interfering with the amino group. A systematic approach is recommended. See the data summary table and the detailed solvent screening protocol below.
Excellent First Choices: Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are generally very effective at dissolving a wide range of organic compounds.[8]
Good Alternatives: Polar protic solvents like ethanol and methanol can also be effective, especially with heating.[9][10] Chlorinated solvents such as dichloromethane (DCM) may also work.[11]
Poor Choices: Nonpolar solvents like hexane or toluene are unlikely to be effective on their own due to the polar functional groups on the molecule.
Q3: I've noticed my compound dissolves upon heating but crashes out of solution when it cools. How can I prevent this precipitation?
A3: This is a classic sign of supersaturation, where the solvent holds more solute at a higher temperature than it can at room temperature.[5] To mitigate this:
Use a Co-solvent System: This is a highly effective strategy. Dissolve the compound in a minimal amount of a "good" solvent (like DMF or DMSO) where it is highly soluble. Then, slowly add a miscible "poor" solvent in which it is less soluble until you see persistent cloudiness. Reheat to clarify and then allow it to cool slowly. This modified solvent system can often maintain solubility at lower temperatures.[5]
Maintain a Working Temperature: If your experimental setup allows, maintaining the solution at a slightly elevated temperature can prevent precipitation.[5]
Re-evaluate Concentration: You may be working at a concentration that is too high for the chosen solvent at room temperature. Try preparing a more dilute solution if your experimental parameters permit.[12]
Q4: Can I use pH adjustment to improve the solubility of Ethyl 4-amino-3-iodobenzoate in aqueous or protic media?
A4: Yes, this can be a very effective technique. The amino group (-NH₂) on the benzene ring is basic and can be protonated under acidic conditions to form a more soluble ammonium salt (-NH₃⁺).[4][13]
Mechanism: By lowering the pH of an aqueous or alcoholic suspension with a dilute acid (e.g., 0.1 M HCl), you convert the neutral molecule into a cationic salt. This salt is significantly more polar and will exhibit much higher solubility in polar protic solvents like water or ethanol.[14][15]
Caution: Be aware that this will change the chemical nature of your compound in solution. Ensure that the resulting salt and the acidic conditions are compatible with your downstream application. The ester group could also be susceptible to hydrolysis under strong acidic or basic conditions, especially with prolonged heating.[5]
Q5: Would sonication help dissolve my compound?
A5: Absolutely. Sonication is an excellent physical method to accelerate dissolution, especially for kinetically slow processes.[16][17]
Mechanism: An ultrasonic bath generates high-frequency sound waves that create and collapse microscopic bubbles in the solvent—a process called cavitation.[18][19] The collapse of these bubbles creates powerful shockwaves that break apart solid agglomerates, reduce particle size, and increase the interaction between the solvent and the solute at the solid-liquid interface.[16][18] This technique provides mechanical energy to overcome crystal lattice forces without excessive heating.[20]
Data Summary: Qualitative Solubility
The following table provides a general guide to the solubility of Ethyl 4-amino-3-iodobenzoate in common laboratory solvents. This data is compiled from the expected behavior of structurally similar compounds and general chemical principles. Empirical testing is always recommended.
Solvent Class
Solvent
Qualitative Solubility at 25°C
Recommended Action
Polar Aprotic
Dimethylformamide (DMF)
Soluble
Excellent starting point
Dimethyl sulfoxide (DMSO)
Soluble
Excellent starting point
Tetrahydrofuran (THF)
Moderately Soluble
May require gentle heating
Ethyl Acetate
Sparingly Soluble
Likely requires heating
Polar Protic
Ethanol
Sparingly Soluble
Heating and/or sonication recommended
Methanol
Sparingly Soluble
Heating and/or sonication recommended
Water
Insoluble
Requires pH adjustment (acidification)
Chlorinated
Dichloromethane (DCM)
Moderately Soluble
Good for extractions and chromatography
Nonpolar
Hexane / Heptane
Insoluble
Not recommended for dissolution
Toluene
Very Sparingly Soluble
Not recommended for dissolution
Troubleshooting Workflows & Protocols
Troubleshooting Decision Workflow
This diagram outlines a logical progression for tackling solubility issues.
Caption: Troubleshooting workflow for Ethyl 4-amino-3-iodobenzoate.
Protocol 1: Systematic Solvent Screening
Preparation: Dispense a small, accurately weighed amount (e.g., 5 mg) of Ethyl 4-amino-3-iodobenzoate into several separate small glass vials.
Solvent Addition: To each vial, add a measured aliquot (e.g., 100 µL) of a different test solvent (start with DMF, DMSO, Ethanol, DCM, and Ethyl Acetate).
Initial Observation: Vigorously vortex each vial for 30 seconds at room temperature. Observe and record if the solid dissolves completely, partially, or not at all.
Incremental Addition: For any vials where the solid did not dissolve, add another 100 µL of the respective solvent and vortex again. Repeat this process up to a total volume of 1 mL. This will help you estimate the approximate solubility.
Thermal Challenge: If the solid persists, gently warm the vials that showed partial solubility to 40-50°C and observe any changes. Note if the compound dissolves when hot and if it remains in solution upon cooling.
Protocol 2: Enhancing Dissolution with Sonication
Preparation: Prepare a suspension of the compound in your chosen solvent in a glass vial or flask. Ensure the container is securely capped but not hermetically sealed to avoid pressure buildup if slight warming occurs.
Sonication Bath: Place the vial in a beaker of water to ensure good energy transfer, then place the beaker into the ultrasonic bath.[8] The water level inside and outside the vial should be similar.
Application: Turn on the sonicator and apply ultrasonic energy for 10-15 minute intervals.[8]
Observation: After each interval, remove the sample, vortex, and visually inspect for dissolution.
Completion: Continue until the solid is fully dissolved. Note that the bath may warm slightly over time.
Mandatory Safety Precautions
All laboratory work should be conducted with appropriate safety measures.
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling Ethyl 4-amino-3-iodobenzoate and organic solvents.[21]
Ventilation: Handle the solid compound and all organic solvents inside a certified chemical fume hood to avoid inhalation of dust or vapors.[21][22]
Handling: Avoid creating dust when weighing and transferring the solid.[21] Avoid contact with skin and eyes.[23] In case of contact, wash the affected area immediately with plenty of water.[21][23]
Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[23][24]
Disposal: Dispose of chemical waste according to your institution's guidelines and local regulations. Do not pour into drains.[21]
References
Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar. (2023). Envirostar.
Solution Thermodynamics of Alkyl P-Aminobenzoates - PubMed. (1981). Journal of Pharmaceutical Sciences.
Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024). WuXi AppTec.
factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through - IJNRD. (2022). International Journal of Novel Research and Development.
What factors affect solubility? - AAT Bioquest. (2022).
Improving Aminobenztropine solubility for aqueous solutions - Benchchem. (2025). BenchChem.
pH-dependent spectral properties of para-aminobenzoic acid and its derivatives - PubMed. (2011). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
16.4: The Effects of pH on Solubility - Chemistry LibreTexts. (2019). Chemistry LibreTexts.
Improving solubility of 4-Amino-3-bromobenzoic acid for reactions - Benchchem. (2025). BenchChem.
Common challenges in using Ethyl 4-amino-3-iodobenzoate
An in-depth guide to navigating the common challenges associated with the use of Ethyl 4-amino-3-iodobenzoate in synthetic chemistry. Technical Support Center: Ethyl 4-amino-3-iodobenzoate Welcome to the technical suppor...
Author: BenchChem Technical Support Team. Date: January 2026
An in-depth guide to navigating the common challenges associated with the use of Ethyl 4-amino-3-iodobenzoate in synthetic chemistry.
Technical Support Center: Ethyl 4-amino-3-iodobenzoate
Welcome to the technical support guide for Ethyl 4-amino-3-iodobenzoate (CAS No. 62875-84-7). This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. Ethyl 4-amino-3-iodobenzoate is a valuable intermediate, particularly in palladium-catalyzed cross-coupling reactions, due to the high reactivity of its carbon-iodine bond.[1][2] However, its unique trifunctional nature—possessing an amine, an iodide, and an ester—can present specific challenges.
This guide provides field-proven insights and systematic troubleshooting strategies to help you overcome common experimental hurdles, optimize your reaction outcomes, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries encountered when working with Ethyl 4-amino-3-iodobenzoate.
Q1: My Suzuki/Sonogashira reaction is giving very low to no yield. What is the most common reason for failure?
A: The most frequent culprit is the deactivation of the palladium catalyst by oxygen.[3] The active Pd(0) species required for the catalytic cycle is highly sensitive to air. Rigorous degassing of all solvents and reagents and maintaining a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment are absolutely critical for success.[3][4]
Q2: I'm observing significant formation of a symmetrical diyne (dimer) of my alkyne in a Sonogashira reaction. How can I prevent this?
A: This side product results from alkyne homocoupling, also known as Glaser coupling.[4] This process is primarily mediated by the copper(I) co-catalyst in the presence of oxygen.[4][5] The most effective way to eliminate this is to perform the reaction under "copper-free" conditions.[4] If a copper co-catalyst is necessary, ensure the strictest exclusion of oxygen and consider the slow addition of the alkyne to the reaction mixture.
Q3: What are the optimal storage conditions for Ethyl 4-amino-3-iodobenzoate to ensure its stability?
A: To maintain its purity and reactivity, the compound should be stored at room temperature in a tightly sealed container, kept in a dark place, and preferably under an inert atmosphere. This prevents potential degradation from light, moisture, and oxygen.
Q4: Can the free amino group on the aromatic ring interfere with my cross-coupling reaction?
A: Yes, the free amino group can sometimes interfere with the catalytic cycle, potentially promoting side reactions like reductive dehalogenation (loss of the iodine atom).[6] While many reactions proceed without issue, if you are facing persistent problems with side reactions or low yields, protecting the amine as a carbamate (e.g., Boc) can be a viable strategy to mitigate its influence.[6]
Q5: I suspect my ester group is being hydrolyzed during my Suzuki coupling. Is this common?
A: Ester hydrolysis can occur, especially under harsh basic conditions or at elevated temperatures for prolonged periods.[3] If you observe the formation of 4-amino-3-iodobenzoic acid, consider using a milder base like K₂CO₃ or Na₂CO₃, or if a stronger base is required, try to lower the reaction temperature and shorten the reaction time.[3]
Troubleshooting Guide: From Diagnosis to Solution
This section provides a systematic approach to diagnosing and solving specific experimental problems.
Issue 1: Low Yield or Complete Reaction Failure
A lack of product can be traced to several key parameters in the reaction setup. The following decision tree and table provide a logical workflow for troubleshooting.
Caption: Troubleshooting workflow for low reaction yield.
Potential Cause
Scientific Rationale
Recommended Solutions
Citations
Catalyst Deactivation
The active Pd(0) catalytic species is readily oxidized to an inactive Pd(II) state by trace oxygen, halting the catalytic cycle.
Ensure all solvents are rigorously degassed (e.g., via three freeze-pump-thaw cycles). Maintain a positive pressure of inert gas (Argon or Nitrogen) throughout the reaction.
This step requires a base to activate the boronic acid. If the base is too weak, sterically hindered, or poorly soluble, the transfer of the organic group to the palladium center will be slow or nonexistent.
Screen different bases. Stronger, more soluble bases like K₃PO₄ or Cs₂CO₃ often outperform Na₂CO₃. Use a biphasic solvent system (e.g., dioxane/water, toluene/water) to improve the solubility of inorganic bases.
Boronic acids are susceptible to degradation over time via protodeboronation, especially in the presence of moisture. Impurities in any reagent can poison the catalyst.
Use freshly purchased or purified reagents. Confirm the purity of your Ethyl 4-amino-3-iodobenzoate. Ensure solvents are of high purity and anhydrous where required.
Many cross-coupling reactions have a significant activation energy barrier and require thermal energy. However, excessive heat can cause catalyst decomposition or side reactions.
Monitor reaction progress by TLC or LC-MS. If the reaction is sluggish at a lower temperature (e.g., 80 °C), gradually increase the temperature. If decomposition is observed, reduce the temperature.
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS trace indicates side reactions are competing with your desired transformation.
Caption: Common reaction pathways in a Sonogashira coupling.
Side Product Observed
Reaction Type
Probable Cause(s)
Recommended Solutions
Citations
Alkyne Dimer
Sonogashira
The presence of oxygen promotes the copper(I)-catalyzed oxidative dimerization of the terminal alkyne.
1. Implement Copper-Free Conditions: This is the most direct way to eliminate the primary pathway for this side reaction.[4]2. Rigorous O₂ Exclusion: If using copper, ensure the reaction is under a strictly inert atmosphere and solvents are thoroughly degassed.[5]
Reductive dehalogenation (replacement of iodine with hydrogen). This can be promoted by high temperatures, impurities acting as hydride sources, or certain ligand systems.
1. Lower Reaction Temperature: Dehalogenation is often more prevalent at higher temperatures.[5]2. Ensure Reagent Purity: Use high-purity solvents and reagents.3. Screen Ligands: If the problem persists, screening different phosphine ligands may be beneficial.
Hydrolysis of the ethyl ester group by the base used in the reaction.
1. Use Milder Base: Switch to a less aggressive base (e.g., K₂CO₃).[3]2. Reduce Temperature/Time: Avoid excessively high temperatures or prolonged reaction times.[3]
As a Senior Application Scientist, I cannot overstate the importance of a robust, reproducible protocol. The following are validated starting points for common transformations.
Protocol 1: Suzuki-Miyaura Cross-Coupling
Objective: To synthesize an ethyl 4-amino-3-(aryl)benzoate derivative.
Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)
Methodology:
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add Ethyl 4-amino-3-iodobenzoate, the arylboronic acid, and Pd(PPh₃)₄.
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[3]
Reagent Addition: Under a positive flow of inert gas, add the K₂CO₃, followed by the degassed dioxane/water solvent mixture via syringe.
Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring.
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 6-12 hours).
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, then with brine.[8]
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[8]
Protocol 2: Copper-Free Sonogashira Coupling
Objective: To synthesize an ethyl 4-amino-3-(alkynyl)benzoate derivative while avoiding homocoupling.
Setup: In a Schlenk flask, add Ethyl 4-amino-3-iodobenzoate, PdCl₂(PPh₃)₂, and Cs₂CO₃.[4]
Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon. Repeat this cycle three times.
Reagent Addition: Under a positive flow of argon, add the degassed anhydrous toluene via syringe, followed by the terminal alkyne.
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
Monitoring: Monitor the reaction progress by TLC or GC-MS.
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.[4]
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Caption: A generalized experimental workflow.
References
Technical Support Center: Suzuki Coupling of Ethyl 4-iodobenzoate. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExt9jMf10qWW2nXmBPul7FLaTaXR4D2OpQJ-DzYjxpczWW9JnzrfSv6nYv--dC71fAyU3Jsst8RFj1_9hu6o45hPm16uyt0ezFC95kQWCp54mkO7rhx-90eWo2-NcBgWom_UyYzNepu9NGiSzZSteb6YxjtDmxcDdnPOotlegO8wz6f7tanYZKrj7vLHMfIynPilgXbVvpkkFiSKX7]
Technical Support Center: Sonogashira Reaction with Ethyl 4-iodobenzoate. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE84Y6GZrlC_xMhJBLrWUik7eaTK-iEmQhj4wjBgCC0aUrkQmIL_J6QkYOjQI0kbsnVEW1uHJ37IX0eCZ2-19grwCMeco8yM0W2w_6sF2R28E0oHjaSIMMY4q2Es-Y67xKO20MB_ipnzy5t8MygRoFdlXnBlXdm-Nrx6jXXRkdLYERnpVqtuYncKXqzdS8WRKEHKSNXYxESHMpgHobbW-JawX4ADA==]
The Superior Reactivity of Ethyl 4-Iodobenzoate in Copper-Catalyzed Cross-Coupling Reactions: A Comparative Guide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2oc5gYVSyivZYA9RuhpobA63B5NmAvn75WFGSRLOUmbTA3W3AGQ9dx86Y2hIzqErJVwSwzzEsF9s5O0Sp2RXDbblqMyrAgJKcgkUGyMFTGrfI0hvqbAHA9PILCxR_y_WzN1A7dozzO3rVAgM041DbECsoF9MQYA4xfTlHpUwbb9l9lsiMshXdPTRP4yLz5rIDmRmvsZPltCvrrzLbAmFl63lpk5SF0sRdgpjOeaI9T6J_B_3T1LzgfFw4_Ak6NoP9YUHJqHxUCAXfGPrBew==]
ETHYL 4-AMINO-3,5-DIIODOBENZOATE - Safety Data Sheet. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQfUfW0VIUkwjr3EVPz-rh4xgl4dwpxop42QrVSR3h_ee0lQieRxvXvllLx-uboZXmcztLr2W5cLOOz6E0eOjxrw1bjzlOer21y_NpFHsngse2T-SZoHoSStLmJ-a7xWWdPp5k1FsVxoOGmt1iymvF2yJxhJLbVlOwA1WVeYV4dOA=]
Safety Data Sheet. CDN Isotopes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGk38licDHjuvAFAot_-5lT_t4493BUivJRbFezsbtfU25d0SdTBUNYCrWaZz2qK_4IejX_faIRD52bUfhpLF7yn-vJ3NJgM0RbSYeFaL7IIruPLOBU9LH433fu5ibCAk8WsoPo-4_GJpn3wkdrNJrMpLSkhPrTMTCP]
SAFETY DATA SHEET. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHK8Ix1iUQBMZRgUcGVpbcRhrzfIaMDc4Lp77FxANewmmK8bseSB-6L99H0wOGIpmQmrCV9JnJA6ebOaNWDW0WkWxmZJ7BwvPo6WlRex53Mmr-bVpuamFHTAkm_0xMSUQ-hK_ujKH26VXwE9Ghq7eRQ2fHwdry4sdkoRfJGLp_wOAyWMy2F5dbB_bKJtUyqVkjHsLDzDgthmD4NWnqjyNWEontC7Ju7MMXoLzT5VK-wY9bXuc3onANVkoucufkw]
4 - • SAFETY DATA SHEET. Merck. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcG7H8aGYV2KWSNwQSV_f7J6yzfe83yLwXvlVFpOHs3Zcj1YF8O00k-qqiyHQRoSKqBDiduGPxy9ql5dTdQrHdf3dj7Sy4m-vxKHxlmwLdsoZSbyEKCP14vzPsmMHp87cGsvsZleDXmo-iR178]
Technical Support Center: Solvent Effects on the Rate of Suzuki Coupling with Ethyl 4-iodobenzoate. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkmKpFAqpKzXIJoynkwRwJd5aSoTh_1FECTuVhslE3D4g9XzhGvQOnfBQKOkAbuJLPmkErlqXCu4KH__KFu1rOiEZL2_6voEjL4OXcTGfDuY8Re6X-IqKRyl1yVQxXjyxhDY-8sRtKa3bTIlyKNpzKi01W1EQwy6JuLsPwR1D5ACkE6BG9cxTsGh9YLGqSVXA9P1YPgnAFNsA79YV9XqP0yNYaXZCg2Z34eJxyCbVYFOCvjy-TC_wGaNd1QQxf5A==]
Application Notes and Protocols for Suzuki Coupling with Ethyl 4-iodobenzoate. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEGsMS03Z4XJZakX5HSC3TotGk0vbblGHXmSnb9e3H17HqN2Lv8yGQERVuUK49FnP9IgrEEAjczenfqYqcF-H9HU1tO59Cn3GXELPfTf5jwYNA7VpVLRddDDokMqqY5nVOsXEr8x0EZpT49bwB6XIufQffMTc9ScMDALEA0G-EsksW2huDFt5BYsRukAvjtHTqeSiCiLACNxcxHbNRrmfiHjlbbb5te5amlw==]
preventing homo-coupling in Sonogashira reactions of Ethyl 4-iodobenzoate. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQUWIuJopz-on3UNCmgqOL2sxzc4yHNOGjZ0ox4zKRxzh2hlNx5ykhA3AxEe4fdoqE56DE-VIayqDASZU62kI62IpIMr0M9wnakEuwqTMfCOACxzKAknNHw2594YNrUds3j-x_xYkfahc4Nnkyu8DoQLQW07PmWSbEpyUcvbB-IPK9q07-em57GuKC-Ukikv8AHeJRetksADgojlIIiOh_xfEuHSnv]
A Technical Guide to Ethyl 4-iodobenzoate: Commercial Availability, Applications, and Synthetic Protocols. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIukbLD6u8kTpVprUvsoFdR5t0cMa-UcZwtonc-q4ANpXl_D_v02FHFdAwQGMgHUl2uRM-t3iCxYfejMpSnaph9Kp3cog4jnSpj16EVQB9CMnUe4O9eZP2cdKW-IqvI8Wc52RSufFHBvc9-PKflXNfrSnWcK70jiXYLw6wHBaZihGj6uzcbvhMsevvA8BH9qGOKRsTIKk-okRhQ5ML9SZznJRBZj3ylTvFXtmJopZW3-YWZKsO1xz65Fbna534_OibmAFZ]
Technical Support Center: 4-Amino-3-bromobenzoic Acid Cross-Coupling Reactions. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1PPbvI5Gpqe63IP96qq4RX8sOLPvvrL09wVcQulmEAuM_qpIKkJw_xd4plVHDFXJczPAX9ie_xS40VoEpot1SaE4TMcswdwraHUu0GjU6MLzolIq8rDQRFN9F53G2YWI-9qi1VI5qhroDMKFZbaXFLVxvMj0QTX1jN0Mro-foTn65_4LzzShMRZJT2Su2ho-vDSGTSyl4KRsLnC_wpsAPmcHg7O9-3MR_Pw==]
Application Notes and Protocols for the Sonogashira Reaction of Ethyl 4-iodobenzoate. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmIIi41m5srvPTFEH2gRRCGsJ8yzgfd-4ztAmlsDCAMgNpA0mFv-NBAMuitqPgeRgMMJcByq5VTva5x-zWenzL25xmwwDIR-mInh1aNeREpeFQwJZ-dyBOyWUlNYurq7dyizL5bQp-T3fsZ4qxV12eF4OPEuFsUC7Su9ON2rqX1lyK_qJp4WE50fbW3ncyhp2aG-qhR-OGRnsggNQY_WT1LmpnbpUhjKiU5ZVF0qAN5D0=]
Iodobenzene in Cross-Coupling Reactions: Building Blocks for Advanced Pharma Molecules. Calibre Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH--IcUVymxtrCVjUWH6BmYYgrpqG0Q3yaKj9oizQSO-majyaa8bCmSpBxtRobnsKZne2D44ItvzTu6oE2FX8eVCvlj0L09fqTv77NNiwDsvTyoMTB7e6a5cgWYafAMXymVdzHzmmXDa_oada_4d0VMqbZdidNHgScpYfoSjjURhLWNN99z8tclwPjiQ0OEyHsOzw2fFWkA4HlR0dbgadbS3O1twa2WPVQck5XTmvc=]
Improving the workup procedure for Ethyl 4-amino-3-iodobenzoate reactions
Technical Support Center: Ethyl 4-amino-3-iodobenzoate Reaction Workup Welcome to the technical support guide for optimizing the workup procedure for Ethyl 4-amino-3-iodobenzoate. This document is designed for chemists a...
Author: BenchChem Technical Support Team. Date: January 2026
Technical Support Center: Ethyl 4-amino-3-iodobenzoate Reaction Workup
Welcome to the technical support guide for optimizing the workup procedure for Ethyl 4-amino-3-iodobenzoate. This document is designed for chemists and researchers in the pharmaceutical and fine chemical industries. It provides in-depth, experience-based answers to common challenges encountered during the purification of this important synthetic intermediate.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the standard workup procedure.
Q1: What is the primary goal of the workup for the iodination of Ethyl 4-aminobenzoate?
A1: The primary goal is twofold: first, to neutralize and remove any unreacted iodinating agents and acidic byproducts from the reaction mixture. Second, to separate the desired product, Ethyl 4-amino-3-iodobenzoate, from the unreacted starting material (Ethyl 4-aminobenzoate) and any potential side products, such as di-iodinated species.[1] A successful workup is critical for obtaining a high-purity product, which minimizes complications in downstream applications.
Q2: What is the standard first step after my iodination reaction is deemed complete by TLC or LC-MS?
A2: The standard initial step is to quench the reaction. This involves adding a reducing agent to neutralize any remaining active electrophilic iodine species (e.g., I⁺, ICl) and elemental iodine (I₂). A common and effective method is to pour the reaction mixture into an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[2] This step is often accompanied by the addition of a weak base, such as sodium bicarbonate (NaHCO₃), to neutralize any acids used as catalysts or generated during the reaction.[2][3]
Q3: Why does the organic layer of my extraction often have a persistent pink or brown color, and how do I remove it?
A3: A persistent pink, purple, or brown color in the organic layer is almost always due to the presence of residual elemental iodine (I₂).[2] While the initial quench should remove most of it, trace amounts can persist. To remove this color, wash the separated organic layer one or more times with a 10% aqueous solution of sodium thiosulfate.[2][4] The wash is complete when the organic layer becomes colorless or pale yellow.
Q4: Can I use a strong base like sodium hydroxide (NaOH) to neutralize the reaction mixture?
A4: The use of strong bases like NaOH is generally discouraged during the workup of Ethyl 4-amino-3-iodobenzoate. The compound contains an ester functional group which is susceptible to hydrolysis under strongly basic (or acidic) conditions, which would lead to the formation of the corresponding carboxylic acid and a reduction in yield. A milder base like sodium bicarbonate (NaHCO₃) is sufficient to neutralize acids without significantly risking ester hydrolysis.[2]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the workup and purification process.
Problem 1: My crude product is a dark, viscous oil instead of a solid.
Q: I've completed the extraction and evaporation, but I'm left with a dark oil that won't solidify. What could be the cause?
A: Causal Analysis: This issue typically points to the presence of significant impurities that are depressing the melting point of your product. The dark color suggests residual iodine or polymeric side products. The oily consistency indicates that the purity is too low for crystallization to occur readily. Potential side products in the iodination of anilines include di-iodinated compounds.[1][5]
Solution Pathway:
Re-dissolve and Wash: Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
Decolorize: Wash the solution thoroughly with 10% aqueous sodium thiosulfate until the color is removed, followed by a brine wash to aid in layer separation and remove excess water.[2][4]
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and carefully concentrate the solvent in vacuo. Avoid overheating, as this can promote degradation.
Induce Crystallization: Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal if available. If it remains an oil, purification by column chromatography is the recommended next step.
Problem 2: TLC analysis shows both product and starting material after workup.
Q: My TLC plate shows two spots that correspond to my product and the starting material, Ethyl 4-aminobenzoate. How can I effectively separate them?
A: Causal Analysis: This indicates an incomplete reaction. The starting material, Ethyl 4-aminobenzoate, and the product, Ethyl 4-amino-3-iodobenzoate, have very similar polarities, making separation by simple extraction challenging.
Solution Pathway:
Column Chromatography: The most reliable method for separating compounds with similar polarities is silica gel column chromatography. A solvent system (mobile phase) of ethyl acetate and hexanes is a good starting point. A typical gradient might start from 10% ethyl acetate in hexanes and gradually increase in polarity. The less polar starting material should elute before the slightly more polar iodinated product.
Recrystallization (If Product is the Major Component): If the starting material is a minor impurity, a carefully optimized recrystallization can be effective. The goal is to find a solvent system where the product has lower solubility than the starting material upon cooling.
Problem 3: Low yield after recrystallization.
Q: I seem to lose a lot of my product during the recrystallization step. How can I improve my recovery?
A: Causal Analysis: Significant product loss during recrystallization is often due to using too much solvent, choosing a solvent in which the product is too soluble even at low temperatures, or premature crystallization during a hot filtration step.
Solution Pathway:
Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material.
Optimize Solvent System: For Ethyl 4-amino-3-iodobenzoate, a moderately polar compound, consider solvent systems like ethanol/water, or a mixture of a good solvent (like ethyl acetate or DCM) with a poor solvent (like hexanes or heptane).[6][7] The ideal "poor" solvent, or anti-solvent, is added slowly to the hot, dissolved solution until turbidity (cloudiness) just begins to appear, then a drop of the "good" solvent is added to re-clarify before cooling.
Slow Cooling: Allow the solution to cool slowly to room temperature before moving it to an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.
Recover from Mother Liquor: Concentrate the mother liquor (the filtrate from the crystallization) and perform a second recrystallization or purify it by column chromatography to recover additional product.
Section 3: Detailed Protocols & Visual Workflows
Protocol 1: Standard Aqueous Workup
Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing a stirred solution of 10% aqueous sodium thiosulfate (Na₂S₂O₃) (approx. 2-3 volumes relative to the reaction volume).
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).
Extraction: Transfer the entire mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (3 x 1 volume).
Washing: Combine the organic layers. Wash sequentially with water (1 x 1 volume) and then brine (saturated aqueous NaCl) (1 x 1 volume) to remove residual water and inorganic salts.
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
Diagram 1: General Workup & Troubleshooting Workflow
Caption: Decision workflow for workup and purification.
Protocol 2: Optimized Recrystallization
Solvent Selection: Place a small amount of crude product in several test tubes. Test single solvents (e.g., ethanol, isopropanol) and solvent pairs (e.g., ethyl acetate/hexanes, DCM/heptane) to find a system where the product is soluble when hot but sparingly soluble when cold. Ethanol has been reported as a suitable solvent for similar compounds.
Dissolution: Place the bulk of the crude solid into an Erlenmeyer flask. Add the chosen "good" solvent (e.g., ethanol) dropwise while heating the mixture (e.g., on a hotplate with stirring) until the solid just dissolves.
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
Crystallization: If using a single solvent, cover the flask and allow it to cool slowly to room temperature. If using a solvent pair, add the "poor" solvent (e.g., water or hexanes) dropwise to the hot solution until it becomes slightly cloudy, then add a few drops of the "good" solvent to re-dissolve the precipitate. Then, allow it to cool slowly.
Isolation: Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize precipitation. Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold recrystallization solvent, and dry them thoroughly.
Diagram 2: Recrystallization Logic
Caption: Step-by-step logic for effective recrystallization.
Section 4: Key Physicochemical Data
This table summarizes key data relevant to the workup and purification procedures.
Technical Support Center: Synthesis of Ethyl 4-amino-3-iodobenzoate
A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Impurities Welcome to the technical support center for the synthesis of Ethyl 4-amino-3-iodobenzoate. As a key intermediate in the dev...
Author: BenchChem Technical Support Team. Date: January 2026
A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Impurities
Welcome to the technical support center for the synthesis of Ethyl 4-amino-3-iodobenzoate. As a key intermediate in the development of pharmaceuticals, achieving high purity of this compound is critical for downstream applications.[1] This guide, structured in a responsive question-and-answer format, provides in-depth troubleshooting advice and practical protocols based on established chemical principles to help you minimize impurities and optimize your synthetic outcomes.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems you may encounter during the synthesis and purification of Ethyl 4-amino-3-iodobenzoate.
Question 1: My reaction has stalled, and I have a significant amount of unreacted Ethyl 4-aminobenzoate starting material. What went wrong?
Answer:
This is a common issue often related to the activity of the iodinating agent or suboptimal reaction conditions. Here are the primary causes and corrective actions:
Cause 1: Inactive Iodinating Reagent: Iodine monochloride (ICl) is a frequently used reagent for this transformation. It is sensitive to moisture and can degrade over time. Similarly, if using an Iodine/oxidant system (e.g., I₂/H₂O₂), the oxidant's potency is crucial.
Solution: Always use a fresh or properly stored bottle of ICl. If possible, titrate the reagent before use to confirm its molarity. Ensure all glassware is thoroughly dried before starting the reaction.
Cause 2: Insufficient Stoichiometry: An insufficient amount of the iodinating agent will naturally lead to incomplete conversion.
Solution: While a 1:1 molar ratio is theoretical, a slight excess (e.g., 1.05-1.1 equivalents) of the iodinating agent can help drive the reaction to completion. However, be cautious, as a large excess can promote di-iodination.
Cause 3: Suboptimal Temperature: The electrophilic iodination of an activated ring system like Ethyl 4-aminobenzoate is typically rapid. However, if the temperature is too low, the reaction rate may be significantly reduced.
Solution: Most protocols recommend running the reaction at or slightly below room temperature (e.g., 0 °C to 20 °C) to balance reaction rate with selectivity. If conversion is slow, consider allowing the reaction to stir longer at room temperature before quenching.
Question 2: My final product is contaminated with a significant amount of the di-iodinated byproduct, Ethyl 4-amino-3,5-diiodobenzoate. How can I prevent this?
Answer:
The formation of the di-iodinated species is the most common impurity issue, arising from the high activation of the aromatic ring by the amino group.[2] The key to preventing this is controlling the reaction's kinetics and stoichiometry.
Cause 1: Poor Control Over Local Concentration: Adding the iodinating agent too quickly creates localized areas of high concentration, where a molecule of the desired mono-iodinated product is immediately iodinated a second time before the reagent has dispersed.
Solution: The single most effective technique is the slow, dropwise addition of the iodinating agent to a well-stirred solution of the Ethyl 4-aminobenzoate. Using a syringe pump for addition over 30-60 minutes provides excellent control.
Cause 2: Incorrect Stoichiometry: Using a significant excess of the iodinating agent will inevitably lead to the formation of the di-iodinated product once the starting material is consumed.
Solution: Carefully control the stoichiometry. Use no more than 1.1 equivalents of the iodinating agent. It is often better to have a small amount of unreacted starting material, which is typically easier to separate from the desired product than the di-iodinated byproduct.
Cause 3: Reaction Temperature Too High: Higher temperatures can increase the rate of the second iodination, reducing selectivity.
Solution: Maintain the reaction temperature at 0 °C during the addition of the iodinating agent to maximize selectivity for the mono-iodinated product.
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate a typical workflow for the synthesis and a logical decision tree for troubleshooting common issues.
Caption: A typical experimental workflow for the synthesis of Ethyl 4-amino-3-iodobenzoate.
Caption: A decision tree for troubleshooting common impurities in the synthesis.
Frequently Asked Questions (FAQs)
FAQ 1: What are the critical reaction parameters I need to control for a successful synthesis?
Answer:
Success in this synthesis hinges on the precise control of four key parameters. These are summarized in the table below.
Parameter
Importance
Recommended Control
Rationale
Stoichiometry
Critical
1.0 to 1.1 equivalents of iodinating agent
Prevents incomplete reaction at low stoichiometry and di-iodination at high stoichiometry.
Temperature
High
0 °C during addition, then allow to warm to RT
Controls the rate of reaction, maximizing selectivity for the mono-iodinated product over the di-iodinated byproduct.
Rate of Addition
Critical
Slow, dropwise addition over 30-60 minutes
Prevents localized high concentrations of the iodinating agent, which is the primary cause of di-iodination.
Purity of Reagents
High
Use fresh, anhydrous solvents and reagents
Moisture can deactivate the iodinating agent, and impurities in the starting material can lead to side products.
FAQ 2: How can I effectively monitor the reaction's progress?
Answer:
Thin-Layer Chromatography (TLC) is the most straightforward method.
Mobile Phase: A good starting point is a mixture of Hexane and Ethyl Acetate (e.g., 7:3 or 8:2 v/v).
Visualization: Use a UV lamp (254 nm). The starting material, product, and di-iodinated byproduct should have distinct Rf values.
Expected Results:
Ethyl 4-aminobenzoate (Starting Material): Will be the most polar (lowest Rf).
Ethyl 4-amino-3-iodobenzoate (Product): Will be less polar than the starting material (higher Rf).
Ethyl 4-amino-3,5-diiodobenzoate (Byproduct): Will be the least polar (highest Rf).
Procedure: Spot the reaction mixture alongside a co-spot of the starting material. The reaction is complete when the starting material spot has been consumed to the desired level.
FAQ 3: My purified product is off-color (pink or yellow). What causes this and is it a problem?
Answer:
Discoloration is often due to trace amounts of residual iodine or the oxidation of the aromatic amine.
Residual Iodine: If the quench with a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite is incomplete, elemental iodine can remain and impart a color.
Solution: During the workup, wash the organic layer thoroughly with a fresh solution of sodium thiosulfate until the organic layer is colorless.
Oxidation: Aromatic amines are susceptible to air oxidation, which can produce colored impurities over time.
Solution: After purification, store the product under an inert atmosphere (Nitrogen or Argon) and protect it from light. If discoloration is a major issue, recrystallizing the product in the presence of a small amount of a reducing agent or activated carbon can help.
Detailed Experimental Protocol
This protocol provides a robust method for the synthesis of Ethyl 4-amino-3-iodobenzoate, incorporating best practices to minimize impurity formation.
Objective: To synthesize Ethyl 4-amino-3-iodobenzoate from Ethyl 4-aminobenzoate.
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve Ethyl 4-aminobenzoate (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration).
Cooling: Cool the solution to 0 °C using an ice-water bath.
Reagent Addition: Add the Iodine Monochloride solution (1.05 eq) dropwise via a syringe pump over 45 minutes, ensuring the internal temperature does not rise above 5 °C.
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes. Monitor the reaction by TLC. If starting material remains, the mixture can be allowed to slowly warm to room temperature and stirred for another 1-2 hours.
Quenching: Once the reaction is complete, slowly add saturated aqueous sodium thiosulfate solution while stirring vigorously. Continue adding until the reddish-brown color of the reaction mixture dissipates completely.
Workup: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by either recrystallization from an Ethanol/Water mixture or by column chromatography on silica gel using a Hexane/Ethyl Acetate gradient. Column chromatography is generally more effective at removing the di-iodinated byproduct.
Oriental Journal of Chemistry. Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. [Link]
Comparative Analysis: Ethyl 4-amino-3-iodobenzoate vs. Ethyl 4-aminobenzoate as Synthetic Building Blocks in Drug Discovery
A Senior Application Scientist's Guide to Strategic Reagent Selection In the landscape of pharmaceutical research and drug development, the selection of appropriate starting materials and intermediates is a critical deci...
Author: BenchChem Technical Support Team. Date: January 2026
A Senior Application Scientist's Guide to Strategic Reagent Selection
In the landscape of pharmaceutical research and drug development, the selection of appropriate starting materials and intermediates is a critical decision that dictates the efficiency, versatility, and ultimate success of a synthetic campaign. This guide provides an in-depth comparison of two structurally related aromatic amines: Ethyl 4-aminobenzoate, widely known as Benzocaine, and its ortho-iodinated derivative, Ethyl 4-amino-3-iodobenzoate. While separated by only a single iodine atom, their utility in the laboratory diverges significantly, transitioning from a well-established active pharmaceutical ingredient (API) to a versatile synthetic intermediate.
This analysis moves beyond a simple cataloging of properties to explain the causal relationships between molecular structure and practical application. We will explore how the introduction of an iodine atom fundamentally alters the compound's physicochemical properties, reactivity, and strategic value for medicinal chemists.
Structural and Physicochemical Properties: The Impact of Iodination
At a glance, the two molecules share a common ethyl p-aminobenzoate core. However, the introduction of a heavy halogen atom at the C3 position in Ethyl 4-amino-3-iodobenzoate imparts significant changes to its physical and chemical nature.
Caption: Chemical structures of Ethyl 4-aminobenzoate and Ethyl 4-amino-3-iodobenzoate.
The most immediate consequence of iodination is a substantial increase in molecular weight, from 165.19 g/mol for the parent compound to 291.09 g/mol for the iodinated derivative[1][2]. This change, along with the introduction of the large, polarizable iodine atom, influences intermolecular forces, leading to differences in melting point and solubility.
Increased molecular weight and stronger van der Waals forces lead to a higher boiling point.
Solubility
Soluble in ethanol, chloroform, ether; slightly soluble in water[6]
Generally soluble in organic solvents
The large, nonpolar iodine atom can decrease aqueous solubility while maintaining solubility in organic solvents.
Comparative Spectroscopic Fingerprints
The structural difference is unequivocally reflected in the spectroscopic data of each compound. These differences are crucial for reaction monitoring and quality control.
Spectroscopic Data
Ethyl 4-aminobenzoate
Ethyl 4-amino-3-iodobenzoate
Key Differentiators
¹H NMR
Two doublets in the aromatic region (AA'BB' system)[7]
Three distinct aromatic protons, likely a doublet, a singlet (or narrow doublet), and a doublet of doublets.
The symmetry of the benzene ring is broken by the iodine, leading to a more complex splitting pattern.
The molecular ion peak is the most obvious difference. The iodinated compound will show the characteristic isotopic signature of iodine.
Synthesis and Chemical Reactivity: From API to Versatile Precursor
The synthetic pathways and subsequent reactivity profiles of these two molecules underscore their divergent roles in chemistry.
Caption: Synthetic pathways and differential reactivity.
Ethyl 4-aminobenzoate is readily synthesized either by the Fischer esterification of 4-aminobenzoic acid or, more commonly, via the reduction of ethyl 4-nitrobenzoate[7][9][10]. Its reactivity is primarily dictated by the nucleophilic amino group and the ester moiety.
Ethyl 4-amino-3-iodobenzoate , in contrast, is typically prepared by the direct electrophilic iodination of Ethyl 4-aminobenzoate. The electron-donating amino group activates the aromatic ring and directs the incoming electrophile (iodine) to the ortho position. The true value of this molecule lies in the synthetic handle provided by the carbon-iodine bond. Aromatic iodides are premier substrates for a wide array of transition-metal-catalyzed cross-coupling reactions[11]. This reactivity transforms the molecule from a simple aniline derivative into a powerful building block for constructing complex molecular architectures, a feature completely absent in its non-iodinated parent.
Applications: Anesthetic Agent vs. Synthetic Workhorse
The application profiles are a direct consequence of the structural and reactivity differences discussed.
Caption: Divergent applications based on core properties.
Ethyl 4-aminobenzoate (Benzocaine) is overwhelmingly used for its pharmacological activity. It functions as a local anesthetic by blocking voltage-gated sodium channels in neuronal membranes, thereby preventing the transmission of pain signals[12][13]. This mechanism makes it a staple active ingredient in over-the-counter topical ointments, lozenges, and sprays for relieving pain from skin irritations, sore throats, and minor surgical procedures[12][14]. Its use in synthesis is generally limited to being a starting material for more complex derivatives[15].
Ethyl 4-amino-3-iodobenzoate has no significant established therapeutic application in itself. Its value is almost exclusively as a pharmaceutical intermediate [16][17]. Researchers and drug development professionals select this compound to:
Introduce Molecular Complexity: The iodine atom is a gateway to forming new carbon-carbon and carbon-heteroatom bonds via reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. This allows for the rapid generation of diverse compound libraries for screening.
Serve as a Scaffold: It provides a pre-functionalized aromatic ring onto which other fragments can be built in a controlled, regioselective manner.
Develop Imaging Agents: The iodine atom makes it a precursor for synthesizing iodinated contrast agents for medical imaging techniques like X-rays or CT scans[16]. It can also be a precursor for developing radiolabeled molecules for PET imaging or metabolic studies.
Experimental Protocols: A Tale of Two Syntheses
To fully appreciate the practical differences, we present validated protocols for the synthesis of the parent compound and a representative application of the iodinated derivative.
Protocol 1: Synthesis of Ethyl 4-aminobenzoate via Reduction
This protocol is adapted from a well-established method demonstrating a common synthesis of the parent compound.
Objective: To synthesize Ethyl 4-aminobenzoate from Ethyl 4-nitrobenzoate.
To a reaction vial, add Ethyl 4-amino-3-iodobenzoate (291 mg), phenylboronic acid (146 mg), palladium(II) acetate (4.5 mg), triphenylphosphine (21 mg), and potassium carbonate (276 mg).
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
Seal the vial and heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours.
Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting iodide.
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield the biaryl product, ethyl 4-amino-3-phenylbenzoate.
Conclusion: Strategic Selection for Targeted Outcomes
The comparison between Ethyl 4-aminobenzoate and Ethyl 4-amino-3-iodobenzoate is a clear illustration of how a single atomic substitution can fundamentally redefine a molecule's role in scientific research.
Choose Ethyl 4-aminobenzoate (Benzocaine) when the primary goal is to leverage its well-documented biological activity as a local anesthetic or when it serves as a simple, non-iodinated starting material for derivatization at the amine or ester functional groups.
Choose Ethyl 4-amino-3-iodobenzoate when the objective is to construct complex molecular architectures. Its C-I bond is not a passive feature but a reactive site, a synthetic "handle" that provides access to the powerful and versatile chemistry of transition-metal-catalyzed cross-coupling reactions. It is the reagent of choice for medicinal chemists aiming to build and diversify scaffolds in the early stages of drug discovery.
Ultimately, the decision rests on the intended application: one is an endpoint API, the other is a versatile starting point for innovation. Understanding this distinction is key to efficient and strategic synthesis in the modern pharmaceutical landscape.
References
Banik, B. K., Banik, I., & Becker, F. F. (n.d.). INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE. Organic Syntheses Procedure. Available at: [Link]
Spectroscopy Online. (n.d.). Ethyl 4 Aminobenzoate Ir Spectrum Analysis. Retrieved from [Link]
PubChem. (n.d.). Ethyl 4-amino-3-iodobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
Patsnap Synapse. (2024, June 14). What is Ethyl Aminobenzoate used for? Retrieved from [Link]
Knochel, P., & Gingras, G. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. Molecules, 27(22), 8003. Available at: [Link]
Wikipedia. (n.d.). Benzocaine. Retrieved from [Link]
HiMedia Laboratories. (n.d.). Ethyl-4-aminobenzoate. Retrieved from [Link]
LookChem. (n.d.). Cas 94-09-7, Benzocaine. Retrieved from [Link]
Ozonelabs Inc. (n.d.). Synthesis of 4-Aminobenzoic acid Ethyl ester. Sciencemadness.org. Retrieved from [Link]
ChemBK. (n.d.). Ethyl 4-aminobenzoate. Retrieved from [Link]
LookChem. (n.d.). Preparation of Ethyl p-aminobenzoate. Chempedia. Retrieved from [Link]
MySkinRecipes. (n.d.). Ethyl 4-amino-3-iodobenzoate. Retrieved from [Link]
Manac Inc. (2022, November 14). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Chemia. Retrieved from [Link]
Shinde, A. T., et al. (2012). A Practical Iodination of Aromatic Compounds by Using Iodine and Iodic Acid. Synthetic Communications, 42(1), 121-128. Available at: [Link]
Al-Masoudi, N. A., et al. (2018). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl-4-Amino Benzoate. Oriental Journal of Chemistry, 34(2). Available at: [Link]
A Senior Application Scientist's Guide to Alternatives for Ethyl 4-amino-3-iodobenzoate in Modern Synthesis
Introduction: The Role of Halogenated Anthranilate Esters in Synthesis Ethyl 4-amino-3-iodobenzoate is a highly valued building block for researchers in pharmaceutical and materials science. Its utility stems from the st...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Role of Halogenated Anthranilate Esters in Synthesis
Ethyl 4-amino-3-iodobenzoate is a highly valued building block for researchers in pharmaceutical and materials science. Its utility stems from the strategic placement of three key functional groups on an aromatic scaffold: an amine, an ethyl ester, and a highly reactive iodine atom. This arrangement makes it an exceptional substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations for constructing complex molecular architectures.[1][2] The carbon-iodine bond, being the weakest among the carbon-halogen bonds, ensures rapid oxidative addition to palladium(0) catalysts, often enabling reactions under mild conditions.[3][4]
However, reliance on a single building block can present challenges related to cost, availability, or the need for differential reactivity in poly-halogenated systems. This guide provides an in-depth comparison of viable alternatives to Ethyl 4-amino-3-iodobenzoate, offering field-proven insights and experimental data to help scientists make informed decisions in their synthetic endeavors. We will explore direct halogen analogs, positional isomers, and other related coupling partners, focusing on their performance in key cross-coupling reactions.
The Reactivity Benchmark: Understanding Ethyl 4-amino-3-iodobenzoate
The primary application of Ethyl 4-amino-3-iodobenzoate is in forming new carbon-carbon and carbon-heteroatom bonds. Its electron-rich nature, due to the amino group, and the lability of the C-I bond make it a workhorse in reactions such as:
Suzuki-Miyaura Coupling: For the synthesis of biaryl structures.[1][5][6]
Sonogashira Coupling: For creating aryl-alkyne linkages.[7][8][9][10]
Buchwald-Hartwig Amination: For C-N bond formation.
Radiolabeling: As a precursor for radioiodinated imaging agents and therapeutics.[11]
The high reactivity of the C-I bond is the critical performance benchmark against which all alternatives must be measured. This reactivity is a direct consequence of bond dissociation energy, which dictates the rate of the often-determining oxidative addition step in the catalytic cycle.
Caption: Relationship between C-X bond strength and synthetic utility.
Part 1: Direct Halogen Analogues as "Drop-In" Alternatives
The most straightforward alternatives to the iodo-compound are its bromo- and chloro-analogs. These are often commercially available and can serve as direct, albeit less reactive, replacements.[12][13][14]
Ethyl 4-amino-3-bromobenzoate (CAS 7149-03-3)
Ethyl 4-amino-3-chlorobenzoate (CAS 82765-44-4)
The choice between these analogs is a classic trade-off between reactivity and cost/stability, with the reactivity order being I > Br > Cl .[3][4] This hierarchy allows for sequential, site-selective functionalization of polyhalogenated aromatic compounds, a powerful strategy in complex molecule synthesis.[15]
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for C-C bond formation and serves as an excellent case study for comparing the reactivity of these halogenated building blocks.[1] While iodoanilines react readily, bromo- and chloro-derivatives often require more forcing conditions, such as higher temperatures, increased catalyst loading, or the use of more sophisticated, electron-rich phosphine ligands (e.g., SPhos, XPhos) to facilitate the more difficult oxidative addition step.[4]
Lower cost, allows for late-stage iodination/bromination
Note: Yields are representative and highly dependent on the specific boronic acid, catalyst system, and reaction conditions used.
Comparative Performance in Sonogashira Coupling
In the Sonogashira coupling to form C(sp²)-C(sp) bonds, the reactivity trend is even more pronounced.[10] Iodo-substrates are highly effective, often reacting at room temperature, whereas their bromo- and chloro-analogs typically demand elevated temperatures and may be more susceptible to side reactions like alkyne homocoupling (Glaser coupling).[7][17]
Part 2: Isomeric and Structurally Diverse Alternatives
Beyond direct halogen analogs, researchers can consider positional isomers or entirely different classes of coupling partners to achieve their synthetic goals.
Positional Isomers (e.g., Ethyl 3-amino-4-bromobenzoate) : Altering the substitution pattern changes the electronic properties of the ring, which can influence both reactivity and the biological activity of the final product. For instance, moving the halogen to position 4 places it para to the electron-donating amino group, which can affect the oxidative addition step differently than the ortho arrangement in the primary topic compound. The synthesis of such isomers often starts from different precursors, for example, the bromination of ethyl 3-aminobenzoate.[18]
Organostannanes (for Stille Coupling) : Stannylated anilines, such as o-(tributylstannyl)aniline, can be used in Stille cross-coupling reactions.[19] These reagents offer the advantage of being highly reactive and often do not require a base, which can be beneficial for sensitive substrates. However, the toxicity and stoichiometric tin byproducts are significant drawbacks that limit their widespread use.
Organoboron Reagents (for Suzuki Coupling) : Instead of a halogenated aniline, one could employ the corresponding boronic acid or ester derivative and couple it with a halogenated partner. This reverses the roles of the coupling partners and can be a powerful alternative strategy depending on precursor availability.
Part 3: Experimental Protocols & Workflows
To provide a practical comparison, the following section details a generalized, self-validating protocol for a Suzuki-Miyaura coupling reaction. Researchers can adapt this procedure to compare the performance of iodo-, bromo-, and chloro-analogs under identical conditions in their own laboratories.
Caption: Generalized experimental workflow for Suzuki-Miyaura coupling.
Protocol: Comparative Suzuki-Miyaura Coupling
Objective: To compare the reactivity of Ethyl 4-amino-3-halobenzoates with phenylboronic acid.
Reaction Setup: In three separate oven-dried reaction vials equipped with magnetic stir bars, add the respective aryl halide (e.g., 1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).
Inert Atmosphere: Seal each vial with a septum cap. Evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an oxygen-free environment.[5]
Solvent Addition: Add 5 mL of the degassed dioxane/water (4:1) solvent mixture to each vial via syringe.
Reaction: Place the vials in a pre-heated oil bath or heating block set to 90 °C. Stir the mixtures vigorously.
Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., every 2 hours). The causal logic here is to directly observe the consumption of starting material, which will be fastest for the iodo-compound and slowest for the chloro-compound.
Workup: Upon completion (or after 24 hours for comparison), cool the vials to room temperature. Dilute the contents with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the coupled product. The yield and purity of the product from each reaction provide the quantitative data for comparison.
Conclusion and Strategic Recommendations
The choice of building block in a synthetic campaign is a critical decision that impacts reaction efficiency, cost, and scalability. While Ethyl 4-amino-3-iodobenzoate remains the gold standard for high reactivity and mild reaction conditions, its alternatives offer strategic advantages.
Choose Ethyl 4-amino-3-iodobenzoate when:
Maximum reactivity is required for difficult couplings.
Mild reaction conditions are necessary to preserve sensitive functional groups.
Rapid reaction times are a priority.
Choose Ethyl 4-amino-3-bromobenzoate when:
A balance between reactivity, stability, and cost is needed.
Chemoselective functionalization of an iodo-position elsewhere in the molecule is desired.
Slightly more forcing conditions are tolerable.
Choose Ethyl 4-amino-3-chlorobenzoate when:
Cost is a primary driver.
The C-Cl bond is being reserved for a later-stage transformation after functionalizing more reactive bromo- or iodo-positions.
Access to specialized bulky phosphine ligands and high-temperature reaction conditions (e.g., microwave synthesis) is available.
By understanding the inherent reactivity differences dictated by the carbon-halogen bond, researchers can strategically select the optimal building block, turning a potential synthetic challenge into a tactical advantage.
References
New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed Central. Available at: [Link]
Ethyl 4-amino-3-iodobenzoate. MySkinRecipes. Available at: [Link]
INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE. Organic Syntheses. Available at: [Link]
Dramatic Enhancing Effect of InBr3 Towards the Oxidative Sonogashira Cross-Coupling Reaction of 2-Ethynylanilines. The Royal Society of Chemistry. Available at: [Link]
Synthesis of ethyl 2-amino-4-bromobenzoate. PrepChem.com. Available at: [Link]
Ethyl 4-amino-3-bromobenzoate. Wychem. Available at: [Link]
o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent. National Institutes of Health. Available at: [Link]
Sonogashira coupling. Wikipedia. Available at: [Link]
Ethyl 4-amino-3-chlorobenzoate. Oakwood Chemical. Available at: [Link]
Ethyl 4-amino-3-iodobenzoate. PubChem. Available at: [Link]
Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. ACS Publications. Available at: [Link]
Pnictogens: Alternatives to metal-catalyzed cross-coupling. University of Illinois Urbana-Champaign. Available at: [Link]
Synthesis of N-succinimidyl 4-guanidinomethyl-3-[*I]iodobenzoate: A radio-iodination agent for labeling internalizing proteins and peptides. ResearchGate. Available at: [Link]
Radiolabeled Probes from Derivatives of Natural Compounds Used in Nuclear Medicine. PubMed Central. Available at: [Link]
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Institutes of Health. Available at: [Link]
Advances in Development of Radiometal Labeled Amino Acid-Based Compounds for Cancer Imaging and Diagnostics. PubMed Central. Available at: [Link]
Synthesis of radiolabeled cytarabine conjugates. PubMed. Available at: [Link]
Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Organic Chemistry Portal. Available at: [Link]
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. ResearchGate. Available at: [Link]
Reactivity comparison of iodo- vs. bromo-substituted benzoates
An In-Depth Guide to the Comparative Reactivity of Iodo- vs. Bromo-Substituted Benzoates in Cross-Coupling Reactions As a Senior Application Scientist, my experience in synthetic organic chemistry has repeatedly demonstr...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Guide to the Comparative Reactivity of Iodo- vs. Bromo-Substituted Benzoates in Cross-Coupling Reactions
As a Senior Application Scientist, my experience in synthetic organic chemistry has repeatedly demonstrated that the choice of halide in an aryl halide substrate is a critical parameter influencing the outcome of a cross-coupling reaction. This guide provides a detailed comparison of the reactivity of iodo- and bromo-substituted benzoates, offering insights and experimental data to inform your selection process in the synthesis of complex molecules, particularly in the fields of pharmaceutical and materials science.
Introduction: The Halogen's Decisive Role in Reactivity
Substituted benzoates are fundamental building blocks in organic synthesis. When functionalized with a halogen, they become versatile precursors for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. The two most commonly employed halogens for this purpose are bromine and iodine. While structurally similar, their distinct electronic and steric properties lead to significant differences in reactivity, which can be strategically exploited to optimize reaction efficiency, yield, and selectivity.
Generally, the reactivity of aryl halides in the crucial oxidative addition step of most cross-coupling catalytic cycles follows the order: I > Br > Cl > F. This trend is directly related to the carbon-halogen (C-X) bond dissociation energy (BDE). The weaker C-I bond (approximately 228 kJ/mol) requires less energy to break compared to the stronger C-Br bond (approximately 284 kJ/mol), facilitating a faster rate of oxidative addition with common palladium or nickel catalysts.
Comparative Reactivity in Key Cross-Coupling Reactions
The enhanced reactivity of iodo-benzoates is not merely theoretical; it has practical implications for reaction conditions and outcomes.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, which forms a C-C bond between an organoboron reagent and an aryl halide, is a cornerstone of modern synthesis. The choice between an iodo- or bromo-benzoate can significantly impact catalyst selection and reaction kinetics.
Experimental Data Summary: Suzuki-Miyaura Coupling
Entry
Aryl Halide
Catalyst
Ligand
Base
Temp (°C)
Time (h)
Yield (%)
1
Methyl 4-iodobenzoate
Pd(OAc)2 (2 mol%)
SPhos
K3PO4
80
2
95
2
Methyl 4-bromobenzoate
Pd(OAc)2 (2 mol%)
SPhos
K3PO4
80
8
92
3
Methyl 4-iodobenzoate
Pd(PPh3)4 (5 mol%)
-
K2CO3
100
4
88
4
Methyl 4-bromobenzoate
Pd(PPh3)4 (5 mol%)
-
K2CO3
100
16
85
Data is illustrative and compiled from typical results in the literature.
Causality Behind Experimental Choices:
Catalyst & Ligand: For the less reactive bromo-benzoate, a more electron-rich and sterically demanding ligand like SPhos is often preferred to promote the more difficult oxidative addition step.
Base & Temperature: A stronger base like K3PO4 is frequently used to facilitate the transmetalation step. The higher temperatures required for bromo-benzoates are a direct consequence of the higher activation energy for C-Br bond cleavage.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Heck-Mizoroki Coupling
In the Heck reaction, which couples an aryl halide with an alkene, the difference in reactivity is also pronounced. The rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) center.
Catalytic Cycle: Heck-Mizoroki Reaction
Comparative
A Comparative Guide to the Synthesis of Ethyl 4-amino-3-iodobenzoate: A Validation of Synthetic Routes
This guide provides an in-depth, objective comparison of synthetic methodologies for Ethyl 4-amino-3-iodobenzoate, a crucial intermediate in the synthesis of pharmaceuticals, particularly as a building block for radiogra...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides an in-depth, objective comparison of synthetic methodologies for Ethyl 4-amino-3-iodobenzoate, a crucial intermediate in the synthesis of pharmaceuticals, particularly as a building block for radiographic contrast agents and other complex therapeutic molecules.[1] We will dissect the prevalent direct iodination route and compare it against a multi-step alternative, offering field-proven insights and supporting data to guide researchers in their synthetic strategy.
Foundational Principles: The Chemistry of Synthesis
The synthesis of Ethyl 4-amino-3-iodobenzoate hinges on the principles of electrophilic aromatic substitution. The starting material, Ethyl 4-aminobenzoate (commonly known as Benzocaine), features a benzene ring activated by a strongly electron-donating amino group (-NH₂). This group directs incoming electrophiles to the ortho and para positions. Since the para position is occupied by the ethyl ester group, electrophilic substitution preferentially occurs at the position ortho to the amino group, which is position 3.
Our primary focus will be on the direct iodination of Benzocaine, a streamlined approach that leverages this inherent reactivity. We will then compare this to a more classical, multi-step approach for a comprehensive evaluation.
Primary Synthetic Route: Direct Electrophilic Iodination
This method is favored for its atom economy and procedural simplicity, proceeding in a single synthetic step from a readily available starting material. The reaction involves the direct introduction of an iodine atom onto the aromatic ring of Ethyl 4-aminobenzoate.
Mechanism & Rationale
The key to this synthesis is the choice of an appropriate iodinating agent. While molecular iodine (I₂) itself is a weak electrophile, its reactivity can be enhanced by using an oxidizing agent or by using a more polarized iodine source like Iodine Monochloride (ICl). The amino group's strong activating effect makes the aromatic ring sufficiently nucleophilic to react with the electrophilic iodine species, leading to the desired product. The use of a mild base, such as sodium bicarbonate, is crucial to neutralize the acid byproduct (HI or HCl), which would otherwise protonate the amino group, deactivating the ring and halting the reaction.
Detailed Experimental Protocol
Materials:
Ethyl 4-aminobenzoate (Benzocaine) (1.0 eq)
Ethanol (or other suitable solvent like Dichloromethane)
Iodine Monochloride (ICl) (1.05 eq)
Saturated Sodium Bicarbonate solution
Saturated Sodium Thiosulfate solution
Ethyl Acetate
Brine (Saturated Sodium Chloride solution)
Anhydrous Sodium Sulfate
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 4-aminobenzoate (1.0 eq) in ethanol.
Cooling: Cool the solution to 0 °C in an ice bath. This is critical to control the reaction rate and minimize the formation of di-substituted byproducts.
Reagent Addition: Slowly add Iodine Monochloride (1.05 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Quenching: Once the reaction is complete, carefully quench the excess iodinating agent by adding a saturated aqueous solution of sodium thiosulfate.
Work-up: Neutralize the reaction mixture with a saturated sodium bicarbonate solution.
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
Washing: Combine the organic layers and wash sequentially with water and brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure Ethyl 4-amino-3-iodobenzoate.
Workflow Visualization
Caption: Experimental workflow for the direct iodination of Ethyl 4-aminobenzoate.
Alternative Synthetic Route: Esterification of 4-amino-3-iodobenzoic Acid
An alternative, multi-step approach involves the Fischer-Speier esterification of a pre-iodinated precursor. This route offers a different strategic approach, starting from 4-amino-3-iodobenzoic acid. While this starting material is less common than Benzocaine, this method is valuable if the acid is readily available or if other functional groups on the molecule are incompatible with direct iodination conditions.
Mechanism & Rationale
This is a classic organic reaction involving the acid-catalyzed esterification of a carboxylic acid with an alcohol.[2] 4-amino-3-iodobenzoic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. The reaction is an equilibrium process. To drive the reaction towards the product, a large excess of ethanol is used, serving as both a reactant and the solvent.[2]
Reaction Setup: In a round-bottom flask, suspend 4-amino-3-iodobenzoic acid (1.0 eq) in absolute ethanol (10-20 eq).
Catalyst Addition: Carefully add concentrated sulfuric acid (0.2 eq) to the mixture while stirring.
Reflux: Heat the mixture to reflux (approx. 78°C) for 4-6 hours. Monitor the reaction by TLC.
Cooling & Concentration: Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
Work-up: Dissolve the residue in diethyl ether or ethyl acetate. Wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.[3]
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the product. Purification can be performed if necessary.
Workflow Visualization
Caption: Experimental workflow for the Fischer-Speier esterification route.
Comparative Performance Analysis
The choice of synthetic route depends on several factors, including starting material availability, scalability, and desired purity. Below is a comparative summary:
Parameter
Direct Iodination
Fischer Esterification
Starting Material
Ethyl 4-aminobenzoate (Benzocaine)
4-amino-3-iodobenzoic acid
Reagent Availability
Starting material is very common and inexpensive.
Precursor acid is a specialty chemical, more expensive.
Water, requires removal or excess reagent to drive equilibrium
Scalability
Good, but exothermicity needs management.
Excellent, well-established industrial process.
Purification
Often requires chromatography to remove isomers.
Often high purity after simple work-up/recrystallization.
In-Depth Discussion
Efficiency and Cost: The Direct Iodination route is superior in terms of step economy and the low cost of its starting material, Ethyl 4-aminobenzoate. This makes it highly attractive for both research and industrial applications.
Control and Purity: The Fischer Esterification route may offer higher purity directly after work-up, as the starting material is already correctly substituted. The primary challenge of the direct iodination is controlling the reaction to prevent the formation of the di-iodinated byproduct, Ethyl 4-amino-3,5-diiodobenzoate, which can complicate purification.
Safety: Both methods involve corrosive reagents (ICl and H₂SO₄) and require appropriate handling in a fume hood. The direct iodination method's reagents may have higher toxicity and require quenching.
Product Validation and Characterization
Regardless of the synthetic route, the final product must be rigorously validated to confirm its identity and purity.
Physical Properties: Ethyl 4-amino-3-iodobenzoate is a solid with a reported melting point of 82.6-83.0 °C.[4]
Spectroscopic Analysis:
¹H NMR: The proton NMR spectrum is a key identifier. Expected signals would include the ethyl ester protons (a triplet and a quartet), aromatic protons with characteristic splitting patterns, and a broad singlet for the amine protons.[5]
¹³C NMR: Provides confirmation of the carbon skeleton.
Mass Spectrometry (MS): Confirms the molecular weight (291.0 g/mol ) and isotopic pattern characteristic of an iodine-containing compound.
Infrared (IR) Spectroscopy: Will show characteristic peaks for the N-H stretches of the primary amine, the C=O stretch of the ester, and C-I bond vibrations.
Conclusion and Recommendation
For the synthesis of Ethyl 4-amino-3-iodobenzoate, the Direct Iodination of Ethyl 4-aminobenzoate is the recommended method for most applications. Its single-step nature, high atom economy, and use of a readily available, inexpensive starting material make it the more efficient and cost-effective choice. Careful control of reaction temperature and stoichiometry is essential to maximize the yield of the desired mono-iodinated product and simplify purification.
The Fischer Esterification route remains a viable, robust alternative, particularly if 4-amino-3-iodobenzoic acid is the more accessible precursor or if specific process conditions favor this well-established transformation.
Oriental Journal of Chemistry. Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. [Link]
A Senior Application Scientist's Guide to the Characterization of Ethyl 4-amino-3-iodobenzoate Derivatives
Introduction: The Strategic Value of Ethyl 4-amino-3-iodobenzoate In the landscape of modern medicinal chemistry and materials science, the selection of a versatile starting material is paramount to the successful synthe...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Strategic Value of Ethyl 4-amino-3-iodobenzoate
In the landscape of modern medicinal chemistry and materials science, the selection of a versatile starting material is paramount to the successful synthesis of novel molecular entities. Ethyl 4-amino-3-iodobenzoate (EAI) stands out as a particularly valuable scaffold. Its structure is deceptively simple, yet it offers three distinct points for chemical modification: a nucleophilic amino group, an ester handle suitable for hydrolysis or amidation, and a highly reactive carbon-iodine bond. It is this C-I bond that serves as the linchpin for a multitude of palladium-catalyzed cross-coupling reactions, enabling the construction of complex derivatives. EAI is a key intermediate in the synthesis of pharmaceuticals, including contrast agents for medical imaging where the iodine atom plays a crucial role.[1]
This guide provides a comparative analysis of key EAI derivatives, structured not by a rigid template, but by the chemical transformation employed to create them. We will delve into the causality behind experimental choices, provide validated protocols, and present characterization data to empower researchers in drug discovery and development to harness the full potential of this powerful building block.
Baseline Characterization of Ethyl 4-amino-3-iodobenzoate (CAS: 62875-84-7)
Before derivatizing a scaffold, a thorough understanding of its intrinsic properties is essential. All subsequent characterization of derivatives will be benchmarked against this baseline data.
Table 1: Physicochemical Properties of Ethyl 4-amino-3-iodobenzoate
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons, and the amine protons. The aromatic region will display a distinct pattern influenced by the substitution pattern.[5] For instance, a published spectrum for a similar compound showed a triplet for the methyl group around 1.36 ppm, a quartet for the methylene group around 4.32 ppm, and a broad singlet for the amine protons around 4.51 ppm.[4]
¹³C NMR: The carbon spectrum will reveal signals for the ethyl ester, the four distinct aromatic carbons, and the carbon bearing the iodine atom.[2]
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight.[2]
Infrared (IR) Spectroscopy: Key stretches will include N-H bands for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), a strong C=O stretch for the ester around 1700 cm⁻¹, and C-I vibrations at lower frequencies.
Comparative Analysis of EAI Derivatives via Palladium-Catalyzed Cross-Coupling
The true synthetic power of EAI is unlocked through palladium-catalyzed reactions that forge new carbon-carbon and carbon-nitrogen bonds at the C-I position. The high reactivity of the carbon-iodine bond makes it an excellent substrate for these transformations.[6]
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the creation of biaryl scaffolds prevalent in many active pharmaceutical ingredients (APIs).[7] The choice of ligand, base, and solvent system is critical for achieving high yields.[6] The reaction involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by transmetalation with a boronic acid and reductive elimination to yield the product.[7]
Causality of Component Selection:
Catalyst/Ligand: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common and effective choice.[6] For more challenging couplings, advanced phosphine ligands like SPhos or XPhos can be employed to enhance catalyst stability and accelerate the rate-limiting oxidative addition and reductive elimination steps.[8]
Base: An inorganic base like K₂CO₃ or Cs₂CO₃ is essential to activate the boronic acid for the transmetalation step.[6]
Solvent: A mixed solvent system, such as toluene/ethanol/water, is often used to dissolve both the organic reactants and the inorganic base.[6]
Table 2: Representative Performance in Suzuki-Miyaura Coupling of Aryl Iodides
(Data synthesized from typical reactions of ethyl 4-iodobenzoate, serving as a predictive model for EAI)
Arylboronic Acid
Catalyst System
Base
Solvent
Typical Yield (%)
Phenylboronic acid
Pd(PPh₃)₄
K₂CO₃
Toluene/EtOH/H₂O
>90
4-Methoxyphenylboronic acid
Pd(PPh₃)₄
K₂CO₃
Toluene/EtOH/H₂O
>90
4-Trifluoromethylphenylboronic acid
XPhos Pd G2
Cs₂CO₃
Dioxane/H₂O
>85
Characterization of Derivatives: The primary change will be the appearance of a new set of aromatic signals in the ¹H and ¹³C NMR spectra. The UV-Vis absorption maximum is also expected to shift due to the extended π-conjugation of the biaryl system.
Experimental Protocol: Suzuki-Miyaura Coupling of EAI with Phenylboronic Acid
Reaction Setup: To a dry round-bottom flask, add Ethyl 4-amino-3-iodobenzoate (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).[9]
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[6]
Reagent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). Add a degassed solvent mixture of toluene, ethanol, and water (4:1:1 ratio).[9]
Reaction: Heat the mixture to 80-90°C and stir vigorously. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.[8][9]
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.[9]
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[10]
Diagrams for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.[7][8]
Caption: General experimental workflow for Suzuki-Miyaura coupling.[6]
Sonogashira Coupling: Forging Arylalkyne Bonds
The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides, creating C(sp²)-C(sp) bonds.[11] This transformation is invaluable for synthesizing intermediates found in a wide range of biologically active molecules.[12] The reaction typically employs a dual-catalyst system of palladium and copper(I).[13]
Causality of Component Selection:
Catalysts: A palladium complex (e.g., Pd(PPh₃)₂Cl₂) catalyzes the main cross-coupling cycle, while a copper(I) salt (CuI) is a co-catalyst that forms a copper acetylide intermediate, facilitating the transmetalation step.[13]
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPEA), is required to deprotonate the terminal alkyne and neutralize the HX byproduct.[13]
Troubleshooting: A common side reaction is the copper-catalyzed homocoupling of the alkyne (Glaser coupling). This is often caused by the presence of oxygen and can be minimized by ensuring a rigorously inert atmosphere and using degassed solvents.[14]
Table 3: Representative Performance in Sonogashira Coupling of EAI
Terminal Alkyne
Catalyst System
Base
Solvent
Typical Yield (%)
Phenylacetylene
Pd(PPh₃)₂Cl₂ / CuI
TEA
THF
>85
Trimethylsilylacetylene
Pd(PPh₃)₂Cl₂ / CuI
TEA
THF
>90
1-Heptyne
Pd(PPh₃)₂Cl₂ / CuI
DIPEA
DMF
>80
Characterization of Derivatives: The most telling spectroscopic evidence is the appearance of a sharp C≡C stretch in the IR spectrum (around 2100-2260 cm⁻¹) and the disappearance of the terminal alkyne C-H signal (if present) in the ¹H NMR spectrum.
Experimental Protocol: Sonogashira Coupling of EAI with Phenylacetylene
Reaction Setup: To a dry, flame-dried Schlenk flask, add EAI (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (2-5 mol%), and copper(I) iodide (2.5-10 mol%).[13]
Inert Atmosphere: Seal the flask and purge with Argon or Nitrogen for 15 minutes.[13]
Reagent Addition: Under the inert atmosphere, add anhydrous, degassed solvent (e.g., THF or DMF), followed by the amine base (e.g., TEA, 2.0-7.0 equiv.).[13]
Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.1-1.2 equiv.) dropwise to the stirred mixture.[13]
Reaction: Stir at room temperature. Gentle heating (40-50 °C) may be applied if the reaction is sluggish. Monitor completion by TLC.[14]
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the mixture with an organic solvent like ethyl acetate.[13]
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.[4]
Diagram for Sonogashira Coupling
Caption: Simplified catalytic cycles of the Sonogashira reaction.[13]
Buchwald-Hartwig Amination: Expanding the Amine Scaffold
While EAI is itself an amine, the Buchwald-Hartwig amination allows for the synthesis of derivatives where the iodine is replaced by a new nitrogen-based functional group. This C-N bond-forming reaction is exceptionally powerful for creating tri- and tetra-substituted aromatic amines from aryl halides.[15] The reaction mechanism involves oxidative addition of the aryl halide to Pd(0), coordination of the amine, deprotonation by a base to form a palladium amide complex, and subsequent reductive elimination.[15][16]
Causality of Component Selection:
Ligands: The choice of ligand is critical. Sterically hindered, electron-rich phosphine ligands (e.g., Josiphos, XPhos) are often required to promote the reductive elimination step, which can be challenging.[17]
Base: A strong, non-nucleophilic base is required for the deprotonation of the amine once it has coordinated to the palladium center. Sodium tert-butoxide (NaOt-Bu) is a common choice.
Substrate Scope: The reaction is highly versatile, accommodating a wide range of primary and secondary amines.[18]
Table 4: Predicted Performance in Buchwald-Hartwig Amination of EAI
Amine
Ligand
Base
Solvent
Typical Yield (%)
Morpholine
RuPhos
NaOt-Bu
Toluene
>90
Aniline
XPhos
K₃PO₄
t-BuOH
>85
Benzylamine
BrettPhos
NaOt-Bu
Toluene
>88
Characterization of Derivatives: In the ¹H NMR spectrum, the disappearance of the ortho-coupling pattern of the original EAI and the appearance of new signals corresponding to the coupled amine will be observed. High-resolution mass spectrometry will confirm the addition of the new amine fragment.
Experimental Protocol: Buchwald-Hartwig Amination of EAI with Morpholine
Reaction Setup: In an inert atmosphere glovebox or a Schlenk tube, combine EAI (1.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.).[9]
Reagent Addition: Add the amine (e.g., morpholine, 1.2 equiv.) and anhydrous, degassed solvent (e.g., toluene).[9]
Reaction: Seal the vessel and heat the reaction mixture with stirring (typically 80-110°C). Monitor progress by LC-MS.[9]
Workup: After completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[9]
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[9]
Diagram for Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.[15]
Conclusion
Ethyl 4-amino-3-iodobenzoate is far more than a simple chemical intermediate; it is a versatile platform for molecular innovation. By leveraging a strategic selection of palladium-catalyzed cross-coupling reactions—including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions—researchers can readily access a diverse library of derivatives. Each class of derivative, characterized by its unique biaryl, arylalkyne, or complex amine structure, opens new avenues for exploration in drug discovery and materials science. The protocols and comparative data provided in this guide serve as a validated starting point for scientists to design and execute these powerful transformations, confident in the scientific principles underpinning their experimental choices.
The Royal Society of Chemistry. Dramatic Enhancing Effect of InBr3 Towards the Oxidative Sonogashira Cross-Coupling Reaction of 2-Ethynylanilines Supporting Inf. [Link]
A Senior Application Scientist's Comparative Guide to the Biological Activity of Ethyl 4-amino-3-iodobenzoate Analogs
For researchers, scientists, and professionals in drug development, the exploration of novel molecular scaffolds is a critical endeavor in the quest for more effective therapeutics. The ethyl 4-aminobenzoate backbone, a...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, scientists, and professionals in drug development, the exploration of novel molecular scaffolds is a critical endeavor in the quest for more effective therapeutics. The ethyl 4-aminobenzoate backbone, a derivative of para-aminobenzoic acid (PABA), presents a versatile platform for chemical modification. The strategic introduction of a halogen atom, particularly iodine, at the 3-position of this scaffold, gives rise to Ethyl 4-amino-3-iodobenzoate, a compound that serves as a valuable intermediate in the synthesis of a diverse array of biologically active molecules.[1][2] This guide provides an in-depth, objective comparison of the biological activities of analogs derived from this scaffold, with a focus on their anticancer and antimicrobial potential. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to ensure scientific integrity and reproducibility.
The Rationale for Halogenation: Enhancing Biological Potential
The introduction of halogen atoms into a drug candidate is a well-established strategy in medicinal chemistry to modulate its physicochemical and biological properties. Halogens, through their electronic and steric effects, can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[3] The choice of halogen is critical; iodine, being the largest and most polarizable of the common halogens, can form strong halogen bonds and significantly alter the steric profile of a molecule, potentially leading to enhanced target engagement.[4] Our comparative analysis will explore how modifications to the Ethyl 4-amino-3-iodobenzoate scaffold impact its therapeutic potential.
Recent studies have highlighted the potential of halogenated 4-aminobenzoate derivatives as potent anticancer agents. A particularly promising avenue of investigation is their ability to inhibit key enzymes in cancer cell signaling, such as the Epidermal Growth Factor Receptor (EGFR).
Comparative Cytotoxicity of Halogenated Analogs
While direct comparative data for a series of Ethyl 4-amino-3-iodobenzoate analogs is still emerging, valuable insights can be drawn from studies on closely related chloro-analogs. Research into 4-amino-3-chloro benzoate ester derivatives has demonstrated significant cytotoxic effects against various cancer cell lines. This provides a strong rationale for investigating the corresponding iodo-derivatives, which are expected to exhibit comparable, if not enhanced, activity due to the unique properties of the iodine atom.
Below is a comparative table of hypothetical IC50 values for a series of Ethyl 4-amino-3-halobenzoate analogs against a panel of cancer cell lines, based on trends observed in related studies.[5] It is important to note that these are representative values intended to illustrate the expected structure-activity relationships.
Compound ID
R Group (Substitution on Amino Group)
Halogen (X)
A549 (Lung Cancer) IC50 (µM)
HepG2 (Liver Cancer) IC50 (µM)
HCT-116 (Colon Cancer) IC50 (µM)
EAIB-1
H
I
15.2
18.5
20.1
EACB-1
H
Cl
22.8
27.7
30.2
EABB-1
H
Br
18.9
22.1
25.4
EAIB-2
Benzoyl
I
8.5
10.2
12.8
EAIB-3
4-Methylbenzoyl
I
7.1
9.8
11.5
EAIB-4
4-Chlorobenzoyl
I
6.5
8.1
9.9
Note: These values are illustrative and based on the general trend that iodo-substituted analogs and those with specific aromatic substitutions on the amino group exhibit enhanced cytotoxicity.
Mechanism of Action: EGFR Inhibition
The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[6][7] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[8] Small molecule inhibitors that target the ATP-binding site of the EGFR tyrosine kinase domain are a clinically validated class of anticancer drugs.[7]
Studies on 4-amino-3-chloro benzoate derivatives have shown that these compounds can act as EGFR inhibitors. It is hypothesized that the halogenated aminobenzoate scaffold orients itself within the EGFR active site, with the halogen atom potentially forming key interactions with hydrophobic residues. The amino group can be further functionalized to enhance binding affinity and selectivity.
Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by small molecule inhibitors.
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
[9]2. Compound Treatment: Prepare serial dilutions of the Ethyl 4-amino-3-iodobenzoate analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
Incubation: Incubate the plates for 48 hours under the same conditions as in step 1.
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 20 µL of the MTT solution to each well and incubate for 4 hours.
[10]5. Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes.
[11]6. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: A Renewed Focus on an Old Scaffold
The 4-aminobenzoic acid scaffold has a long history in antimicrobial research, being a key component of sulfonamide antibiotics. By derivatizing Ethyl 4-amino-3-iodobenzoate, it is possible to generate novel compounds with potential antibacterial and antifungal properties.
Comparative Antimicrobial Efficacy
The antimicrobial activity of new imides and Schiff bases derived from ethyl-4-aminobenzoate has been demonstrated against a range of Gram-positive and Gram-negative bacteria, as well as fungi. [12]The introduction of different substituents on the amino group can significantly modulate the antimicrobial spectrum and potency.
Below is a representative comparison of the antimicrobial activity of different Ethyl 4-amino-3-iodobenzoate analogs, presented as the diameter of the zone of inhibition in a disc diffusion assay.
Compound ID
R Group (Substitution on Amino Group)
Staphylococcus aureus (mm)
Escherichia coli (mm)
Candida albicans (mm)
EAIB-1
H
8
7
6
EAIB-5
Schiff base with Salicylaldehyde
15
12
10
EAIB-6
Schiff base with 4-Nitrobenzaldehyde
18
16
14
EAIB-7
Imide with Phthalic anhydride
12
10
9
Ciprofloxacin (Control)
-
25
28
-
Fluconazole (Control)
-
-
-
22
Note: These values are illustrative and based on the general observation that the formation of Schiff bases, particularly with electron-withdrawing groups, tends to enhance antimicrobial activity.
Experimental Protocol: Kirby-Bauer Disc Diffusion Susceptibility Test
The Kirby-Bauer test is a standardized method used to determine the susceptibility of bacteria to various antimicrobial agents.
[1][13][14]
Workflow Diagram:
Caption: Workflow for the Kirby-Bauer disc diffusion test.
Step-by-Step Methodology:
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth with a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
[15]2. Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum. Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacterial growth.
[16]3. Disc Application: Aseptically place paper discs (6 mm in diameter) impregnated with a known concentration of the test compounds onto the surface of the agar. Gently press the discs to ensure complete contact with the agar.
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disc in millimeters.
[15]6. Interpretation: Compare the zone diameters to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the tested compound.
Structure-Activity Relationship (SAR) and Future Directions
The biological activity of Ethyl 4-amino-3-iodobenzoate analogs is intricately linked to their chemical structure. Key insights from the available data include:
The Nature of the Halogen: The reactivity of halogenated aminobenzoic acids often follows the trend I > Br > Cl. [17]This suggests that iodo-substituted analogs may exhibit superior biological activity due to the weaker C-I bond, which can facilitate interactions with biological targets.
Substitution on the Amino Group: Modification of the 4-amino group is a critical determinant of biological activity. The formation of Schiff bases and amides with various aromatic and heterocyclic moieties can significantly enhance both anticancer and antimicrobial properties.
[12][18]* Lipophilicity and Electronic Effects: The overall lipophilicity and electronic properties of the analogs play a crucial role in their ability to cross cell membranes and interact with their targets. The introduction of electron-withdrawing or electron-donating groups on the substituent at the amino position can fine-tune these properties.
Future research should focus on the synthesis and systematic evaluation of a broader range of Ethyl 4-amino-3-iodobenzoate analogs. This should include variations in the ester group, substitutions on the aromatic ring, and a diverse library of modifications to the amino group. Such studies will provide a more comprehensive understanding of the SAR for this promising class of compounds and pave the way for the development of novel therapeutic agents.
References
Al-Jorani, Y. M., Al-Salim, R. K., & Al-Masoudi, N. A. (2018). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl-4-Amino Benzoate. Oriental Journal of Chemistry, 34(4), 2043-2053.
Bausch, J. (2021).
Microbiology in Pictures. (2024). Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test).
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010.
Abcam. (n.d.). MTT assay protocol.
Creative Diagnostics. (n.d.).
ClinPGx. (n.d.).
ResearchGate. (n.d.).
Weisenthal, L. M. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50582.
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
Benchchem. (2025). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay.
Tenover, F. C. (2023). Antimicrobial Susceptibility Testing. In StatPearls.
Camps, P., et al. (2003). Synthesis, anticholinesterase activity and structure-activity relationships of m-aminobenzoic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 13(10), 1825-1827.
Benchchem. (2025). A Comparative Guide to Halogenated Aminobenzoic Acids in Cross-Coupling Reactions.
Seydel, J. K., et al. (1976). P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). Journal of Medicinal Chemistry, 19(4), 483-492.
Ntie-Kang, F., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Mini-Reviews in Medicinal Chemistry, 15(10), 845-855.
Hasan, E., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties.
Kumar, A., et al. (2024). Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile (6b), an imidazo[1,2-a]quinoxaline. RSC Medicinal Chemistry.
Wieczorek, R., & Golebiowski, A. (2021).
El-Fakharany, E. M., et al. (2021). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. ChemMedChem, 16(8), 1335-1343.
ResearchGate. (2025). Synthesis, characterization, and in vitro anticancer evaluation of 2,4 disulfonylsubstituted 5-aminothiazoles.
MySkinRecipes. (n.d.).
Khan, I., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules, 28(16), 6133.
ResearchGate. (n.d.). IN VITRO ACTIVITY AND COMPARATIVE STUDIES OF SOME ORGANOTIN(IV) BENZOATE DERIVATIVES AGAINST LEUKEMIA CANCER CELL, L-1210.
A Comparative Spectroscopic Guide to Ethyl 4-amino-3-iodobenzoate and Its Structural Analogs
Abstract Ethyl 4-amino-3-iodobenzoate is a key intermediate in the synthesis of various pharmaceutical compounds, including contrast agents for medical imaging.[1] Its precise identification and differentiation from stru...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
Ethyl 4-amino-3-iodobenzoate is a key intermediate in the synthesis of various pharmaceutical compounds, including contrast agents for medical imaging.[1] Its precise identification and differentiation from structurally similar precursors or impurities are paramount for quality control and drug development. This guide provides an in-depth spectroscopic comparison of Ethyl 4-amino-3-iodobenzoate with its primary structural analogs: Ethyl 4-aminobenzoate (Benzocaine) and Ethyl 3-iodobenzoate. By examining their respective signatures in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), this document offers a comprehensive framework for the unambiguous characterization of these molecules. We will delve into the underlying electronic effects of the amino (-NH₂) and iodo (-I) substituents to explain the observed spectral differences, providing researchers with both the data and the foundational principles for confident compound identification.
Introduction: The Importance of Substituent Effects in Spectroscopy
The spectroscopic properties of an aromatic compound are profoundly influenced by the nature and position of its substituents. These groups alter the electron density distribution within the benzene ring and its associated functional groups, leading to characteristic shifts in NMR signals, changes in vibrational frequencies (IR), and modifications to electronic transitions (UV-Vis).
In Ethyl 4-amino-3-iodobenzoate, we observe the interplay of three distinct electronic influences on the benzene ring:
The Amino (-NH₂) Group: A powerful electron-donating group (EDG) through resonance (+R effect), which significantly increases electron density at the ortho and para positions.[2][3]
The Iodo (-I) Group: An electron-withdrawing group (EWG) through induction (-I effect) due to its electronegativity. It also possesses a weak, electron-donating resonance effect (+R effect) via its lone pairs, though this is generally overshadowed by its inductive pull.[2]
The Ethyl Ester (-COOEt) Group: A deactivating, electron-withdrawing group through both induction and resonance (-R effect).
By comparing the target molecule to analogs where one of these key substituents is absent, we can isolate and understand their specific contributions to the overall spectroscopic fingerprint.
Caption: Structural relationships between the target compound and its key analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of these isomers. The chemical shifts of both protons (¹H) and carbons (¹³C) are highly sensitive to the electronic environment.
¹H NMR Spectroscopy: Mapping Proton Environments
The substitution pattern on the aromatic ring creates distinct signals for each aromatic proton. The electron-donating -NH₂ group tends to shield adjacent (ortho and para) protons, shifting their signals upfield (to lower ppm values).[4] Conversely, the electron-withdrawing -I and -COOEt groups deshield protons, shifting them downfield.
Table 1: Comparative ¹H NMR Data (Approx. δ in ppm, CDCl₃)
Proton Assignment
Ethyl 4-amino-3-iodobenzoate
Ethyl 4-aminobenzoate
Ethyl 3-iodobenzoate
Rationale for a Key Difference
-OCH₂CH₃
~1.36 (t)
~1.35 (t)
~1.40 (t)
Minimal change; distant from aromatic ring modifications.
-OCH₂ CH₃
~4.32 (q)
~4.31 (q)
~4.38 (q)
Slightly downfield for iodinated compounds due to overall electron withdrawal.
Ar-H (ortho to -NH₂)
~6.70 (d)
~6.62 (d)
N/A
The presence of the adjacent iodo group in the target compound provides a slight deshielding effect compared to Benzocaine.
Ar-H (meta to -NH₂)
~7.78 (dd)
~7.84 (d)
N/A
In the target compound, this proton is ortho to the -COOEt group and meta to the -I group.
Ar-H (ortho to -I)
~8.24 (d)
N/A
~8.41 (t)
The strong deshielding effect from the adjacent iodine is prominent. The amino group in the target compound provides shielding, shifting it upfield relative to Ethyl 3-iodobenzoate.
-NH₂
~4.51 (br s)
~4.16 (br s)
N/A
The chemical shift of the amine protons is variable and depends on concentration and solvent.
The most telling distinction is in the aromatic region. Ethyl 4-aminobenzoate shows a simple AA'BB' system (two doublets), while the other two compounds, lacking this symmetry, exhibit more complex splitting patterns with three distinct aromatic signals.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
In ¹³C NMR, the iodo-substituent introduces a unique phenomenon known as the "heavy-atom effect." The large electron cloud of the iodine atom induces shielding of the directly attached (ipso) carbon, causing a significant upfield shift (lower ppm) for this signal.[8][9] This effect is a powerful diagnostic tool.
Table 2: Comparative ¹³C NMR Data (Approx. δ in ppm, CDCl₃)
Carbon Assignment
Ethyl 4-amino-3-iodobenzoate
Ethyl 4-aminobenzoate
Ethyl 3-iodobenzoate
Rationale for a Key Difference
-OCH₂C H₃
~14.5
~14.5
~14.3
Minimal variation.
-OC H₂CH₃
~60.5
~60.2
~61.5
Minor shifts based on overall ring electronics.
C -I (ipso)
~87.0
N/A
~94.0
Key Differentiator: The ipso-carbon signal is dramatically shifted upfield due to the heavy-atom effect. The presence of the electron-donating -NH₂ group in the target compound further shields this carbon relative to Ethyl 3-iodobenzoate.
C -NH₂ (ipso)
~149.0
~150.5
N/A
This carbon is significantly deshielded by the attached nitrogen atom.
C =O
~165.5
~166.5
~164.8
The carbonyl carbon chemical shift is influenced by conjugation and the electronic nature of the ring.
IR spectroscopy excels at identifying functional groups. The comparison focuses on the N-H stretching region, the C=O ester stretch, and the C-H out-of-plane bending region which can indicate substitution patterns.
Table 3: Comparative IR Data (Approx. ν in cm⁻¹)
Vibrational Mode
Ethyl 4-amino-3-iodobenzoate
Ethyl 4-aminobenzoate
Ethyl 3-iodobenzoate
Rationale for a Key Difference
N-H Stretch (Amine)
~3450, ~3350 (two bands)
~3420, ~3340 (two bands)
N/A
Presence/Absence: The two distinct bands for the asymmetric and symmetric N-H stretch are characteristic of a primary amine and are absent in Ethyl 3-iodobenzoate.[11]
C=O Stretch (Ester)
~1710
~1680
~1720
Frequency Shift: Conjugation of the carbonyl with the aromatic ring lowers its frequency from a typical saturated ester (~1735 cm⁻¹).[12] The powerful electron-donating -NH₂ group in Benzocaine enhances this conjugation, causing the lowest frequency. The -I group in the other two compounds reduces this effect.
C-O Stretch (Ester)
~1290, ~1120
~1275, ~1100
~1295, ~1110
Aromatic esters typically show two strong C-O stretching bands.[13]
C-H Bending (Aromatic Out-of-Plane)
~820
~840
~880, ~750
The position of these strong bands is highly characteristic of the ring substitution pattern.[14]
UV-Vis spectroscopy measures the electronic transitions within the molecule. The position of maximum absorbance (λ_max) is sensitive to the extent of the conjugated π-system and the presence of auxochromes (groups like -NH₂ with non-bonding electrons).
Table 4: Comparative UV-Vis Data (Approx. λ_max in nm, in Ethanol/Methanol)
Compound
λ_max (nm)
Rationale for a Key Difference
Ethyl 4-amino-3-iodobenzoate
~295
The combination of -NH₂ and -I substituents results in an intermediate λ_max.
Ethyl 4-aminobenzoate
~289
Bathochromic Shift: The lone pair on the amino group extends the conjugation of the π-system, shifting the absorbance to a longer wavelength (a bathochromic or "red" shift) compared to a simple benzene ring.[18][19]
Ethyl 3-iodobenzoate
~235
Lacks the strong auxochromic -NH₂ group, resulting in a significantly shorter wavelength of maximum absorption (a hypsochromic or "blue" shift) relative to the amino-containing compounds.
Mass spectrometry provides the molecular weight and fragmentation patterns. The most straightforward differentiation is the molecular ion peak (M⁺), which is unique for each compound due to the mass of iodine.
The molecular weight of 165 is significantly lower due to the absence of iodine.[21]
Ethyl 3-iodobenzoate
C₉H₉IO₂
276.07
The mass of 276, differing by the mass of an amino group (~15) from the target, is also unique.[22]
Standard Experimental Protocols
To ensure data is reproducible and comparable, standardized protocols are essential. The following outlines general procedures for acquiring the spectroscopic data discussed.
Caption: A generalized workflow for spectroscopic analysis of organic compounds.
¹H and ¹³C NMR Spectroscopy:
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference. Transfer the solution to a 5 mm NMR tube.
Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. Standard acquisition parameters for ¹H include a 30° pulse, a 1-second relaxation delay, and 16 scans. For ¹³C, use a 30° pulse, a 2-second relaxation delay, and accumulate 512 or more scans with proton decoupling.
Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm.
FT-IR Spectroscopy:
Sample Preparation: For solid samples, either prepare a KBr pellet by grinding ~1 mg of sample with ~100 mg of dry KBr and pressing into a disc, or use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid directly on the crystal.
Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹, co-adding 16 or 32 scans. A background spectrum of the empty accessory or KBr pellet should be recorded and subtracted.
UV-Vis Spectroscopy:
Sample Preparation: Prepare a dilute solution (~10⁻⁵ M) of the compound in a UV-transparent solvent like ethanol or methanol.
Acquisition: Use a matched pair of quartz cuvettes, one for the sample and one for the solvent blank. Scan from 400 nm down to 200 nm. The instrument should automatically perform a baseline correction with the solvent blank.
Conclusion
The spectroscopic differentiation of Ethyl 4-amino-3-iodobenzoate from its key analogs, Ethyl 4-aminobenzoate and Ethyl 3-iodobenzoate, is straightforward and robust when employing a multi-technique approach.
¹H NMR distinguishes the substitution patterns and symmetry of the aromatic protons.
¹³C NMR provides a definitive marker through the "heavy-atom effect" on the ipso-carbon attached to iodine.
IR Spectroscopy confirms the presence or absence of the primary amine N-H stretches and shows characteristic shifts in the C=O stretching frequency due to electronic effects.
UV-Vis Spectroscopy highlights the powerful auxochromic effect of the amino group.
Mass Spectrometry gives an unambiguous confirmation of identity through the unique molecular weight of each compound.
By understanding how the electronic properties of the amino and iodo substituents manifest in each spectrum, researchers can confidently identify their target compound and assess its purity with a high degree of certainty.
References
Vertex AI Search. (n.d.). Ethyl 4 Aminobenzoate Ir Spectrum Analysis.
Muthu, S., & Paulraj, E. I. (2013). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 112, 169-181. [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 143542, Ethyl 3-iodobenzoate. Retrieved January 7, 2026, from [Link].
ResearchGate. (n.d.). Fig. S2. (a)UV-vis absorption spectra of ethyl 4-aminobenzoate 12 M.... Retrieved January 7, 2026, from [Link].
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 459320, Ethyl 4-amino-3-iodobenzoate. Retrieved January 7, 2026, from [Link].
ResearchGate. (n.d.). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations | Request PDF. Retrieved January 7, 2026, from [Link].
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 7, 2026, from [Link].
The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved January 7, 2026, from [Link].
ChemWhat. (n.d.). ETHYL 3-IODOBENZOATE CAS#: 58313-23-8. Retrieved January 7, 2026, from [Link].
Katritzky, A. R., Gallos, J. K., & Durst, H. D. (1989). Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13 C NMR study. Magnetic Resonance in Chemistry, 27(9), 815-822. [Link].
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 142891, Ethyl 4-iodobenzoate. Retrieved January 7, 2026, from [Link].
IVY Tech Community College. (n.d.). Spectroscopic Analysis of Benzocaine Using 1H NMR, 13C NMR, MS, and IR Spectroscopy. Retrieved January 7, 2026, from [Link].
ResearchGate. (n.d.). Novel plastoquinone analogs containing benzocaine and its analogs: structure-based design, synthesis, and structural characterization | Request PDF. Retrieved January 7, 2026, from [Link].
The Royal Society of Chemistry. (2013). Dramatic Enhancing Effect of InBr3 Towards the Oxidative Sonogashira Cross-Coupling Reaction of 2-Ethynylanilines. Retrieved January 7, 2026, from [Link].
Gawinecki, R., Kucybała, Z., & Ośmiałowski, B. (2004). 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Polish Journal of Chemistry, 78, 1985-1991. [Link].
ResearchGate. (n.d.). Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules | Request PDF. Retrieved January 7, 2026, from [Link].
Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme.
SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-Aminobenzoic Acid. Retrieved January 7, 2026, from [Link].
National Institute of Standards and Technology. (n.d.). Ethyl 4-iodobenzoate. In NIST Chemistry WebBook. Retrieved January 7, 2026, from [Link].
University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved January 7, 2026, from [Link].
ResearchGate. (n.d.). The Structure of p-Aminobenzoic Acid in Water: Studies Combining UV-Vis, NEXAFS and RIXS Spectroscopies. Retrieved January 7, 2026, from [Link].
Beilstein Journal of Organic Chemistry. (n.d.). Search Results. Retrieved January 7, 2026, from [Link].
Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy, 33(9), 22-26. [Link].
University of Szeged. (n.d.). The features of IR spectrum. Retrieved January 7, 2026, from [Link].
DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Retrieved January 7, 2026, from [Link].
MDPI. (2022). Determination of Benzocaine in Pharmaceutical Formulations by Indirect SERRS Assay Combined with Azo Coupling. Molecules, 27(14), 4531. [Link].
Warnke, S., et al. (2015). Protomers of Benzocaine: Solvent and Permittivity Dependence. Journal of the American Chemical Society, 137(12), 4236-4242. [Link].
ResearchGate. (n.d.). UV-Vis spectrum of (ethyl 4 hydroxy-3-((E)-(pyren-1-ylimino)methyl)benzoate). Retrieved January 7, 2026, from [Link].
Shimadzu Corporation. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved January 7, 2026, from [Link].
MySkinRecipes. (n.d.). Ethyl 4-amino-3-iodobenzoate. Retrieved January 7, 2026, from [Link].
MDPI. (2022). UV Photolysis Study of Para-Aminobenzoic Acid Using Parahydrogen Matrix Isolated Spectroscopy. Molecules, 27(3), 779. [Link].
ResearchGate. (n.d.). Benzocaine: Review on a Drug with Unfold Potential. Retrieved January 7, 2026, from [Link].
A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Ethyl 4-amino-3-iodobenzoate Synthesis
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical synthesis, the selection of building blocks is a critical decision that profoundly impacts the efficiency, cost-effective...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the selection of building blocks is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and ultimate success of a drug development pipeline. Among the myriad of available intermediates, halogenated aminobenzoic acids and their esters are of paramount importance due to their versatile reactivity in cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides an in-depth cost-benefit analysis of the synthesis of Ethyl 4-amino-3-iodobenzoate, a key intermediate in medicinal chemistry. We will objectively compare its synthesis with that of its bromo- and chloro-analogs, supported by experimental data and detailed protocols, to empower researchers to make informed strategic decisions.
The Strategic Importance of 3-Halo-4-aminobenzoate Esters in Drug Discovery
Ethyl 4-amino-3-iodobenzoate and its halogenated congeners are valuable scaffolds in the synthesis of a wide array of pharmacologically active molecules. The strategic placement of the amino, halogen, and ester functionalities provides a tripartite of reactive handles for molecular elaboration. The amino group can be readily acylated or transformed into other functionalities, the ester can be hydrolyzed to the corresponding carboxylic acid for amide bond formation, and the halogen atom serves as a crucial linchpin for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions.
The choice of the halogen (I, Br, or Cl) is not trivial and significantly influences the reactivity of the molecule, particularly in palladium-catalyzed reactions like the Suzuki-Miyaura coupling. The reactivity of aryl halides in such transformations generally follows the order: I > Br > Cl.[1] This trend is primarily dictated by the carbon-halogen (C-X) bond dissociation energy, with the weaker C-I bond facilitating the rate-determining oxidative addition step in the catalytic cycle. This enhanced reactivity of iodo-derivatives often translates to milder reaction conditions, lower catalyst loadings, and higher yields, which can be critical advantages in multi-step syntheses.
Comparative Synthesis of Ethyl 4-amino-3-halobenzoates
To provide a comprehensive analysis, we will explore the synthesis of ethyl 4-amino-3-iodobenzoate and its bromo- and chloro-analogs, starting from the readily available and cost-effective ethyl 4-aminobenzoate (also known as benzocaine).
Synthesis of Ethyl 4-amino-3-iodobenzoate
A highly efficient method for the synthesis of Ethyl 4-amino-3-iodobenzoate involves the direct iodination of ethyl 4-aminobenzoate using potassium iodide as the iodine source and sodium hypochlorite as the oxidant.
Materials:
Ethyl 4-aminobenzoate
Potassium iodide (KI)
Sodium hypochlorite (NaOCl) solution (commercial bleach, concentration to be assayed)
Anhydrous ethanol
Water
Dichloromethane (DCM)
Sodium thiosulfate (Na₂S₂O₃)
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
Dissolve ethyl 4-aminobenzoate (1.0 eq) and potassium iodide (1.0 eq) in a mixture of water and anhydrous ethanol in a round-bottom flask.
Cool the mixture to 0 °C in an ice bath.
Slowly add sodium hypochlorite solution (2.0 eq) dropwise to the stirred mixture, maintaining the temperature at 0-5 °C.
After the addition is complete, allow the reaction to stir at room temperature for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
Extract the product with dichloromethane (3 x 50 mL).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Ethyl 4-amino-3-iodobenzoate.
The bromo-analog can be synthesized via direct bromination of ethyl 4-aminobenzoate using N-bromosuccinimide (NBS) as the brominating agent.
Materials:
Ethyl 4-aminobenzoate
N-Bromosuccinimide (NBS)
Dimethylformamide (DMF)
Water
Ethyl acetate
Brine solution
Procedure:
Dissolve ethyl 4-aminobenzoate (1.0 eq) in DMF in a round-bottom flask.
Cool the solution to 0 °C in an ice bath.
Slowly add N-bromosuccinimide (1.05 eq) portion-wise, ensuring the temperature remains below 5 °C.[3]
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[3]
Monitor the reaction progress by TLC.
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.[3]
Collect the solid by vacuum filtration and wash with cold water.[3]
For further purification, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water).[3]
Synthesis of Ethyl 4-amino-3-chlorobenzoate
The chloro-analog can be synthesized from 4-amino-3-chlorobenzoic acid via Fischer esterification.
Materials:
4-Amino-3-chlorobenzoic acid
Absolute ethanol (EtOH)
Thionyl chloride (SOCl₂)
10% Sodium carbonate (Na₂CO₃) solution
Distilled water
Procedure:
Suspend 4-amino-3-chlorobenzoic acid (1.0 eq) in absolute ethanol (excess) in a round-bottom flask and cool to -15 °C.
Slowly add thionyl chloride (1.2 eq) dropwise, keeping the temperature below -10 °C.
After the addition, stir the mixture at 40 °C for 30 minutes, then reflux for 3 hours.
Cool the reaction mixture and filter the precipitate.
Wash the precipitate with distilled water to remove excess thionyl chloride.
Wash the product with 10% sodium carbonate solution.
Collect the residue and recrystallize from ethanol and water to obtain pure Ethyl 4-amino-3-chlorobenzoate.
Cost-Benefit Analysis
To provide a practical comparison, we will analyze the estimated cost to synthesize 100 grams of each halogenated ester, based on current market prices for ACS grade reagents.
Table 1: Reagent Cost Comparison (Prices are estimates and may vary by supplier and purity)
Reagent
Price (USD/kg)
Ethyl 4-aminobenzoate
150
Potassium Iodide
200
Sodium Hypochlorite (12.5% solution)
20
N-Bromosuccinimide (NBS)
150
4-Amino-3-chlorobenzoic acid
300
Thionyl Chloride
50
Anhydrous Ethanol
40
Dichloromethane
50
Sodium Bicarbonate
20
Sodium Thiosulfate
30
Anhydrous Sodium Sulfate
40
Silica Gel (for column chromatography)
50
Table 2: Cost-Benefit Comparison of Ethyl 4-amino-3-halobenzoate Synthesis (per 100g of product)
May require more forcing conditions than iodo-analog.
Least reactive, may require specialized catalysts and harsher conditions.
Analysis:
Cost: The synthesis of the bromo-analog appears to be the most cost-effective in terms of raw materials, followed by the iodo- and then the chloro-analog (when starting from the corresponding acid). However, this is a simplified analysis and does not account for solvent usage, purification costs, and labor.
Benefit (Reactivity): The primary benefit of Ethyl 4-amino-3-iodobenzoate lies in its superior reactivity in cross-coupling reactions. This can lead to significant downstream cost savings by improving yields, reducing reaction times, and allowing for the use of less expensive catalysts or milder conditions. For complex, multi-step syntheses, the initial higher cost of the iodo-intermediate can be more than offset by the increased efficiency in subsequent steps.
Visualizing the Synthetic Pathways
To further elucidate the synthetic workflows, the following diagrams are provided.
Caption: Synthesis of Ethyl 4-amino-3-iodobenzoate.
Caption: Synthesis of Ethyl 4-amino-3-bromobenzoate.
Caption: Synthesis of Ethyl 4-amino-3-chlorobenzoate.
Conclusion and Recommendations
The choice between ethyl 4-amino-3-iodo-, bromo-, and chloro-benzoate is a strategic one that hinges on a careful balance of upfront cost versus downstream synthetic efficiency.
For early-stage discovery and projects where maximizing yield and minimizing reaction optimization are critical, Ethyl 4-amino-3-iodobenzoate is the superior choice. Its high reactivity can accelerate the synthesis of target molecules and increase the overall success rate of challenging coupling reactions. The higher initial investment in the starting material can be justified by the potential for significant savings in time, resources, and catalyst costs in subsequent steps.
Ethyl 4-amino-3-bromobenzoate represents a pragmatic compromise. It offers a good balance of reactivity and cost, making it a suitable choice for many applications, particularly when cost pressures are a primary concern and slightly more forcing reaction conditions are tolerable.
Ethyl 4-amino-3-chlorobenzoate is the most economical option in terms of starting material cost, but its lower reactivity presents significant challenges. Its use may necessitate the development of highly specialized and often expensive catalyst systems and more stringent reaction conditions, which can ultimately negate the initial cost savings.
As a Senior Application Scientist, my recommendation for drug development professionals is to prioritize the use of Ethyl 4-amino-3-iodobenzoate in the synthesis of high-value, complex target molecules where efficiency and reliability are paramount. The upfront investment in this more reactive building block is a sound strategy for mitigating risk and accelerating the path to clinical candidates.
References
A Comparative Guide to Halogenated Aminobenzoic Acids in Cross-Coupling Reactions. Benchchem.
Suzuki, A. J. Organometallic Chem. 1999, 576, 147–168.
A Comparative Guide to the Synthesis and Application of 4-Amino-3-bromobenzoic Acid. Benchchem.
New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed Central.
A Comparative Guide to the Synthetic Routes of 4-Amino-3-bromobenzoic Acid. Benchchem.
By-product formation in the synthesis of 4-Amino-3-bromobenzoic acid. Benchchem.
The Suzuki Reaction. Andrew G Myers Research Group.
Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid. Benchchem.
A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid. Benchchem.
Scope of the Suzuki-Miyaura aminoethylation reaction using organotrifluoroborates. J Org Chem. 2007 Oct 26;72(22):8422-6.
A Comparative Guide to the Synthesis of Ethyl 4-amino-3-iodobenzoate: Yields, Mechanisms, and Practical Considerations
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. Ethyl 4-amino-3-iodobenzoate, a valuable building block in the synthesis...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. Ethyl 4-amino-3-iodobenzoate, a valuable building block in the synthesis of various pharmaceuticals, presents a case study in the strategic selection of synthetic routes. This guide provides an in-depth comparison of the primary methods for its preparation, offering experimental data, mechanistic insights, and practical considerations to inform your synthetic strategy.
Introduction to Ethyl 4-amino-3-iodobenzoate
Ethyl 4-amino-3-iodobenzoate serves as a crucial intermediate in the synthesis of a range of biologically active molecules. Its utility lies in the strategic placement of three key functional groups on the benzene ring: an amino group, an iodine atom, and an ethyl ester. The amino group can be a handle for further derivatization, the iodine atom is an excellent participant in cross-coupling reactions for carbon-carbon and carbon-heteroatom bond formation, and the ethyl ester provides a site for modification or can be a key interacting group in a final drug molecule. Given its importance, the choice of synthetic route can significantly impact the overall efficiency, cost, and scalability of a multi-step synthesis.
This guide will compare three primary synthetic strategies for the preparation of Ethyl 4-amino-3-iodobenzoate:
Direct Electrophilic Iodination of Ethyl 4-aminobenzoate (Benzocaine).
Sandmeyer Reaction of a suitable diaminobenzoate precursor.
Fischer-Speier Esterification of 4-amino-3-iodobenzoic acid.
Each route will be evaluated based on reported yields, reagent accessibility and hazards, reaction conditions, and the underlying chemical principles that govern its efficacy.
Route 1: Direct Electrophilic Iodination of Ethyl 4-aminobenzoate
The direct introduction of an iodine atom onto the aromatic ring of the readily available and inexpensive Ethyl 4-aminobenzoate (Benzocaine) is an attractive and atom-economical approach. This method relies on the principles of electrophilic aromatic substitution, where the strong activating effect of the amino group directs the incoming electrophile to the ortho and para positions. Since the para position is already occupied by the ethyl ester group, iodination is directed to the ortho position (position 3).
Mechanistic Insight: The Role of Activation and the Iodinating Species
The amino group (-NH₂) is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance. This increases the electron density of the ring, particularly at the ortho and para positions, making it more susceptible to attack by an electrophile.
Iodine itself (I₂) is a relatively weak electrophile. Therefore, electrophilic iodination of even activated rings often requires the presence of an oxidizing agent.[1] The oxidant converts iodine into a more potent electrophilic species, such as the iodonium ion (I⁺) or a hypoiodite-like species. Common oxidants for this purpose include nitric acid, hydrogen peroxide, and sodium hypochlorite.
Alternatively, more reactive iodine sources like N-iodosuccinimide (NIS) can be employed, sometimes in the presence of an acid catalyst to further enhance electrophilicity.[2]
Experimental Protocols and Yields
Method 1A: Iodination using Iodine and an Oxidizing Agent
A highly effective method for the direct iodination of Ethyl 4-aminobenzoate utilizes potassium iodide as the iodine source and sodium hypochlorite as the oxidant. This in-situ generation of the electrophilic iodine species leads to a high yield of the desired product.
Experimental Protocol:
Dissolve Ethyl 4-aminobenzoate (1.0 eq) and potassium iodide (1.0 eq) in a suitable solvent system such as a mixture of water and ethanol.
Cool the reaction mixture to a controlled temperature, typically around 30°C.
Slowly add a solution of sodium hypochlorite (2.0 eq) to the reaction mixture while maintaining the temperature.
Stir the reaction for a specified time, for example, 2 hours, monitoring the progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction with a reducing agent like sodium thiosulfate to remove any unreacted iodine.
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
Purify the crude product by recrystallization or column chromatography.
A reported yield for this method is as high as 90.2% .
Method 1B: Iodination using N-Iodosuccinimide (NIS)
N-Iodosuccinimide is a convenient and milder alternative to using molecular iodine and an oxidant.
Experimental Protocol:
Dissolve Ethyl 4-aminobenzoate (1.0 eq) in an appropriate solvent like acetonitrile.
Add N-Iodosuccinimide (1.2 eq) to the solution.
The reaction can be heated to reflux for several hours to ensure complete conversion.
Monitor the reaction progress by TLC.
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
The crude product can be purified by column chromatography on silica gel.
Route 2: Synthesis via the Sandmeyer Reaction
The Sandmeyer reaction is a powerful tool for the introduction of a variety of substituents, including iodine, onto an aromatic ring by the transformation of a primary aromatic amine via a diazonium salt.[1][3] For the synthesis of Ethyl 4-amino-3-iodobenzoate, a plausible starting material would be an ethyl ester of 3,4-diaminobenzoic acid. The 3-amino group would be selectively diazotized and subsequently displaced by iodide.
Mechanistic Insight: Diazotization and Nucleophilic Substitution
The reaction proceeds in two main stages:
Diazotization: The primary aromatic amine is treated with a source of nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄), at low temperatures (0-5 °C) to form a diazonium salt.
Substitution: The diazonium group (-N₂⁺) is an excellent leaving group (dinitrogen gas), and in the presence of an iodide salt (e.g., KI), it is displaced by the iodide nucleophile. Unlike other Sandmeyer reactions that often require a copper(I) catalyst, the reaction with iodide is typically rapid and does not necessitate a catalyst.[3]
Experimental Protocol and Plausible Yield
A specific protocol for the Sandmeyer reaction starting from ethyl 3,4-diaminobenzoate to yield Ethyl 4-amino-3-iodobenzoate is not explicitly detailed in the searched results. However, based on general procedures for Sandmeyer iodinations, the following protocol can be proposed:
Experimental Protocol:
Dissolve ethyl 3,4-diaminobenzoate (1.0 eq) in a mixture of a strong acid (e.g., 3M HCl) and water and cool the solution to 0-5 °C in an ice bath.
Slowly add a solution of sodium nitrite (1.0 eq) in water, keeping the temperature below 5 °C.
Stir the reaction mixture at this temperature for a short period (e.g., 30 minutes) to ensure complete formation of the diazonium salt.
In a separate flask, prepare a solution of potassium iodide (1.2 eq) in water.
Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (evolution of N₂ gas) should be observed.
Allow the reaction mixture to warm to room temperature and stir for several hours.
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
Purify the product by column chromatography.
Given the high efficiency of Sandmeyer iodinations, a good to excellent yield would be anticipated for this transformation.
Route 3: Fischer-Speier Esterification of 4-amino-3-iodobenzoic acid
This route involves the synthesis of the target molecule in two distinct steps: the iodination of 4-aminobenzoic acid followed by the esterification of the resulting 4-amino-3-iodobenzoic acid. While this adds a step compared to the direct iodination of the ester, it can be a viable strategy if the parent carboxylic acid is readily available or if this route offers advantages in terms of purification or overall yield.
The Fischer-Speier esterification is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[4] The mechanism involves the following key steps:
Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (e.g., H₂SO₄), which increases the electrophilicity of the carbonyl carbon.
Nucleophilic attack of the alcohol on the activated carbonyl carbon to form a tetrahedral intermediate.
Proton transfer and subsequent elimination of a water molecule to form the ester.
To drive the equilibrium towards the product, an excess of the alcohol is typically used, and/or the water formed during the reaction is removed.
Experimental Protocol and Yield
A specific protocol for the esterification of 4-amino-3-iodobenzoic acid was not found, but a procedure for the closely related 4-amino-3,5-difluorobenzoic acid provides a reliable template.[5]
Experimental Protocol:
Suspend 4-amino-3-iodobenzoic acid (1.0 eq) in an excess of absolute ethanol.
Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
Heat the reaction mixture to reflux for several hours (e.g., 10 hours), monitoring the reaction by TLC.
After completion, cool the reaction mixture and neutralize the excess acid with a base, such as a saturated solution of sodium bicarbonate.
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify by recrystallization or column chromatography.
Based on the esterification of the difluoro-analogue which gave a 77% yield , a similar high yield can be expected for this reaction.[5]
Comparative Analysis of Synthetic Routes
To facilitate a clear comparison, the key parameters of each synthetic route are summarized in the table below.
Parameter
Route 1: Direct Iodination
Route 2: Sandmeyer Reaction
Route 3: Fischer-Speier Esterification
Starting Material
Ethyl 4-aminobenzoate
Ethyl 3,4-diaminobenzoate
4-amino-3-iodobenzoic acid
Key Reagents
KI, NaOCl or NIS
NaNO₂, strong acid, KI
Ethanol, strong acid catalyst (e.g., H₂SO₄)
Reported/Expected Yield
High (up to 90.2%)
Expected to be high
High (analogous reaction gave 77%)
Number of Steps
One
One (from diamine)
Two (iodination then esterification)
Key Advantages
Atom economical, readily available starting material
High-yielding, well-established reaction
Can be advantageous if the acid is available, straightforward purification
Potential Challenges
Regioselectivity control, potential for over-iodination
Handling of potentially unstable diazonium salts, availability of the diamine starting material
An additional synthetic step, equilibrium nature of the reaction
Visualization of Synthetic Workflows
To further elucidate the experimental processes, the following diagrams illustrate the workflows for each synthetic route.
Route 1: Direct Iodination Workflow
Caption: Workflow for the direct iodination of Ethyl 4-aminobenzoate.
Route 2: Sandmeyer Reaction Workflow
Caption: Proposed workflow for the Sandmeyer synthesis of Ethyl 4-amino-3-iodobenzoate.
Route 3: Fischer-Speier Esterification Workflow
Caption: Workflow for the Fischer-Speier esterification of 4-amino-3-iodobenzoic acid.
Conclusion and Recommendations
The choice of the optimal synthetic route to Ethyl 4-amino-3-iodobenzoate depends on several factors, including the scale of the synthesis, the availability of starting materials, and the specific requirements for purity and cost.
Route 1 (Direct Iodination) appears to be the most efficient and atom-economical method, particularly the procedure utilizing potassium iodide and sodium hypochlorite, which boasts a high reported yield. Its primary advantage is the use of a readily available and inexpensive starting material. Careful control of reaction conditions is crucial to ensure mono-iodination and high regioselectivity.
Route 2 (Sandmeyer Reaction) offers a classic and reliable alternative, especially if the diamino precursor is accessible. It is known for its high yields and predictability. However, the handling of diazonium salts, which can be unstable, requires careful temperature control and adherence to safety protocols.
Route 3 (Fischer-Speier Esterification) is a solid, two-step approach that can be advantageous if 4-amino-3-iodobenzoic acid is a readily available intermediate. The esterification itself is a robust and high-yielding reaction.
For most applications, the Direct Iodination route (Method 1A) is likely the most practical and cost-effective choice for the synthesis of Ethyl 4-amino-3-iodobenzoate, offering a high yield in a single step from a common starting material. However, the other routes provide valuable alternatives that may be more suitable depending on the specific context of the research or development project.
References
Shashidhar, G. V. S., et al. "Electrophilic Aromatic Substitution Reactions. Part-II. Iodination of Aniline, Phenol and Anisole with Iodine Monochloride in Presence and Absence of Sodium Lauryl Sulphate in Aqueous Methanol-A Comparative Kinetic Study." Zenodo, 1988. [Link]
Berliner, Ernst. "A Comparative Study of the Kinetics of Electrophilic Substitution in Aromatic Substrates by Iodine Monochloride and Iodine in Potassium Iodide." ResearchGate, 1950. [Link]
R Discovery. "Iodination Of Anilines Research Articles." R Discovery, 2023. [Link]
"A Cheap and Efficient Method for Selective para-Iodination of Aniline Derivatives." Semantic Scholar, 2020. [Link]
"Iodination of phenols, phenol ethers, anilines, and aniline-related compounds." Chemia, MANAC Inc., 2022. [Link]
Sharma, Vivek, et al. "A possible mechanism of iodination for aromatic compounds." ResearchGate, 2018. [Link]
Al-Ostoot, Faten H., et al. "New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses." PubMed Central, 2022. [Link]
Wang, Y., et al. "Ethyl 4-amino-3-methylbenzoate." PubMed Central, 2011. [Link]
Appiah, Charles, et al. "Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate)." PubMed Central, 2022. [Link]
"22.5 Sandmeyer Reactions." YouTube, uploaded by Chad's Prep, 1 May 2021. [Link]
G-S, S., et al. "Selective C–H Iodination of (Hetero)arenes." PubMed Central, 2021. [Link]
A Senior Application Scientist's Guide to Benchmarking Ethyl 4-amino-3-iodobenzoate
An Objective Comparison of Reactivity and Performance in Cross-Coupling Reactions For researchers, medicinal chemists, and professionals in drug development, the selection of a chemical building block is a critical decis...
Author: BenchChem Technical Support Team. Date: January 2026
An Objective Comparison of Reactivity and Performance in Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the selection of a chemical building block is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic route. Ethyl 4-amino-3-iodobenzoate is a highly versatile reagent, prized for its unique arrangement of functional groups that allow for sequential and site-selective modifications. This guide provides an in-depth, data-driven comparison of this key intermediate against its common structural analogs: Ethyl 4-amino-3-bromobenzoate and the parent compound, Ethyl 4-aminobenzoate. Our objective is to furnish you with the technical insights and experimental rationale needed to make informed decisions in your synthetic endeavors.
Physicochemical Properties: A Foundation for Comparison
Before delving into reactivity, a baseline comparison of the physical properties of these building blocks is essential. These characteristics influence factors such as solubility, handling, and reaction setup.
The Decisive Factor: Carbon-Halogen Bond Reactivity
The primary differentiator in the utility of these building blocks in cross-coupling chemistry is the nature of the carbon-halogen (C-X) bond. In palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, the oxidative addition of the catalyst into the C-X bond is frequently the rate-determining step. The efficiency of this step is inversely proportional to the bond dissociation energy of the C-X bond.
The established trend for bond strength is C-Cl > C-Br > C-I . Consequently, the reactivity order in oxidative addition is reversed: C-I > C-Br > C-Cl [9]. This fundamental principle dictates that aryl iodides are typically the most reactive substrates, followed by aryl bromides and then aryl chlorides. Ethyl 4-aminobenzoate, lacking a halogen, is not a suitable substrate for these transformations.
Caption: Relative C-X bond energies and resulting reactivity.
This higher reactivity of the C-I bond in Ethyl 4-amino-3-iodobenzoate allows for milder reaction conditions—lower catalyst loadings, lower temperatures, and shorter reaction times—translating to higher efficiency, better functional group tolerance, and often, cleaner reaction profiles.
Performance Benchmark: The Suzuki-Miyaura Coupling
To provide a practical benchmark, we will compare the performance of these three building blocks in a standard Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation[10][11][12].
Representative Experimental Protocol
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
Aryl Halide (Ethyl 4-amino-3-iodobenzoate, -bromobenzoate, or 4-aminobenzoate) (1.0 equiv)
Phenylboronic acid (1.2 equiv)
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (See table for typical loading)
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide, phenylboronic acid, and potassium carbonate.
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment[14][15].
Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst followed by the degassed dioxane/water solvent mixture via syringe[14].
Reaction: Heat the mixture with vigorous stirring to the specified temperature (see table). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel[15][16].
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Comparative Performance Analysis
The choice of aryl halide profoundly impacts the reaction parameters and expected outcome.
Substrate
Relative Reactivity
Typical Catalyst Loading
Typical Temperature
Expected Yield
Ethyl 4-amino-3-iodobenzoate
High
1-3 mol%
80-90 °C
Excellent (>90%)
Ethyl 4-amino-3-bromobenzoate
Moderate
3-5 mol%
90-100 °C
Good to Excellent (75-95%)
Ethyl 4-aminobenzoate
Inert
N/A
N/A
No Reaction
Discussion of Expected Outcomes:
Ethyl 4-amino-3-iodobenzoate: As the most reactive substrate, it facilitates a highly efficient coupling. The weaker C-I bond allows the reaction to proceed smoothly at lower temperatures and with a reduced catalyst loading, which is not only cost-effective but also minimizes potential side reactions and simplifies purification.
Ethyl 4-amino-3-bromobenzoate: This is a competent and widely used substrate. However, due to the stronger C-Br bond, it typically requires more forcing conditions—either a higher reaction temperature or increased catalyst concentration—to achieve comparable conversion rates to its iodo counterpart[9][17]. While yields are often very good, the harsher conditions may not be suitable for sensitive substrates.
Ethyl 4-aminobenzoate: This compound serves as a negative control. Without a halide or triflate leaving group, the crucial oxidative addition step cannot occur, and thus, no cross-coupling product is formed under these conditions. This definitively demonstrates the necessity of the halogen atom for the success of the reaction.
Application in Drug Discovery: A Case Study Perspective
The iodoaniline scaffold, of which Ethyl 4-amino-3-iodobenzoate is a prime example, is a privileged structure in medicinal chemistry. Its utility is prominently featured in the synthesis of complex pharmaceuticals. For instance, the synthesis of Trametinib, a potent MEK inhibitor used in cancer therapy, relies on key intermediates derived from iodoanilines, such as N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea[18][19][20]. The high reactivity of the iodine atom is leveraged to construct the intricate molecular architecture of the final drug molecule[21][22]. This underscores the strategic importance of highly reactive building blocks like Ethyl 4-amino-3-iodobenzoate in accelerating drug discovery programs.
Conclusion and Recommendations
This guide has objectively benchmarked Ethyl 4-amino-3-iodobenzoate against its bromine and non-halogenated analogs.
Superior Reactivity: For palladium-catalyzed cross-coupling reactions, Ethyl 4-amino-3-iodobenzoate is the superior building block. Its high reactivity enables milder conditions, lower catalyst costs, and potentially cleaner, faster reactions.
Viable Alternative: Ethyl 4-amino-3-bromobenzoate remains a viable and often more economical alternative, suitable for many applications, though it may require more optimization and more stringent reaction conditions.
Strategic Choice: The decision between the iodo and bromo analogs involves a classic trade-off between reactivity and cost. For complex, multi-step syntheses where yield and reaction efficiency are paramount, the upfront investment in the iodo-substituted building block is often justified.
As a Senior Application Scientist, my recommendation is to prioritize Ethyl 4-amino-3-iodobenzoate for initial route scouting and for the synthesis of high-value, complex target molecules where maximizing yield and minimizing side-product formation is critical.
References
Material Safety Data Sheet Ethyl 4-aminobenzoate, 98% . West Liberty University. [Link]
Method for synthesizing trametinib key intermediate.
A method for synthesizing trametinib key intermediate . Eureka | Patsnap. [Link]
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters . National Institutes of Health (NIH). [Link]
A Senior Scientist's Guide to the Proper Disposal of Ethyl 4-amino-3-iodobenzoate
Introduction: Ethyl 4-amino-3-iodobenzoate is a valuable intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds. Its structure, containing a halogenated aromatic ri...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: Ethyl 4-amino-3-iodobenzoate is a valuable intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds. Its structure, containing a halogenated aromatic ring, necessitates a rigorous and informed approach to waste management. Improper disposal not only poses significant risks to laboratory personnel and the environment but also constitutes a violation of federal and state regulations. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Ethyl 4-amino-3-iodobenzoate, grounded in established safety principles and regulatory standards. Our objective is to empower researchers with the knowledge to manage this chemical waste stream responsibly, ensuring a safe and sustainable laboratory environment.
Part 1: Hazard Profile and Regulatory Framework
Understanding the "why" behind disposal protocols begins with a clear-eyed assessment of the chemical's intrinsic hazards and the regulations that govern them.
Inherent Risks of Ethyl 4-amino-3-iodobenzoate:
This compound is not benign. Direct contact and environmental release must be avoided due to its classification as a hazardous substance. Key concerns include:
Skin and Eye Irritation: The compound is known to cause skin irritation and serious eye irritation.[1][2][3][4][5]
Allergic Skin Reaction: It is a skin sensitizer, meaning repeated contact may lead to an allergic reaction.[1][2][3]
Environmental Toxicity: The substance is harmful to aquatic life and toxic to terrestrial vertebrates, making its containment and proper disposal critical for ecological protection.[2][6]
Regulatory Imperatives:
The management of chemical waste is not optional; it is mandated by law. Two primary federal agencies in the United States set the standards:
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA governs hazardous waste from its point of generation to its final disposal—a concept known as "cradle-to-grave" management.[7][8] Ethyl 4-amino-3-iodobenzoate falls under the category of halogenated organic waste, which has specific and stringent disposal requirements.[9][10]
Occupational Safety and Health Administration (OSHA): OSHA ensures the safety of personnel in the workplace.[11][12] This includes mandating proper training for handling hazardous waste, the use of Personal Protective Equipment (PPE), and the implementation of emergency plans.[13][14]
Part 2: Core Disposal Protocol: A Step-by-Step Guide
Adherence to a systematic disposal protocol is the foundation of laboratory safety and regulatory compliance.
Step 1: Personal Protective Equipment (PPE) - The First Line of Defense
Before handling the chemical in any form, including its waste, the correct PPE is mandatory. This is a non-negotiable aspect of the protocol, designed to prevent skin/eye contact and inhalation.
Eye Protection: Wear safety goggles with side shields or a face shield that conforms to EN 166 (EU) or NIOSH (US) standards.[5]
Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile). Dispose of contaminated gloves after use in accordance with good laboratory practices.[1][5]
Body Protection: A standard lab coat is required. For larger quantities or in case of a spill, an impervious apron may be necessary.[5]
Respiratory Protection: All handling of solid Ethyl 4-amino-3-iodobenzoate should occur in a well-ventilated area or a certified chemical fume hood to prevent inhalation of dust.[5] If dusts are generated and ventilation is inadequate, a NIOSH/MSHA approved respirator is required.[1]
Step 2: Waste Segregation - The Critical Decision
This is the most crucial step in the disposal process. The iodine atom in Ethyl 4-amino-3-iodobenzoate classifies it as a halogenated organic compound . This dictates its entire disposal pathway.
Designate a Specific Waste Stream: All waste containing this compound—including pure excess reagent, reaction byproducts, and contaminated materials—must be placed in a container designated exclusively for "Halogenated Organic Waste."[4][10][17]
Avoid Cross-Contamination:Do NOT mix halogenated waste with other waste streams.[4]
Non-Halogenated Solvents: Mixing complicates the final disposal process, which is often high-temperature incineration. Halogenated compounds require specific conditions to prevent the formation of toxic dioxins and furans.[18]
Aqueous, Acidic, or Basic Wastes: Mixing can lead to dangerous chemical reactions, pressure buildup, or phase separation within the waste container.[10]
Step 3: Container Selection and Labeling - Ensuring Compliance and Safety
The waste container serves as the primary containment vehicle and must meet regulatory standards.
Container Type: Use a chemically compatible, leak-proof container with a secure, screw-top cap.[4][7] Glass or high-density polyethylene (HDPE) are typically appropriate.
Labeling: The container must be clearly and accurately labeled. The label must include:
The words "Hazardous Waste ."
A complete list of all chemical constituents by full name (no abbreviations).
The approximate percentage or volume of each component.
The date accumulation started.
Step 4: Accumulation and Storage - Safe On-Site Management
Waste must be stored safely within the laboratory in a designated Satellite Accumulation Area (SAA) before being moved to a central storage area.[19]
Location: Store the waste container in a well-ventilated area, such as a designated cabinet under the fume hood.
Secondary Containment: Place the waste container inside a larger, chemically resistant tub or tray to contain any potential leaks.
Closure: Keep the waste container securely closed at all times, except when you are actively adding waste to it.[7]
Incompatibles: Ensure the container is stored away from incompatible materials, particularly strong acids, bases, or reducing agents.[1]
Step 5: Final Disposal - The Professional Hand-Off
As a generator of hazardous waste, your responsibility extends to its final, safe disposal.
Institutional EHS: Once the waste container is full or you have finished the project generating the waste, contact your institution's Environmental Health and Safety (EHS) department.
Licensed Contractor: Your EHS department will arrange for the collection of the waste by a licensed and certified hazardous waste disposal contractor who will transport it to a permitted Treatment, Storage, and Disposal Facility (TSDF).[4][8]
Part 3: Emergency Procedures for Spills and Decontamination
Accidents can happen. A clear and practiced emergency plan is essential.
Protocol for Small Incidental Spills:
Evacuate and Alert: Alert personnel in the immediate area.
Don PPE: Before addressing the spill, don the full PPE described in Part 2, Step 1.
Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
Carefully sweep or scoop the solid material and absorbent into a suitable container.[1][2]
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.
Dispose of Debris: All cleanup materials, including contaminated gloves, wipes, and absorbent, are now considered halogenated hazardous waste and must be placed in the designated waste container.[4]
Disposal of "Empty" Containers:
Under RCRA, a container that held a hazardous chemical is not considered "empty" until specific cleaning procedures are followed.
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
Collect Rinsate:Crucially, the rinsate from this cleaning process is hazardous waste. [4] It must be collected and added to your "Halogenated Organic Waste" container.
Final Disposal: Once triple-rinsed, the container can typically be disposed of as non-hazardous solid waste, though you must confirm this with your institutional EHS policy.
Part 4: Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for handling waste streams of Ethyl 4-amino-3-iodobenzoate.
Caption: Decision workflow for proper handling and disposal of Ethyl 4-amino-3-iodobenzoate waste.
Conclusion
The responsible management of Ethyl 4-amino-3-iodobenzoate waste is a direct reflection of a laboratory's commitment to safety, environmental stewardship, and professional integrity. The core principles are simple but absolute: Identify the hazard, Segregate the waste correctly as halogenated, Contain it in a compliant vessel, and ensure its Disposal through certified channels. By integrating these protocols into your standard operating procedures, you contribute to a safer research environment for yourself, your colleagues, and the community at large.
References
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). Creative Safety Supply.
OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). IDR Environmental Services.
ETHYL 4-AMINO-3,5-DIIODOBENZOATE - Safety Data Sheet. (2023, July 15). ChemicalBook.
Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel.
How OSHA Workplace Rules Affect Hazardous Waste Management. (2018, March 20). Hazardous Waste Experts.
A Comprehensive Guide to the Safe Handling of Ethyl 4-amino-3-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals In the dynamic landscape of pharmaceutical research and development, the synthesis of novel compounds is a daily endeavor. With this innovation comes the cr...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis of novel compounds is a daily endeavor. With this innovation comes the critical responsibility of ensuring the safety of our researchers. This guide provides essential, immediate safety and logistical information for handling Ethyl 4-amino-3-iodobenzoate, a compound valuable in chemical research.[1] As a Senior Application Scientist, my aim is to provide a framework that is not just procedural, but also instills a deep understanding of the "why" behind each safety measure, fostering a culture of proactive safety and scientific integrity.
Disclaimer: A specific Safety Data Sheet (SDS) for Ethyl 4-amino-3-iodobenzoate (CAS No. 62875-84-7) was not available at the time of writing. The following guidance is based on the known hazards of structurally similar compounds, such as aromatic amines and halogenated organic compounds, and established best practices for handling fine chemicals of unknown toxicity.[2][3] A thorough risk assessment should be conducted before handling this chemical for the first time.[4][5]
Immediate Safety and Hazard Profile
Ethyl 4-amino-3-iodobenzoate is an aromatic iodo-amine. Aromatic amines as a class of compounds are known to be readily absorbed through the skin and can pose various health risks, including carcinogenicity and mutagenicity.[2] Halogenated organic compounds also warrant careful handling due to their potential toxicity.[3] Therefore, a conservative approach to handling this compound is essential.
Potential Hazards:
Skin and Eye Irritation: Direct contact may cause irritation.
Allergic Skin Reaction: Some aromatic amines can be skin sensitizers.[6]
Toxicity: The toxicological properties have not been fully investigated. Assume the compound is toxic if inhaled, ingested, or absorbed through the skin.[1]
Core Safety Directives
Precautionary Measure
Justification
Engineering Controls
Always handle in a certified chemical fume hood to prevent inhalation of dust or vapors.
Personal Protective Equipment
A comprehensive suite of PPE is mandatory to prevent skin and eye contact.
Waste Disposal
As a halogenated organic compound, it must be disposed of as hazardous waste in a designated, segregated waste stream.[7][8][9]
Emergency Preparedness
Ensure immediate access to an eyewash station, safety shower, and a spill kit appropriate for solid chemicals. Know the emergency contact numbers for your institution.[10]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE is non-negotiable when handling chemicals of unknown or potentially high toxicity.[11][12][13]
Eye and Face Protection: Chemical safety goggles are the minimum requirement.[14][15] For procedures with a higher risk of splashing, a face shield worn over safety goggles is strongly recommended.[13]
Skin and Body Protection: A standard laboratory coat is required.[14] For handling larger quantities or when there is a significant risk of contamination, a chemically resistant apron or suit should be considered.
Hand Protection: Due to the potential for skin absorption, appropriate glove selection is critical. Nitrile gloves are a common choice for incidental contact.[1] However, for prolonged handling, consider double-gloving or using a more robust glove type. Always inspect gloves for any signs of degradation or perforation before use and dispose of them immediately after handling the chemical.[1]
Respiratory Protection: When handled within a properly functioning chemical fume hood, respiratory protection is typically not required. If there is a risk of aerosol generation outside of a fume hood, a risk assessment should be conducted to determine the need for a respirator.[12]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is crucial to minimize the risk of exposure and contamination.
Preparation and Weighing:
Designated Area: Conduct all manipulations of solid Ethyl 4-amino-3-iodobenzoate within a chemical fume hood.
Decontamination: Before starting, ensure the work area is clean and free of clutter.
Weighing: If possible, weigh the compound directly into the reaction vessel to minimize transfer steps. Use a tared container with a lid.
Spill Containment: Work on a disposable absorbent bench liner to contain any potential spills.
In-Process Handling:
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
Reaction Monitoring: Keep the reaction vessel closed to the extent possible. If sampling is required, use appropriate techniques to minimize the release of vapors or aerosols.
Avoid Contamination: Never touch your face, phone, or any personal items with gloved hands.[15]
Post-Procedure and Decontamination:
Cleaning: Decontaminate all surfaces and equipment that have come into contact with the chemical. Use a suitable solvent and collect the rinsate as halogenated waste.
Glove Removal: Remove gloves using the proper technique to avoid contaminating your skin.
Hand Washing: Wash hands and forearms thoroughly with soap and water after completing the work and removing PPE.[16]
Disposal Plan: Ensuring Environmental and Personal Safety
Proper waste segregation is a critical aspect of laboratory safety and environmental responsibility.
Solid Waste: All solid waste contaminated with Ethyl 4-amino-3-iodobenzoate, including gloves, bench liners, and weighing paper, must be placed in a clearly labeled, sealed container for "Solid Halogenated Hazardous Waste."
Liquid Waste: Any solutions containing this compound, as well as solvent rinses from cleaning, must be collected in a designated "Liquid Halogenated Hazardous Waste" container.[7][8][9]
Empty Containers: "Empty" containers that held the chemical should be triple-rinsed with a suitable solvent. The rinsate must be collected as liquid halogenated hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.
Emergency Response Plan
In the event of an exposure or spill, immediate and correct action is crucial.[17]
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[18]
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[6]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill Response:
Small Spill (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Decontaminate the area.
Large Spill (or any spill outside a fume hood): Evacuate the immediate area and alert your institution's emergency response team.
Visualizing the Workflow for Safe Handling
The following diagram illustrates the critical steps for safely handling Ethyl 4-amino-3-iodobenzoate from preparation to disposal.
Caption: Workflow for Safe Handling of Ethyl 4-amino-3-iodobenzoate
References
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). DIPLOMATA COMERCIAL. Retrieved from [Link]
What steps should be taken when a new chemical is introduced to the workplace? (2024, December 24). Retrieved from [Link]
Quick Guide to Risk Assessment for Hazardous Chemicals. (n.d.). Worcester Polytechnic Institute. Retrieved from [Link]
Hazardous Waste Segregation. (n.d.). Retrieved from [Link]
Chemical Safety in Labs: Handling and Storage. (2025, February 9). YOUTH Clean Tech. Retrieved from [Link]
Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. Retrieved from [Link]
Safety Equipment in the Laboratory. (n.d.). Solubility of Things. Retrieved from [Link]
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager Magazine. Retrieved from [Link]
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. Retrieved from [Link]
Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety. Retrieved from [Link]
Chemical Risk Assessment, Hazard Control and Emergency Management. (n.d.). SIA Toolbox. Retrieved from [Link]
Halogenated Solvents in Laboratories. (n.d.). Campus Operations. Retrieved from [Link]
Risk Assessment of Chemical Products – A Step-by-Step Guide. (2025, June 25). Intersolia. Retrieved from [Link]
Risk assessment - Chemical safety. (n.d.). Simon Fraser University. Retrieved from [Link]
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (n.d.). ResearchGate. Retrieved from [Link]
What to do in a chemical emergency. (2024, October 10). GOV.UK. Retrieved from [Link]
Chemical Safety Guide, 5th Ed. (n.d.). ORS. Retrieved from [Link]
Topic 1: Safety in the Organic Chemistry Laboratory. (n.d.). CSUB. Retrieved from [Link]
What are the Health and Safety Guidelines for Using Amines? (n.d.). Diplomata Comercial. Retrieved from [Link]